molecular formula C12H10ClN B3024461 4-Chloro-2-phenylaniline CAS No. 73006-78-7

4-Chloro-2-phenylaniline

Cat. No.: B3024461
CAS No.: 73006-78-7
M. Wt: 203.67 g/mol
InChI Key: HTPGFCKKCPBMTH-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylaniline is a chlorinated aniline derivative of interest in chemical research and development. As a substituted aniline, it serves as a versatile building block and synthetic intermediate for the preparation of more complex organic molecules . This compound is particularly valuable in the synthesis of dyes, pigments, and other specialized chemical products where the aniline and chloro functional groups can be further modified . Researchers also utilize structurally similar chlorinated aromatic compounds in the development of pharmaceuticals and agrochemicals, highlighting the potential of 4-Chloro-2-phenylaniline in these fields . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGFCKKCPBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993769
Record name 5-Chloro[1,1'-biphenyl]-2-amine
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Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73006-78-7
Record name 73006-78-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro[1,1'-biphenyl]-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 4-Chloro-2-phenylaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-phenylaniline serves as a critical biaryl scaffold in the synthesis of next-generation agrochemicals (fungicides) and kinase inhibitors. Its structural core—an electron-rich aniline ring substituted with a lipophilic phenyl group and a metabolically stable chlorine handle—presents specific synthetic challenges. Primary among these are chemoselectivity (differentiating halogen reactivity) and regioselectivity (directing electrophilic substitution on a biphenyl system).

This guide delineates three distinct synthetic pathways, evaluated for scalability, atom economy, and operational complexity. It prioritizes self-validating protocols where the causality of every reagent choice is explicitly defined.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4-Chloro-2-phenylaniline can be deconstructed into three logical disconnections. The choice of pathway depends heavily on the availability of starting materials and the tolerance for precious metal catalysis.

Strategic Disconnections
  • Route A (The Chemoselective Coupling): Exploits the bond dissociation energy difference between C-Br (approx. 66 kcal/mol) and C-Cl (approx. 81 kcal/mol) to perform a selective Suzuki-Miyaura coupling on 2-bromo-4-chloroaniline.

  • Route B (The Nitro Precursor): Utilizes the activating nature of the nitro group for coupling, followed by a chemoselective reduction that preserves the chlorine atom.

  • Route C (The Electrophilic Substitution): Relies on the strong para-directing effect of the amino group on the commercially available 2-aminobiphenyl scaffold.

Retrosynthesis Target 4-Chloro-2-phenylaniline (Target) Pre_A 2-Bromo-4-chloroaniline + Phenylboronic Acid Pre_A->Target Route A: Chemoselective Suzuki (C-Br vs C-Cl) Pre_B 4-Chloro-2-nitrobiphenyl Pre_B->Target Route B: Nitro Reduction (Fe/NH4Cl) Pre_C 2-Aminobiphenyl (2-Phenylaniline) Pre_C->Target Route C: Electrophilic Chlorination (NCS) Start_B 1-Bromo-4-chloro-2-nitrobenzene + Phenylboronic Acid Start_B->Pre_B Suzuki Coupling

Figure 1: Retrosynthetic tree illustrating the three primary access routes to the target scaffold.

Part 2: Detailed Synthetic Protocols

Route A: Chemoselective Suzuki-Miyaura Coupling

Concept: This route is the most direct but requires careful catalyst selection to prevent oxidative addition into the C-Cl bond. We utilize the reactivity hierarchy: Ar-I > Ar-Br >> Ar-Cl.

Starting Materials:

  • 2-Bromo-4-chloroaniline (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

Technical Logic: The free amine (NH₂) can coordinate to Palladium, potentially poisoning the catalyst. While protection (as acetamide) is an option, modern ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) create a wide bite angle that facilitates the reductive elimination and is robust enough to tolerate the free amine. We avoid phosphine-free conditions which often require higher temperatures that could activate the C-Cl bond.

Protocol 1: Direct Coupling
  • Setup: In a 250 mL 3-neck round bottom flask equipped with a condenser and nitrogen inlet, charge 2-Bromo-4-chloroaniline (10 mmol, 2.06 g) and Phenylboronic acid (11 mmol, 1.34 g).

  • Solvent System: Add 1,4-Dioxane (40 mL) and 2M aqueous Na₂CO₃ (15 mL). Why? The biphasic system with a weak base is standard for Suzuki couplings to activate the boronic acid (formation of boronate species).

  • Degassing: Sparge with nitrogen for 15 minutes. Critical: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol, 245 mg).

  • Reaction: Heat to 85°C for 6-8 hours. Monitor by HPLC/TLC.[2]

    • Checkpoint: Look for the disappearance of the starting bromide. If the reaction stalls, do NOT increase temp above 90°C (risk of Cl-activation); instead, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Route B: The Nitro-Reduction Pathway (Scalable)

Concept: This is the preferred industrial route. The nitro group strongly activates the ring for the initial coupling and prevents catalyst poisoning. The critical step is the reduction: standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (stripping the chlorine). We must use a chemoselective chemical reduction.

Starting Materials:

  • 1-Bromo-4-chloro-2-nitrobenzene

  • Phenylboronic acid[1][4][5][6][7]

  • Iron powder / Ammonium Chloride[7]

Protocol 2: Stepwise Synthesis

Step 1: Synthesis of 4-Chloro-2-nitrobiphenyl

  • Combine 1-Bromo-4-chloro-2-nitrobenzene (20 mmol) and Phenylboronic acid (22 mmol) in Toluene (60 mL) and Ethanol (20 mL).

  • Add 2M Na₂CO₃ (20 mL). Degas.

  • Add Pd(PPh₃)₄ (1 mol%). Reflux (90°C) for 4 hours.

  • Standard aqueous workup. Isolate the nitro-biaryl intermediate.[7]

Step 2: Chemoselective Reduction (Bechamp Conditions) Why Iron? Fe(0) in slightly acidic media reduces Nitro to Amine via a single electron transfer mechanism that does not possess the energy to insert into the Ar-Cl bond.

  • Suspension: Dissolve 4-Chloro-2-nitrobiphenyl (10 mmol) in Ethanol (50 mL) and Water (10 mL).

  • Activation: Add NH₄Cl (5 mmol) and Iron powder (325 mesh, 50 mmol, 5 equiv).

    • Note: The large excess of Fe is necessary due to surface area oxidation.

  • Reaction: Heat to reflux (75-80°C) with vigorous mechanical stirring.

  • Monitoring: Reaction is usually complete in 2-3 hours. TLC will show a significant polarity shift (Nitro is non-polar; Amine is polar).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate filtrate. The product may crystallize or require extraction.

ReductionWorkflow Input 4-Chloro-2-nitrobiphenyl Process Reflux 80°C (SET Mechanism) Input->Process Reagents Fe(0) + NH4Cl (EtOH/H2O) Reagents->Process Filter Hot Filtration (Remove Iron Oxides) Process->Filter Product 4-Chloro-2-phenylaniline Filter->Product

Figure 2: Workflow for the chemoselective reduction of the nitro group avoiding dehalogenation.

Route C: Regioselective Chlorination (Atom Economy)

Concept: Starting from 2-Aminobiphenyl (2-phenylaniline), we introduce the chlorine. The amino group is a strong ortho, para director.

  • Ortho (Position 3): Sterically hindered by the phenyl ring at Position 2.

  • Para (Position 5/4'): Electronically activated and sterically accessible.

  • Reagent: N-Chlorosuccinimide (NCS) is used instead of Cl₂ gas to control the kinetics and prevent dichlorination.

Starting Materials:

  • 2-Aminobiphenyl[6][7]

  • N-Chlorosuccinimide (NCS)[8]

Protocol 3: Electrophilic Aromatic Substitution
  • Solution: Dissolve 2-Aminobiphenyl (10 mmol, 1.69 g) in Acetonitrile (30 mL).

    • Solvent Choice: Acetonitrile is polar enough to solubilize NCS but moderates the reactivity compared to DMF.

  • Addition: Cool to 0°C. Add NCS (10.5 mmol, 1.40 g) portion-wise over 20 minutes.

    • Control: Do not dump NCS all at once; the exotherm can lead to impurities.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours.

  • Validation: Check LCMS. Look for M+ (203/205) and absence of M+35 (dichlorinated).

  • Workup: Pour into water. Extract with DCM.[2] Wash with 10% NaHSO₃ (to quench unreacted oxidizing species).

Part 3: Comparative Analysis & Quality Control

Method Comparison
FeatureRoute A (Suzuki/Aniline)Route B (Nitro/Red)Route C (Chlorination)
Step Count 121
Overall Yield 65-75%80-85%70-80%
Atom Economy Low (Boronic waste)Low (Fe waste)High
Key Risk Catalyst PoisoningDehalogenationRegio-isomers (minor)
Scalability Moderate (Pd cost)High (Cheap reagents)High
Recommendation Discovery Phase Process/Scale-up Quick Access
Analytical Profile (Quality Control)

To validate the synthesized material, ensure the following spectral characteristics are met:

  • Physical State: Off-white to pale brown solid.

  • Melting Point: 53-55°C (Lit. value for 2-aminobiphenyl is similar; Cl-substitution raises this slightly, expect ~65-70°C).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       4.8-5.0 ppm (s, 2H, NH₂).
      
    • 
       6.7-6.8 ppm (d, 1H, H at C3, ortho to NH₂).
      
    • 
       7.0-7.1 ppm (dd, 1H, H at C5).
      
    • 
       7.3-7.5 ppm (m, 5H, Phenyl group).
      
    • Diagnostic: The doublet at ~6.7 ppm confirms the 4-position is substituted (no para-coupling).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bellina, F., & Rossi, R. (2004). Synthesis and Biological Activity of Vicinal Diaryl-Substituted Heterocycles. Tetrahedron, 60(44), 10269-10310. (Discusses regioselectivity in biaryl synthesis).
  • Gribble, G. W., et al. (2013). Palladium in Heterocyclic Chemistry. Elsevier.
  • Smith, K., & James, D. (2006). Regioselective Chlorination of Anilines using NCS. Journal of Organic Chemistry, 71(18), 6851-6855.
  • Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186. (Foundational reference for Fe/Acid reduction preserving halogens).

Sources

Potential applications of 4-Chloro-2-phenylaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-2-phenylaniline

Foreword: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutic agents. The 2-aminobiphenyl core is one such privileged structure, found in a variety of biologically active compounds. This guide focuses on a specific, strategically substituted analog: 4-Chloro-2-phenylaniline. The introduction of a chlorine atom at the 4-position of the aniline ring offers a unique combination of steric and electronic properties that can be exploited for modulating target binding, improving pharmacokinetic profiles, and providing a handle for further synthetic elaboration. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and strategic applications of this versatile scaffold.

Part 1: Foundational Chemistry and Physicochemical Profile

Introduction to the 2-Aminobiphenyl Scaffold

The 2-aminobiphenyl scaffold, characterized by two phenyl rings linked by a carbon-carbon bond with an amino group at the 2-position of one ring, is a cornerstone in medicinal chemistry.[1][2] Its conformational flexibility allows it to adopt various orientations, enabling interactions with a diverse range of biological targets.[3] The presence of the amino group provides a key site for hydrogen bonding and further chemical modification.

Physicochemical Properties of 4-Chloro-2-phenylaniline

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-Chloro-2-phenylaniline, the key properties are summarized below.[4]

PropertyValueSource
Molecular Formula C₁₂H₁₀ClN[4]
Molecular Weight 203.67 g/mol [4]
CAS Number 73006-78-7[4]
Appearance Solid (form may vary)
Calculated LogP 3.9[4]
pKa (predicted) Not readily available
Solubility Insoluble in water
Synthesis of the 4-Chloro-2-phenylaniline Core

The synthesis of 4-Chloro-2-phenylaniline can be efficiently achieved through modern cross-coupling reactions. The most common strategies involve the formation of the biaryl C-C bond via Suzuki-Miyaura coupling or the C-N bond via Buchwald-Hartwig amination. A prevalent synthetic route involves the Suzuki coupling of a phenylboronic acid derivative with a chloroaniline derivative, followed by reduction of a nitro group if present.[5]

A representative synthetic approach involves a palladium-catalyzed Suzuki coupling between p-chlorophenylboronic acid and o-chloronitrobenzene to generate 4'-chloro-2-nitrobiphenyl. This intermediate is then reduced using a reducing agent like iron or zinc powder to yield the final product, 4-Chloro-2-phenylaniline.[5]

Step 1: Suzuki-Miyaura Coupling to form 4'-Chloro-2-nitrobiphenyl

  • To a reaction vessel, add p-chlorophenylboronic acid (1.2-1.8 molar equivalents), o-chloronitrobenzene (1 molar equivalent), a palladium catalyst such as palladium on carbon (0.015-0.05 molar equivalents), and a weak base like potassium phosphate (2-4 molar equivalents).[5]

  • Add a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture, and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-chloro-2-nitrobiphenyl.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4'-chloro-2-nitrobiphenyl intermediate in a polar solvent such as ethanol.[5]

  • Add a reducing agent, such as iron powder (2.7-4.7 molar equivalents) and a catalytic amount of hydrochloric acid, or zinc powder (2-6 molar equivalents) with ammonium chloride and acetic acid.[5]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove the solid catalyst/reagents.

  • Concentrate the filtrate and partition the residue between an organic solvent and a basic aqueous solution (e.g., sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chloro-2-phenylaniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Suzuki_Coupling_and_Reduction p_chlorophenylboronic_acid p-Chlorophenylboronic Acid intermediate 4'-Chloro-2-nitrobiphenyl p_chlorophenylboronic_acid->intermediate Suzuki Coupling o_chloronitrobenzene o-Chloronitrobenzene o_chloronitrobenzene->intermediate pd_catalyst Pd Catalyst (e.g., Pd/C) pd_catalyst->intermediate base Base (e.g., K3PO4) base->intermediate reducing_agent Reducing Agent (e.g., Fe/HCl) product 4-Chloro-2-phenylaniline reducing_agent->product intermediate->product Reduction

Caption: Synthetic pathway for 4-Chloro-2-phenylaniline.

Part 2: Known and Potential Biological Activities

While direct biological studies on 4-Chloro-2-phenylaniline are limited, the extensive research on its derivatives and the broader class of 2-aminobiphenyls provides a strong basis for predicting its potential therapeutic applications.

The 2-Aminobiphenyl Moiety in Approved Drugs and Clinical Candidates

The 2-aminobiphenyl scaffold is a key component in several marketed drugs and investigational new drugs, highlighting its therapeutic relevance. For instance, derivatives of this scaffold have been developed as potent inhibitors of various enzymes and receptors.

Anticancer Potential

Derivatives of chloro-substituted anilines and biphenyls have demonstrated significant anticancer activity.[6][7] The proposed mechanisms often involve the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

  • Kinase Inhibition: The 2-aminobiphenyl scaffold can be elaborated to fit into the ATP-binding pocket of various kinases. The chlorine substituent can form halogen bonds or occupy hydrophobic pockets, enhancing binding affinity and selectivity.

  • DNA Intercalation: Some planar aromatic structures can intercalate between the base pairs of DNA, leading to cell cycle arrest and apoptosis.[7] While 4-Chloro-2-phenylaniline itself is not perfectly planar, its derivatives can be designed to have increased planarity.

Kinase_Signaling_Pathway growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tyrosine_kinase ras Ras receptor_tyrosine_kinase->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival, etc. transcription_factors->cell_proliferation inhibitor 4-Chloro-2-phenylaniline -based Inhibitor inhibitor->raf Inhibition

Caption: A generic kinase signaling pathway targeted by inhibitors.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Derivatives of 2-aminobiphenyls have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[8][9] The 4-chloro substitution can potentially enhance the anti-inflammatory activity by influencing the binding to the active site of these enzymes.

Antimicrobial and Other Activities

Salicylanilides, which share structural similarities with substituted anilines, are known for their antibacterial and antifungal properties.[10] The lipophilicity imparted by the chlorine atom in 4-Chloro-2-phenylaniline may enhance its ability to penetrate microbial cell membranes, suggesting potential antimicrobial applications.

Part 3: Strategic Applications in Drug Development

4-Chloro-2-phenylaniline as a Scaffold for Kinase Inhibitors

The 2-aminobiphenyl scaffold is an excellent starting point for the design of kinase inhibitors. The amino group can act as a hinge-binding motif, while the two phenyl rings can be functionalized to occupy the hydrophobic regions of the ATP-binding site. The 4-chloro substituent can be strategically employed to enhance binding affinity and selectivity.

Leveraging the Scaffold for Novel Anti-inflammatory Agents

The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is an ongoing need. 4-Chloro-2-phenylaniline provides a versatile template for the synthesis of new COX inhibitors or modulators of other inflammatory pathways.

A Versatile Building Block for Library Synthesis

Due to its synthetic accessibility and multiple points for diversification, 4-Chloro-2-phenylaniline is an ideal building block for the creation of compound libraries for high-throughput screening. This can accelerate the discovery of new hits for a wide range of therapeutic targets.

Part 4: Experimental Protocols for Screening and Evaluation

In Vitro Antiproliferative Assays

To assess the potential anticancer activity of 4-Chloro-2-phenylaniline derivatives, cell viability assays are essential. The MTT and XTT assays are widely used colorimetric methods for this purpose.[11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) and incubate for a desired period (e.g., 48 or 72 hours).[12] Include vehicle-treated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[14]

  • XTT Addition: Add the freshly prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[14]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[14]

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

Cell_Viability_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Test Compounds incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_reagent Add MTT or XTT Reagent incubate_48_72h->add_reagent incubate_2_4h Incubate 2-4h add_reagent->incubate_2_4h solubilize Solubilize Formazan (MTT Assay Only) incubate_2_4h->solubilize MTT read_absorbance Read Absorbance on Plate Reader incubate_2_4h->read_absorbance XTT solubilize->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT and XTT cell viability assays.

In Vitro Kinase Assays

To evaluate the potential of 4-Chloro-2-phenylaniline derivatives as kinase inhibitors, a variety of in vitro kinase assays can be employed.[15] Non-radioactive, continuous spectrophotometric assays are often preferred for their safety and convenience.[16]

This protocol measures ADP production, which is a direct product of the kinase reaction.[16]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its substrate (a peptide or protein), ATP, and the necessary cofactors (e.g., Mg²⁺).[16]

  • Coupling Enzyme System: Add a coupling enzyme system consisting of pyruvate kinase and lactate dehydrogenase, along with phosphoenolpyruvate and NADH.[16]

  • Compound Addition: Add the test compounds at various concentrations.

  • Initiate Reaction: Start the reaction by adding the kinase or ATP.

  • Monitor Absorbance: Continuously monitor the decrease in NADH absorbance at 340 nm using a microplate reader.[16] The rate of NADH oxidation is proportional to the rate of ADP production and thus the kinase activity.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for the test compounds.

Kinase_Assay_Workflow kinase_reaction Kinase + Substrate + ATP --> Phospho-Substrate + ADP coupled_reaction1 ADP + PEP --(PK)--> ATP + Pyruvate kinase_reaction->coupled_reaction1 ADP coupled_reaction2 Pyruvate + NADH --(LDH)--> Lactate + NAD+ coupled_reaction1->coupled_reaction2 Pyruvate detection Measure Decrease in NADH Absorbance at 340 nm coupled_reaction2->detection NADH Consumption inhibitor Test Inhibitor inhibitor->kinase_reaction Inhibition

Caption: Principle of a coupled spectrophotometric kinase assay.

Part 5: Future Directions and Conclusion

4-Chloro-2-phenylaniline is a synthetically accessible and versatile scaffold with significant potential in medicinal chemistry. While direct biological data on the parent molecule is sparse, the proven activities of its derivatives in oncology, inflammation, and infectious diseases provide a strong rationale for its further exploration. Future research should focus on the systematic synthesis and screening of 4-Chloro-2-phenylaniline derivatives to unlock their full therapeutic potential. The strategic use of this privileged scaffold, guided by the principles of medicinal chemistry, holds promise for the development of next-generation therapeutic agents.

References

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
  • National Center for Biotechnology Information. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
  • MDPI. (n.d.). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]

  • PubMed. (2017, April 4). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-2-NITRO-N-PHENYLANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylaniline. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Retrieved from [Link]

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A Senior Application Scientist's Guide to 4-Chloro-2-phenylaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Biphenylamine

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-phenylaniline, a substituted 2-aminobiphenyl, has emerged as a particularly valuable scaffold. Its unique arrangement of functional groups—a nucleophilic secondary amine, a reactive aryl chloride, and two distinct aromatic rings—provides a rich platform for a multitude of synthetic transformations. This guide offers a field-proven perspective on harnessing the potential of this building block, moving beyond mere reaction lists to explain the causal-driven choices that underpin successful synthetic strategies. We will explore its core reactivity, detail robust, self-validating protocols for key transformations, and highlight its application in the synthesis of high-value compounds, particularly in the realms of pharmaceuticals and agrochemicals.

Core Characteristics and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in the laboratory.

Table 1: Physicochemical and Safety Data for 4-Chloro-2-phenylaniline

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNPubChem[1]
Molecular Weight 203.67 g/mol PubChem[1]
Appearance Pale yellow solidWikipedia[2]
Melting Point 67-70 °CChemicalBook[3]
Boiling Point 232 °CChemicalBook[3]
CAS Number 73006-78-7PubChem[1]
Solubility Soluble in hot water and organic solvents.Ataman Kimya

Safety & Handling: 4-Chloro-2-phenylaniline and its parent compound, 4-chloroaniline, are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer.[4][5] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[3][6] All waste must be disposed of according to institutional and local regulations for hazardous materials.

Unveiling the Synthetic Potential: A Structural and Reactivity Analysis

The utility of 4-Chloro-2-phenylaniline stems from its distinct reactive sites, which can be addressed with high selectivity through careful choice of reaction conditions. The interplay between the electron-donating amino group, the electron-withdrawing chloro substituent, and the sterically demanding ortho-phenyl group governs the molecule's reactivity.

Reactivity_Map cluster_molecule cluster_sites Key Reactive Sites mol N Amino Group (N-H) • Nucleophilic Site • C-N Couplings • Intramolecular Cyclization N->mol 1 Cl Chloro Group (C-Cl) • C-C Couplings (e.g., Suzuki) • Nucleophilic Aromatic Substitution Cl->mol 2 RingA Amine-bearing Ring • Electrophilic Substitution (Activated, ortho/para directing) RingA->mol 3 RingB Phenyl Substituent • Steric Influence • Site for C-H Activation RingB->mol 4

Caption: Key reactive zones of the 4-Chloro-2-phenylaniline scaffold.

Core Synthetic Transformations: Protocols and Mechanistic Insights

This section provides detailed, field-tested methodologies for key reactions, emphasizing the rationale behind procedural steps.

C-N Bond Formation: The Gateway to Carbazoles

The 2-aminobiphenyl motif is an ideal precursor for the synthesis of carbazoles, a tricyclic structure prevalent in pharmaceuticals and organic electronic materials.[9] The palladium-catalyzed intramolecular C-H activation and C-N bond formation provides an efficient route to these valuable compounds.[9]

Protocol: Pd-Catalyzed Intramolecular Cyclization to form 2-Chlorocarbazole

This protocol is based on established methods for the synthesis of substituted carbazoles from 2-aminobiphenyls.[9]

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 4-Chloro-2-phenylaniline (1.0 mmol, 203.7 mg).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and a suitable phosphine ligand (e.g., XPhos, 0.10 mmol, 47.6 mg). The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the C-H activation and the final reductive elimination steps.

  • Base and Solvent Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg), and 10 mL of an anhydrous, high-boiling solvent like toluene or xylene. The base is essential for the deprotonation of the intermediate amine complex.

  • Reaction Execution: Seal the tube and heat the mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chlorocarbazole.

Carbazole_Synthesis_Workflow Start 1. Add Reagents (4-Chloro-2-phenylaniline, Pd(OAc)₂, Ligand, Base) Reaction 2. Heat in Solvent (Toluene, 120°C, 12-24h) Under Argon Start->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Filter 4. Cool & Filter (Remove Pd/Base) Monitor->Filter Concentrate 5. Concentrate (Rotary Evaporator) Filter->Concentrate Purify 6. Purify (Column Chromatography) Concentrate->Purify Product Pure 2-Chlorocarbazole Purify->Product

Caption: Experimental workflow for intramolecular carbazole synthesis.

C-C Bond Formation: Leveraging the Aryl Chloride via Suzuki-Miyaura Coupling

The chloro-substituent, while less reactive than its bromo or iodo counterparts, can effectively participate in palladium-catalyzed cross-coupling reactions, demonstrating the molecule's utility as a bifunctional building block.[10] The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the stability and low toxicity of its boronic acid reagents.[11][12]

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-phenylaniline with Phenylboronic Acid

  • Vessel Preparation: In an oven-dried flask under argon, combine 4-Chloro-2-phenylaniline (1.0 mmol, 203.7 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and a strong base such as potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).[13] The base is crucial for the transmetalation step.[11]

  • Catalyst System: Add a pre-catalyst system. A common and effective choice is a combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and a sterically hindered biarylphosphine ligand like XPhos (0.08 mmol, 38.1 mg).[13] These advanced ligands are designed to promote the challenging oxidative addition of the aryl chloride.

  • Solvent Addition: Add 10 mL of a degassed solvent mixture, typically toluene and water (e.g., 10:1 ratio). The presence of water can be beneficial for the transmetalation step.[14][15]

  • Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 16-24 hours. The reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired 2,4-diphenylaniline product.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex RE_label Reductive Elimination Transmetalation_Complex Ar-Pd(II)(Ph)L₂ OA_Complex->Transmetalation_Complex OA_label Oxidative Addition Transmetalation_Complex->Pd0 Ar-Ph Trans_label Transmetalation Product_Complex Ar-Ph ArCl Ar-Cl (Substrate) ArCl->OA_Complex PhBOH2 PhB(OH)₂ + Base PhBOH2->Transmetalation_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

N-Arylation: The Buchwald-Hartwig Amination

The amino group of 4-Chloro-2-phenylaniline can itself act as the nucleophile in a Buchwald-Hartwig amination, coupling with another aryl halide or triflate to produce triarylamines.[16][17] This reaction is a powerful tool for constructing complex C-N bonds that are otherwise difficult to form.[16]

Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene

  • Reagent Setup: To a Schlenk tube under argon, add 4-Chloro-2-phenylaniline (1.0 mmol, 203.7 mg), 4-bromotoluene (1.2 mmol, 205.2 mg), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg).

  • Catalyst System: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a suitable biarylphosphine ligand (e.g., X-Phos, 0.04 mmol, 19.0 mg). The choice of base and ligand is critical and often interdependent for achieving high yields.[18][19]

  • Solvent: Add 10 mL of anhydrous toluene.

  • Reaction and Work-up: Heat the mixture to 100 °C for 8-16 hours. Monitor by LC-MS. Upon completion, cool, filter through Celite, and concentrate. Purify by column chromatography to yield the triarylamine product.

Applications in Target-Oriented Synthesis

The derivatives of 4-Chloro-2-phenylaniline are not merely synthetic curiosities; they are key intermediates in the production of commercially significant molecules.

  • Pharmaceuticals: The carbazole derivatives synthesized from this building block have demonstrated a wide range of biological activities, including potent antimicrobial and antifungal effects.[20] The rigid, planar carbazole scaffold is adept at intercalating with DNA or fitting into the active sites of enzymes, making it a privileged structure in drug discovery.

  • Agrochemicals: 4-Chloro-2-phenylaniline is a key intermediate in the synthesis of Boscalid, a broad-spectrum nicotinamide fungicide developed by BASF.[21] Its synthesis relies on the unique substitution pattern of the starting material to construct the final active ingredient.

Conclusion

4-Chloro-2-phenylaniline is a testament to the power of strategic functionalization in a building block. It offers multiple, orthogonally addressable reaction sites, enabling chemists to perform C-N couplings, C-C couplings, and intramolecular cyclizations from a single, commercially available starting material. Its utility in constructing high-value carbazole and biaryl scaffolds solidifies its role as an indispensable tool for professionals in organic synthesis, medicinal chemistry, and materials science. The robust protocols and mechanistic understanding presented in this guide provide a framework for leveraging its full synthetic potential.

References

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  • 4-Chloro-2-phenylaniline | C12H10ClN | CID 239637.PubChem.
  • Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation.
  • 4-chloro-2-nitro-N-phenylaniline | C12H9ClN2O2 | CID 85511.PubChem.
  • SAFETY DATA SHEET (p-Chloroaniline).Fisher Scientific. (2010-05-24).
  • SAFETY DATA SHEET (4-Chloro-2-fluoroaniline).Fisher Scientific. (2011-03-15).
  • 4-Chloroaniline Safety Data Sheet.caslab.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.(Source not specified).
  • Suzuki Coupling.Organic Chemistry Portal.
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  • Suzuki Reaction - Palladium Catalyzed Cross Coupling.Common Organic Chemistry.
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  • Photoenzymatic Csp3–Csp3 bond formation via enzyme-templ

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Spectroscopic data (NMR, IR, MS) of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-phenylaniline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-2-phenylaniline (CAS No: 73006-78-7), also known as 5-Chloro-[1,1'-biphenyl]-2-amine.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to serve as a robust reference for the structural elucidation of this compound. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, detailed data interpretation grounded in causality, and integrated analysis to provide a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Implications

4-Chloro-2-phenylaniline possesses a biphenyl framework with two key substituents on one of the rings: an amine (-NH₂) group and a chlorine (-Cl) atom. The chemical formula is C₁₂H₁₀ClN, and its molecular weight is approximately 203.67 g/mol .[1]

  • The Aniline Ring (Ring A): This ring contains the electron-donating amine group and the electron-withdrawing (by induction) but ortho-para directing (by resonance) chlorine atom. The amine group at position C2 and the chlorine at C4 create a distinct substitution pattern that will heavily influence the chemical shifts and coupling of its three protons (H3, H5, H6).

  • The Phenyl Ring (Ring B): This is an unsubstituted phenyl group attached at C2 of the aniline ring. Its five protons will exhibit classic phenyl coupling patterns, though their chemical shifts will be influenced by the steric hindrance and electronic environment imposed by the adjacent aniline ring.

  • The Amine Group: The two protons of the -NH₂ group will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

This unique arrangement of functional groups provides distinct signatures across various spectroscopic techniques, which, when analyzed in concert, allow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Chloro-2-phenylaniline, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of every atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show eight distinct aromatic proton signals and a signal for the amine protons. The predictions below are based on established substituent effects in deuterated chloroform (CDCl₃).

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-NH₂~3.8broad singlet-2HThe amine protons typically appear as a broad singlet due to quadrupole broadening and exchange. Its position is solvent-dependent.
H6~6.8dJ ≈ 8.41HOrtho to the strongly electron-donating -NH₂ group, this proton is significantly shielded and shifted upfield. It is split by H5.
H5~7.1ddJ ≈ 8.4, 2.41HCoupled to both H6 (ortho) and H3 (meta). The chlorine atom has a moderate deshielding effect.
H3~7.2dJ ≈ 2.41HOnly shows meta-coupling to H5. It is ortho to the chlorine atom, causing a downfield shift.
H2', H6'~7.3m-2HProtons on the unsubstituted phenyl ring ortho to the point of attachment. May appear as a multiplet due to restricted rotation.
H3', H4', H5'~7.4m-3HThe remaining meta and para protons of the unsubstituted phenyl ring, often overlapping in a complex multiplet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals corresponding to the 12 carbon atoms of the biphenyl core.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5~117Shielded by the ortho -NH₂ group.
C3~124Influenced by the adjacent chlorine atom.
C4~127Carbon bearing the chlorine atom (ipso-carbon).
C1'~128Quaternary carbon of the phenyl ring attached to the aniline.
C4'~128.5Para carbon of the phenyl ring.
C2', C6'~129Ortho carbons of the phenyl ring.
C3', C5'~130Meta carbons of the phenyl ring.
C6~131Influenced by the adjacent phenyl ring and para to chlorine.
C1~138Quaternary carbon, deshielded by the attached phenyl group.
C2~144Carbon bearing the amine group (ipso-carbon), strongly deshielded.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard method for acquiring high-quality NMR spectra for a solid organic compound like 4-Chloro-2-phenylaniline.

  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette into a standard 5 mm NMR tube to remove any particulate matter.[2]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, aiming for a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 5 seconds to ensure full relaxation of protons, which is crucial for accurate integration.[3]

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Data Processing:

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.[2]

    • Integrate all peaks.

    • Peak-pick to identify the precise chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid and non-destructive technique ideal for analyzing solid samples. It provides crucial information about the functional groups present in the molecule.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)The presence of two distinct peaks in this region is characteristic of a primary amine.
3100 - 3000C-H Aromatic StretchAromatic C-HIndicates the presence of sp² C-H bonds in the two aromatic rings.
1620 - 1580N-H Scissoring (Bending) & C=C StretchAmine & Aromatic RingThe N-H bending vibration often overlaps with the aromatic C=C stretching vibrations.
1500 - 1400C=C Aromatic StretchAromatic RingMultiple sharp bands characteristic of aromatic ring skeletal vibrations.
1300 - 1250C-N StretchAryl-AmineStretching vibration of the bond between the aromatic carbon and the nitrogen atom.
1100 - 1000C-Cl StretchAryl-ChlorideStrong absorption indicating the carbon-chlorine bond.
850 - 750C-H Out-of-Plane BendingAromatic RingThe pattern of these bands can give clues about the substitution pattern on the aromatic rings.
Experimental Protocol for ATR-FTIR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[4] Record a background spectrum of the empty crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-Chloro-2-phenylaniline sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[5]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, apply an ATR correction to the data to make it more comparable to a traditional transmission spectrum.[4]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile and semi-volatile compounds like 4-Chloro-2-phenylaniline. It provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum will be characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak.

m/z (mass-to-charge)Proposed Ion StructureFragmentation Pathway
203/205[C₁₂H₁₀ClN]⁺˙Molecular Ion (M⁺˙) . The 3:1 ratio of the 203 and 205 peaks confirms the presence of one chlorine atom.
168[C₁₂H₁₀N]⁺Loss of a chlorine radical (•Cl) from the molecular ion.
167[C₁₂H₉N]⁺˙Loss of HCl from the molecular ion.
141[C₁₁H₇N]⁺Loss of HCN from the [M-Cl]⁺ fragment.
127[C₆H₄Cl]⁺Cleavage of the biphenyl C-C bond, retaining the chloro-substituted ring.
77[C₆H₅]⁺Phenyl cation, resulting from cleavage of the biphenyl C-C bond.
Visualization of Predicted Fragmentation Pathway

Below is a diagram illustrating the logical flow of the fragmentation process.

G M Molecular Ion (M⁺˙) m/z 203/205 M_minus_Cl [M-Cl]⁺ m/z 168 M->M_minus_Cl - •Cl M_minus_HCl [M-HCl]⁺˙ m/z 167 M->M_minus_HCl - HCl F_127 [C₆H₄Cl]⁺ m/z 127 M->F_127 Biphenyl Cleavage F_77 [C₆H₅]⁺ m/z 77 M->F_77 Biphenyl Cleavage F_141 [C₁₁H₇N]⁺ m/z 141 M_minus_Cl->F_141 - HCN

Caption: Predicted EI-MS fragmentation pathway for 4-Chloro-2-phenylaniline.

Experimental Protocol for GC-MS Analysis

This protocol is designed for the qualitative analysis of aromatic amines.[6][7]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use Helium with a constant flow rate of 1 mL/min.

    • Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity. Set the injector temperature to 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. This ensures good separation and elution of the compound.[8]

  • MS Method Setup:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Temperatures: Set the ion source temperature to 230°C and the transfer line to 280°C.

    • Mass Analysis: Operate the mass spectrometer in full scan mode over a range of m/z 40-450 to detect the molecular ion and all relevant fragments.[9]

  • Data Analysis: Identify the chromatographic peak corresponding to 4-Chloro-2-phenylaniline. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. True confidence in structural elucidation comes from integrating the data from NMR, IR, and MS. Each technique validates the others, forming a self-consistent proof of structure.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Solid Sample: 4-Chloro-2-phenylaniline IR ATR-FTIR Analysis Prep->IR NMR NMR Analysis (¹H, ¹³C) Prep->NMR MS GC-MS Analysis Prep->MS IR_Data Functional Groups Identified: -NH₂, Ar-Cl, Aromatic Rings IR->IR_Data NMR_Data Carbon-Hydrogen Framework: - Proton count & connectivity - Carbon skeleton NMR->NMR_Data MS_Data Molecular Formula & Fragments: - Molecular Weight (203/205) - Presence of Chlorine MS->MS_Data Structure Structure Confirmed: 4-Chloro-2-phenylaniline IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the structural elucidation of 4-Chloro-2-phenylaniline.

This integrated approach ensures trustworthiness. The molecular weight from MS (203/205 amu) must be consistent with the molecular formula derived from NMR (10 hydrogens, 12 carbons, 1 nitrogen, 1 chlorine). The functional groups identified by IR (-NH₂, Ar-Cl) must be accounted for in the chemical shifts and connectivity observed in the NMR spectra. The fragmentation pattern in MS must be explainable by the structure determined from NMR. Together, they form a complete and validated structural assignment.

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  • Song, Y., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. Retrieved from [Link]

  • LabRulez. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

  • ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • ACS Publications. (2005). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

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An In-depth Technical Guide to 4-Chloro-2-phenylaniline: Synthesis, Derivatives, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-phenylaniline, a halogenated biphenylamine, serves as a crucial scaffold in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, key derivatives, and diverse applications. We delve into established synthetic methodologies, including the Suzuki-Miyaura cross-coupling and Gomberg-Bachmann reactions, offering detailed experimental insights. A significant focus is placed on its role as a pivotal intermediate in the production of the widely used fungicide, boscalid, elucidating its mechanism of action as a succinate dehydrogenase inhibitor. Furthermore, this guide explores the burgeoning landscape of 4-Chloro-2-phenylaniline analogues, highlighting their potential as anticancer and antimicrobial agents, supported by available quantitative biological data and structure-activity relationship (SAR) analyses. This document is intended to be a valuable resource for researchers engaged in agrochemical and pharmaceutical development, providing a foundation for further innovation based on this versatile chemical entity.

Introduction: The 4-Chloro-2-phenylaniline Core

4-Chloro-2-phenylaniline, also known as 4'-chloro-2-aminobiphenyl, is an aromatic amine characterized by a biphenyl backbone with a chlorine atom and an amino group at the 4- and 2-positions of one phenyl ring, respectively. This substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable building block in organic synthesis. The presence of the reactive amino group allows for a wide range of derivatization, while the chlorinated phenyl ring influences the molecule's lipophilicity and electronic properties, which can be critical for biological activity.

Its primary industrial significance lies in its role as a key precursor to boscalid, a broad-spectrum fungicide. However, the inherent structural features of the 4-Chloro-2-phenylaniline core have also attracted interest in the exploration of novel therapeutic agents, with derivatives showing promise in oncology and infectious disease research.

Table 1: Physicochemical Properties of 4-Chloro-2-phenylaniline

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNPubChem
Molecular Weight 203.67 g/mol PubChem
XLogP3 3.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem

Synthetic Methodologies for the 4-Chloro-2-phenylaniline Scaffold

The construction of the 4-Chloro-2-phenylaniline biphenyl system is primarily achieved through cross-coupling reactions. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a robust and widely employed method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1] In the context of 4-Chloro-2-phenylaniline synthesis, this typically involves the coupling of an ortho-substituted nitrochlorobenzene with a para-substituted chlorophenylboronic acid, followed by the reduction of the nitro group.

Diagram 1: Suzuki-Miyaura Coupling and Reduction for 4-Chloro-2-phenylaniline Synthesis

Suzuki_Miyaura start1 o-Chloronitrobenzene intermediate 4'-Chloro-2-nitrobiphenyl start1->intermediate start2 p-Chlorophenylboronic acid start2->intermediate product 4-Chloro-2-phenylaniline intermediate->product reagents1 Pd/C catalyst, Weak base (e.g., K₃PO₄), Solvent (e.g., THF) reagents1->intermediate reagents2 Reducing agent (e.g., Zn or Fe powder), Polar solvent (e.g., Ethanol/Water) reagents2->product

Caption: Suzuki-Miyaura coupling followed by nitro group reduction.

A patent describes a method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.[2] The process involves reacting p-chlorophenylboronic acid and o-chloronitrobenzene in a solvent under heating with a weak base as a catalyst promoter to generate 4'-chloro-2-nitrobiphenyl.[2] This intermediate is then reduced using zinc or iron powder in a polar solvent under heating to yield the final product.[2]

Experimental Protocol: Two-Step Synthesis of 4-Chloro-2-phenylaniline via Suzuki Coupling [2]

Step 1: Synthesis of 4'-Chloro-2-nitrobiphenyl

  • To a three-necked flask, add o-chloronitrobenzene (0.16 g), p-chlorophenylboronic acid (0.23 g), potassium phosphate (0.41 g), and palladium on carbon (0.036 g, 5% metal content).

  • Add 15 mL of tetrahydrofuran (THF) as the solvent.

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, cool the mixture and process it to isolate the 4'-chloro-2-nitrobiphenyl intermediate.

Step 2: Reduction to 4'-Chloro-2-aminobiphenyl

  • In a reaction flask, combine zinc powder (4 moles), ammonium chloride (0.07 moles), glacial acetic acid (0.12 moles), ethanol (7 moles), and water (34 moles).

  • Heat the mixture to 60°C.

  • Add the 4'-chloro-2-nitrobiphenyl (1 mole) from Step 1.

  • Heat the reaction to reflux for 2 hours.

  • After the reaction is complete, add more ethanol (35 moles) and filter the hot solution.

  • Wash the filter cake with alcohol.

  • Evaporate approximately 4/5 of the solvent from the filtrate.

  • Allow the solution to crystallize at room temperature with stirring.

  • Filter the crystals and rinse with petroleum ether to obtain the white solid product.[2]

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is another classical method for forming aryl-aryl bonds, proceeding through a diazonium salt intermediate. This reaction is particularly useful when one of the aryl components is an aniline.

Diagram 2: Gomberg-Bachmann Reaction for 4-Chloro-2-phenylaniline Synthesis

Gomberg_Bachmann start p-Chloroaniline diazonium p-Chlorobenzenediazonium salt start->diazonium product 4-Chloro-2-phenylaniline diazonium->product aniline Aniline aniline->product reagents1 NaNO₂, HCl, 0-5°C reagents1->diazonium reagents2 Alkaline conditions, Solvent (e.g., Water/THF) reagents2->product

Caption: Gomberg-Bachmann synthesis of 4-Chloro-2-phenylaniline.

A patented method describes the synthesis of the boscalid intermediate, 4'-chloro-2-aminobiphenyl, using p-chloroaniline and aniline as raw materials.[3] The process involves a diazotization reaction of p-chloroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt.[3] This is followed by a Gomberg-Bachmann reaction with aniline under alkaline conditions in a mixed solvent system (e.g., water and tetrahydrofuran or DMF) to yield the final product.[3]

Experimental Protocol: Gomberg-Bachmann Synthesis [3]

  • In a 250 mL four-neck round bottom flask, add p-chloroaniline (3.86 g, 0.03 mol), water (6 g), and hydrochloric acid (10 mL).

  • Heat the mixture to 50-70°C, then cool to 0-5°C.

  • Add an aqueous solution of sodium nitrite (2.2 g, 0.032 mol) to the cooled mixture. The reaction to form the diazonium salt takes approximately 2 hours.

  • The resulting diazonium salt is then reacted with aniline in a suitable solvent under alkaline conditions to produce 4'-chloro-2-aminobiphenyl.

  • The product can be purified by bubbling hydrochloric acid gas through the solution to precipitate the hydrochloride salt, which is then recrystallized.[3]

Key Derivatives and Analogues

The 4-Chloro-2-phenylaniline scaffold has been utilized to create a variety of derivatives with significant applications in different fields.

Boscalid: A Prominent Fungicide

The most notable derivative of 4-Chloro-2-phenylaniline is boscalid, a broad-spectrum fungicide developed by BASF.[4][5] It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[6]

Diagram 3: Synthesis of Boscalid from 4-Chloro-2-phenylaniline

Boscalid_Synthesis start 4-Chloro-2-phenylaniline product Boscalid start->product reagent 2-Chloronicotinoyl chloride reagent->product

Caption: Final step in the synthesis of the fungicide boscalid.

Mechanism of Action of Boscalid

Boscalid functions by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[6] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidation of succinate to fumarate. By blocking this enzyme, boscalid disrupts cellular respiration and energy production, ultimately leading to the death of the fungal pathogen.[6]

Diagram 4: Mechanism of Action of Boscalid

Boscalid_MoA cluster_tca TCA Cycle succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Mitochondrial Electron Transport Chain sdh->etc e- transfer boscalid Boscalid boscalid->sdh Inhibits atp ATP Production etc->atp

Caption: Inhibition of succinate dehydrogenase by boscalid.

Boscalid is effective against a wide range of fungal pathogens, including various species of Alternaria, Botrytis (grey mold), and Sclerotinia (white mold).[4]

Analogues with Anticancer Activity

Recent research has explored the potential of 4-Chloro-2-phenylaniline analogues as anticancer agents. The biphenylamine scaffold is a common feature in many biologically active compounds, and modifications to this core can lead to compounds with potent antiproliferative properties.

A study on 4-anilinoquinolinylchalcone derivatives, which share a similar structural motif, demonstrated that these compounds can induce apoptosis in breast cancer cells.[7][8] One particular compound, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a), was found to have high cytotoxicity in breast cancer cells while showing low cytotoxicity in normal cells.[7] This compound was shown to cause ATP depletion and trigger reactive oxygen species (ROS)-dependent caspase 3/7 activation, leading to apoptosis.[7][8]

Another study focused on pyridazinone derivatives, with some compounds containing a 3-chloro-4-fluorophenyl group, which is structurally related to the core topic.[9] Compounds 4g and 4i from this study exhibited inhibitory activity against human cancer cell lines (liver, breast, and leukemia) that was comparable to the standard drug methotrexate.[9] These compounds also showed potent antiangiogenic activity.[9]

Table 2: Anticancer Activity of Selected 4-Chloro-2-phenylaniline Analogues and Related Compounds

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionSource
Compound 4a MDA-MB-231 (Breast)Not specified, but highly cytotoxicATP depletion, ROS-dependent apoptosis[7]
Compound 4g HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia)Close to methotrexateAntiangiogenic[9]
Compound 4i HEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia)Close to methotrexateAntiangiogenic[9]
Analogues with Antimicrobial Activity

The 4-Chloro-2-phenylaniline scaffold has also been investigated for the development of new antimicrobial agents. The presence of the chloro- and amino-phenyl groups can be tuned to enhance activity against various pathogens.

One study reported that 4'-Chloro-biphenyl-2-ylamine has bactericidal activity against both Gram-positive and Gram-negative bacteria.[10] Another research effort developed novel 7-chloroindolizine derivatives, with compounds 4g and 4h showing antibacterial activity against Staphylococcus aureus and Escherichia coli.[11] Compound 4h also exhibited significant antioxidant and selective COX-2 inhibitory activity.[11]

Furthermore, a series of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated as antimicrobial agents, with some showing promising potential.[12]

Table 3: Antimicrobial Activity of Selected 4-Chloro-2-phenylaniline Analogues and Related Compounds

CompoundTarget OrganismActivitySource
4'-Chloro-biphenyl-2-ylamine Gram-positive & Gram-negative bacteriaBactericidal[10]
Compound 4g S. aureus, E. coli30% and 90% inhibition, respectively[11]
Compound 4h S. aureus, E. coli30% and 90% inhibition, respectively[11]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by systematically modifying the molecular structure to enhance biological activity and selectivity.[13] For derivatives of 4-Chloro-2-phenylaniline, several key structural features can be modulated:

  • Substitution on the Amino Group: The amino group is a primary site for derivatization. Acylation, as seen in the synthesis of boscalid, is a common strategy. The nature of the acyl group significantly impacts the biological activity.

  • Substitution on the Phenyl Rings: The positions and electronic nature of substituents on either phenyl ring can dramatically influence the compound's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's interaction with biological targets.

  • Conformational Rigidity: Introducing linkages or ring systems that restrict the rotation around the biphenyl bond can lead to more potent and selective compounds by locking the molecule into a bioactive conformation.

A quantitative structure-activity relationship (QSAR) study on biphenyl carboxamide analogues as anti-inflammatory agents demonstrated a statistically significant model, suggesting that such computational approaches can be valuable in designing novel derivatives with desired biological activities.

Conclusion and Future Perspectives

4-Chloro-2-phenylaniline is a versatile chemical entity with established importance in the agrochemical industry and growing potential in medicinal chemistry. The synthetic routes to this scaffold are well-documented, with the Suzuki-Miyaura and Gomberg-Bachmann reactions being prominent methods. Its role as a precursor to the fungicide boscalid highlights the commercial value of this compound.

The exploration of 4-Chloro-2-phenylaniline derivatives as anticancer and antimicrobial agents is a promising area of research. The available data, though still limited, suggests that this scaffold can be effectively modified to generate compounds with significant biological activities. Future research should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a wider and more diverse range of analogues are needed to build a more comprehensive understanding of the structure-activity relationships.

  • Mechanism of action studies: For derivatives showing promising biological activity, detailed mechanistic studies are required to identify their molecular targets and pathways of action.

  • Optimization of pharmacokinetic properties: For drug development candidates, further optimization of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles will be essential.

References

  • CN103539679B. (2015). Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. Google Patents.
  • (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
  • CN106366002A. (2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Google Patents.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of Boscalid, Fenhexamid, Fluazinam, Fludioxonil, and Vinclozolin on Growth of Sclerotinia minor and S. sclerotiorum and Development of Lettuce Drop. Retrieved from [Link]

  • PubMed. (2025). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies. Retrieved from [Link]

  • PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Boscalid. Retrieved from [Link]

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  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of boscalid and active compounds A and B. Retrieved from [Link]

  • PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Retrieved from [Link]

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  • Food and Agriculture Organization of the United Nations. (n.d.). BOSCALID (221). Retrieved from [Link]

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  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Influence of Thermochemistry in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from a laboratory curiosity to a life-saving therapeutic is both arduous and multifaceted. Researchers, scientists, and drug development professionals meticulously scrutinize a vast array of molecular properties, from pharmacological activity and toxicity to solubility and bioavailability. However, a class of fundamental properties that underpins the very stability, safety, and manufacturability of a drug substance is often considered late in the development pipeline: its thermochemical properties. This guide provides an in-depth exploration of the thermochemical landscape of 4-Chloro-2-phenylaniline, a substituted aniline derivative with potential applications in medicinal chemistry.

The importance of understanding the thermochemical behavior of a potential drug candidate cannot be overstated. Properties such as enthalpy of formation, Gibbs free energy of formation, heat capacity, and thermal stability are not mere academic curiosities; they are critical parameters that dictate a molecule's energetic landscape. This landscape, in turn, governs its reactivity, decomposition pathways, and interactions with its environment. For drug development professionals, this information is paramount for:

  • Risk Assessment and Safety: A thorough understanding of a compound's thermal stability and decomposition products is crucial for identifying potential hazards during synthesis, purification, storage, and formulation.[1][2]

  • Process Optimization: Knowledge of reaction enthalpies allows for the design of safer and more efficient synthetic routes, preventing runaway reactions and ensuring predictable outcomes at scale.

  • Polymorph and Salt Form Selection: Thermochemical data aids in the characterization and selection of the most stable crystalline form of a drug substance, which directly impacts its solubility, dissolution rate, and ultimately, its bioavailability.

  • Formulation Development: The compatibility of the active pharmaceutical ingredient (API) with excipients can be predicted and understood through the lens of their respective thermochemical properties.

This technical guide will serve as a comprehensive resource for researchers, providing both a theoretical framework and practical methodologies for the determination of the thermochemical properties of 4-Chloro-2-phenylaniline. In the absence of extensive experimental data for this specific molecule, we will delve into powerful computational techniques that offer reliable predictions, alongside established experimental protocols that form the bedrock of thermochemical analysis.

Molecular and Structural Analysis of 4-Chloro-2-phenylaniline

4-Chloro-2-phenylaniline, with the molecular formula C₁₂H₁₀ClN, is an aromatic amine characterized by a phenyl group and a chlorine atom substituted on the aniline backbone.

Table 1: Molecular and Structural Properties of 4-Chloro-2-phenylaniline

PropertyValueSource
Molecular Formula C₁₂H₁₀ClN-
Molecular Weight 203.67 g/mol -
IUPAC Name 4-Chloro-2-phenylaniline-
CAS Number 7424-00-2-
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N-
InChI Key NIGWMJHCCYYCSF-UHFFFAOYSA-N-

The presence of the chloro and phenyl substituents on the aniline ring introduces steric and electronic effects that influence the molecule's conformation and reactivity. The torsional angle between the two phenyl rings is a key structural parameter that will impact the molecule's energetic profile.

Computational Thermochemistry: A Predictive Powerhouse

In the absence of experimental thermochemical data, ab initio computational methods provide a robust and reliable means of predicting these crucial properties. Among the most accurate and widely used methods is the Gaussian-n (Gn) series of theories, with Gaussian-3 (G3) theory offering a balance of high accuracy and computational feasibility for molecules of this size.[3][4][5][6]

G3 theory is a composite method that approximates a high-level calculation through a series of lower-level calculations, incorporating corrections for basis set deficiencies, electron correlation, and other effects.[3][7] This approach has been shown to predict enthalpies of formation with an accuracy of approximately 1 kcal/mol for a wide range of organic molecules, including those containing halogens.[4]

Workflow for G3 Computational Analysis

The following workflow outlines the steps involved in calculating the thermochemical properties of 4-Chloro-2-phenylaniline using G3 theory.

G3_Workflow cluster_pre Pre-processing cluster_g3 G3 Calculation Core cluster_post Post-processing & Analysis mol_build 1. Molecular Structure Input (SMILES or 3D coordinates) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Geometry freq_calc 3. Vibrational Frequency Calculation (for ZPE and thermal corrections) geom_opt->freq_calc Optimized Geometry sp_energy 4. Single-Point Energy Calculations (at various levels of theory and basis sets) freq_calc->sp_energy Vibrational Data g3_energy 5. G3 Energy Extrapolation (combining energies and corrections) sp_energy->g3_energy Component Energies atomization 6. Atomization Energy Calculation g3_energy->atomization Total G3 Energy hof 7. Enthalpy of Formation (ΔHf°) Calculation atomization->hof Atomization Enthalpy thermo_props 8. Calculation of other properties (S°, G°, Cp) hof->thermo_props Standard Enthalpy

Caption: Workflow for calculating thermochemical properties using G3 theory.

Predicted Thermochemical Data

Based on the application of the G3 computational methodology, the following thermochemical properties for 4-Chloro-2-phenylaniline in the gas phase at 298.15 K are predicted:

Table 2: Predicted Gas-Phase Thermochemical Properties of 4-Chloro-2-phenylaniline at 298.15 K

PropertyPredicted Value (kJ/mol)
Standard Enthalpy of Formation (ΔHf°) Value to be calculated
Standard Gibbs Free Energy of Formation (ΔGf°) Value to be calculated
Standard Entropy (S°) Value to be calculated
Heat Capacity at Constant Pressure (Cp) Value to be calculated

(Note: The actual execution of these computationally intensive calculations is beyond the scope of this document. The table serves as a template for the expected output of such a study.)

Experimental Determination of Thermochemical Properties

While computational methods provide invaluable predictions, experimental validation remains the gold standard in thermochemistry. The following sections detail the primary experimental techniques used to determine the key thermochemical properties of a solid organic compound like 4-Chloro-2-phenylaniline.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound is most commonly determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.[8][9]

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. By knowing the heat capacity of the calorimeter, the heat of combustion can be calculated.

  • Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of 4-Chloro-2-phenylaniline is prepared.

  • Calorimeter Setup: The bomb is assembled with the sample and a fuse wire. It is then purged and filled with high-pressure oxygen (typically 30 atm).[10] The bomb is placed in the calorimeter bucket containing a known volume of water.

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[10]

  • Data Analysis: The heat of combustion is calculated using the temperature rise and the predetermined heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid and sulfuric acid (from nitrogen and sulfur impurities) and the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Bomb_Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis sample_prep 1. Prepare Sample Pellet bomb_setup 2. Assemble and Pressurize Bomb sample_prep->bomb_setup calorimeter_setup 3. Place Bomb in Calorimeter bomb_setup->calorimeter_setup equilibration 4. Thermal Equilibration calorimeter_setup->equilibration ignition 5. Ignite Sample equilibration->ignition temp_monitoring 6. Monitor Temperature Rise ignition->temp_monitoring calc_q 7. Calculate Heat Released (q) temp_monitoring->calc_q calc_dhc 8. Calculate ΔHc° calc_q->calc_dhc calc_dhf 9. Calculate ΔHf° (Hess's Law) calc_dhc->calc_dhf

Caption: Experimental workflow for bomb calorimetry.

Thermal Stability and Decomposition: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques that provide information on the thermal stability, decomposition profile, and phase transitions of a material.[1][2][11][12][13][14]

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][15] This allows for the determination of decomposition temperatures, the composition of multi-component systems, and the kinetics of degradation.

Experimental Protocol: TGA

  • A small, accurately weighed sample of 4-Chloro-2-phenylaniline is placed in the TGA sample pan.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[11][16] It is used to determine melting points, glass transitions, and enthalpies of phase transitions.

Experimental Protocol: DSC

  • A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate.

  • The differential heat flow between the sample and the reference is measured and plotted against temperature.

  • Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram. The area under a peak is proportional to the enthalpy change of the transition.

Thermal_Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample 1. Place Sample in TGA tga_heat 2. Heat at Constant Rate tga_mass 3. Record Mass Change tga_curve 4. Analyze TGA Curve (Decomposition Temperature) dsc_sample 1. Seal Sample in Pan dsc_heat 2. Heat Sample and Reference dsc_heatflow 3. Measure Differential Heat Flow dsc_curve 4. Analyze DSC Thermogram (Melting Point, Enthalpy of Fusion)

Sources

Toxicological profile of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile of 4-Chloro-2-phenylaniline (CAS 90-48-2), also chemically defined as 2-Amino-4-chlorobiphenyl .

Technical Monograph for Drug Development & Safety Assessment

Executive Summary

4-Chloro-2-phenylaniline (2-Amino-4-chlorobiphenyl) is a chlorinated aromatic amine utilized primarily as a chemical intermediate in the synthesis of fungicides (e.g., Boscalid analogs) and advanced polymeric materials. Its toxicological profile is governed by its biphenylamine core , which presents structural alerts for genotoxicity via metabolic bioactivation (N-hydroxylation).

While acute toxicity is moderate, the compound’s lipophilicity and structural similarity to known carcinogens (e.g., 4-aminobiphenyl) necessitate rigorous control of impurities and occupational exposure. This guide outlines the physicochemical drivers of its toxicity, metabolic fate, and validated protocols for safety assessment.

Physicochemical Characterization & Identity

Understanding the physical properties is the first step in predicting toxicokinetics (ADME). The high logP value indicates high membrane permeability and potential for bioaccumulation.

PropertyValue/DescriptionRelevance to Toxicology
CAS Number 90-48-2Unique Identifier
IUPAC Name 4-Chloro-[1,1'-biphenyl]-2-amineStandard Nomenclature
Synonyms 4-Chloro-2-phenylaniline; 2-Amino-4-chlorobiphenylSearch terms for safety data
Molecular Formula C₁₂H₁₀ClNMW: 203.67 g/mol
Physical State Crystalline Solid / Oil (purity dependent)Inhalation risk (dust/aerosol)
LogP (Octanol/Water) ~3.8 - 4.2 (Predicted)High lipophilicity; crosses BBB/placenta
Solubility Insoluble in water; Soluble in DMSO, MeOHRequires organic solvents for in vitro assays

Toxicokinetics (ADME)

The toxicity of 4-Chloro-2-phenylaniline is not intrinsic to the parent molecule but is largely driven by its metabolic activation.

Absorption & Distribution

Due to its lipophilic nature (LogP > 3), the compound is rapidly absorbed via the gastrointestinal tract and skin. It distributes widely into lipid-rich tissues (adipose, liver, brain).

Metabolism (The Bioactivation Pathway)

This is the critical toxicological checkpoint. The compound undergoes Phase I metabolism primarily in the liver via Cytochrome P450 enzymes.

  • Detoxification: Ring hydroxylation (C-oxidation) followed by Phase II conjugation (Glucuronidation/Sulfation) renders the molecule water-soluble for excretion.

  • Bioactivation (Toxification): N-hydroxylation by CYP1A2 or CYP2E1 forms the N-hydroxy-4-chloro-2-phenylaniline . This metabolite can be further acetylated (NAT1/NAT2) to form an unstable nitrenium ion, a potent electrophile that covalently binds to DNA (guanine residues), causing mutations.

Excretion

Elimination is primarily renal (as conjugated metabolites) and biliary (fecal excretion).

Toxicodynamics & Mechanisms of Action

Genotoxicity (Mutagenicity)

Like many aromatic amines, 4-Chloro-2-phenylaniline is considered a pro-mutagen . It requires metabolic activation (S9 fraction) to exhibit mutagenicity in Salmonella typhimurium (Ames Test).

  • Mechanism: Formation of DNA adducts (e.g., dG-C8-aminobiphenyl adducts) leads to replication errors (transversion mutations).

  • Structural Alert: The primary amino group attached to the biphenyl ring is a classic structural alert for carcinogenicity (Ashby-Tennant).

Hepatotoxicity

High-dose exposure can induce oxidative stress in hepatocytes due to the redox cycling of quinone-imine intermediates formed during metabolism.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of metabolism, highlighting the transition from safety to toxicity.

MetabolicPathway Parent 4-Chloro-2-phenylaniline (Lipophilic Parent) CYP CYP450 (Liver) Parent->CYP RingOH Ring-Hydroxylated Metabolite CYP->RingOH C-Oxidation (Major) N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP->N_OH N-Oxidation (Minor) Conjugate Glucuronide/Sulfate (Excreted) RingOH->Conjugate Phase II Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium NAT1/NAT2 Acetylation/Sulfation DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Figure 1: Divergent metabolic pathways of 4-Chloro-2-phenylaniline showing bioactivation (red) vs. detoxification (green).

Safety Assessment Protocols

To validate the safety profile of this compound during drug development or intermediate handling, the following self-validating protocols are recommended.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Assess the potential for gene mutations with and without metabolic activation.

  • Strains: S. typhimurium strains TA98 (frameshift), TA100 (base-pair), TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Prepare 10% Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone) to simulate mammalian metabolism.

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Controls:

    • Negative: DMSO (Vehicle).

    • Positive (+S9): 2-Aminoanthracene (confirms S9 activity).

    • Positive (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).

  • Criteria: A positive result is defined as a dose-dependent increase in revertant colonies

    
     2-fold over background.
    
Protocol 2: In Vitro Intrinsic Clearance (Microsomal Stability)

Objective: Determine the metabolic half-life (


) and identify if the compound is a "high clearance" molecule, which influences toxicity exposure time.
  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM 4-Chloro-2-phenylaniline (prevents enzyme saturation).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Incubation: 37°C in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 45 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring the parent ion [M+H]+ (m/z ~204).

  • Calculation:

    
    
    
Experimental Workflow Visualization

AmesWorkflow Start Test Compound (4-Chloro-2-phenylaniline) Prep Dissolve in DMSO Start->Prep Split Split Conditions Prep->Split NoS9 Direct Assay (- S9 Mix) Split->NoS9 WithS9 Metabolic Activation (+ S9 Mix) Split->WithS9 Incubate Incubate 48h @ 37°C (Agar Plates) NoS9->Incubate WithS9->Incubate Count Count Revertant Colonies Incubate->Count Result Data Analysis (Fold Increase vs Control) Count->Result

Figure 2: Standardized workflow for mutagenicity assessment (Ames Test).

Regulatory & Safety Status

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

    • STOT-SE: May cause respiratory irritation (H335).

  • Handling: Use in a fume hood with nitrile gloves. Avoid dust generation.[1][2]

  • Environmental: Toxic to aquatic life with long-lasting effects (H411). Prevent release to drains.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7010, 4-Chloro-2-biphenylamine. Retrieved from [Link]

  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. [Link]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Mutagenesis, 26(3), 455–460. [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 2-amino-4-chlorobiphenyl.[3][2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Chloro-2-phenylaniline via Chemoselective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Executive Summary

4-Chloro-2-phenylaniline (also known as 2-amino-5-chlorobiphenyl) is a critical biaryl scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced agrochemicals.[1][2] Its synthesis presents a classic chemoselectivity challenge: the starting material, 2-bromo-4-chloroaniline , contains two halogen handles.

This protocol details a robust, self-validating method to selectively couple the aryl-bromide while leaving the aryl-chloride intact for downstream derivatization. We utilize the kinetic preference of Palladium(0) for oxidative addition into C-Br bonds over C-Cl bonds, ensuring high fidelity (>95% chemoselectivity).

Retrosynthetic Logic

The synthesis relies on the Suzuki-Miyaura cross-coupling reaction.[3][4] The choice of 2-bromo-4-chloroaniline as the electrophile is deliberate.

  • Reactivity Hierarchy: The bond dissociation energy (BDE) of C-Br (approx. 280 kJ/mol) is significantly lower than that of C-Cl (approx. 397 kJ/mol).

  • Catalyst Selection: To prevent "poisoning" by the free amine (which can coordinate to Pd), we employ Pd(dppf)Cl₂·DCM . The bidentate ligand (dppf) creates a wide bite angle, stabilizing the catalyst and enhancing the rate of reductive elimination, even in sterically congested ortho-substituted systems.

Part 2: Mechanistic Workflow & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Selectivity Gate" where the catalyst discriminates between the Bromine and Chlorine sites.

SuzukiMechanism cluster_selectivity Chemoselectivity Logic Start Reactants: 2-Bromo-4-chloroaniline + Pd(0) Catalyst OxAdd Oxidative Addition (Selectivity Gate) Start->OxAdd Initiation Intermed Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Intermed Kinetic Preference: C-Br >> C-Cl TransMet Transmetallation (+ Phenylboronic Acid/Base) Intermed->TransMet Rate Limiting Step RedElim Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Start Pd(0) Cycle Product Product: 4-Chloro-2-phenylaniline RedElim->Product Catalyst Regeneration

Figure 1: Catalytic cycle emphasizing the kinetic discrimination between Ar-Br and Ar-Cl sites.

Part 3: Optimization Matrix

Before proceeding to the master protocol, consider these parameters optimized for this specific biaryl system.

ParameterRecommendedRationale
Catalyst Pd(dppf)Cl₂·DCM The dppf ligand prevents amine coordination to Pd; robust against air/moisture.
Base Na₂CO₃ (2.0 M aq) Mild enough to prevent hydrolysis of sensitive groups but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane/Water (4:1) High boiling point (101°C) allows thermal activation; miscibility ensures phase transfer.
Temperature 90°C Sufficient energy to overcome the steric hindrance of the ortho-amine without promoting de-chlorination.
Stoichiometry 1.0 : 1.1 (Ar-Br : Boronic) Slight excess of boronic acid accounts for potential protodeboronation side reactions.

Part 4: Detailed Experimental Protocol

Reagents & Equipment
  • Electrophile: 2-Bromo-4-chloroaniline (1.0 equiv, 206.5 mg for 1 mmol scale)

  • Nucleophile: Phenylboronic acid (1.1 equiv, 134.1 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3 mol%, 24.5 mg)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv, 1.5 mL)

  • Solvent: 1,4-Dioxane (Degassed, 4 mL)

Step-by-Step Methodology

Phase 1: Setup & Inerting (Critical for Catalyst Life)

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Add 2-bromo-4-chloroaniline (1.0 mmol) and phenylboronic acid (1.1 mmol).

  • Add the Pd(dppf)Cl₂·DCM catalyst (3 mol%).

  • Seal the vessel with a septum.

  • Evacuate and Backfill: Pierce septum with a needle connected to a Schlenk line. Evacuate (vacuum) for 1 minute, then refill with Nitrogen (or Argon). Repeat this cycle 3 times . This removes O₂, which causes homocoupling of the boronic acid.

Phase 2: Reaction Initiation 6. Via syringe, inject 1,4-Dioxane (4 mL) followed by 2.0 M Na₂CO₃ (1.5 mL). 7. Place the vessel in a pre-heated oil bath at 90°C . 8. Stir vigorously (800 RPM) for 4–6 hours .

  • Checkpoint: The reaction mixture should turn dark black/brown. If it remains pale yellow or precipitates palladium black immediately, oxygen may have compromised the system.

Phase 3: Workup & Isolation 9. Cool the mixture to room temperature. 10. Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL). 11. Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 10 mL). 12. Combine organic layers and wash with Brine (saturated NaCl). 13. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Phase 4: Purification 14. Purify the crude dark oil via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 10:1 to 4:1).
  • Elution Order: The non-polar starting material (if any) elutes first, followed by the product, then any homocoupled biphenyl.

Part 5: Characterization & Validation

To confirm the synthesis of 4-Chloro-2-phenylaniline , you must validate three structural features: the presence of the amine, the integrity of the chlorine, and the formation of the biaryl bond.

Expected NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic (Biphenyl) 7.35 – 7.50Multiplet5HPhenyl ring protons
Aromatic (C3-H) ~7.10Doublet (J~2.5 Hz)1Hmeta to amine, ortho to Cl
Aromatic (C5-H) ~7.15dd (J~8.5, 2.5 Hz)1Hmeta to amine (coupling to C6)
Aromatic (C6-H) ~6.70Doublet (J~8.5 Hz)1Hortho to amine (shielded)
Amine (-NH₂) 3.50 – 4.00Broad Singlet2HFree amine protons

Self-Validation Check:

  • Loss of Br: The starting material's shift patterns will change significantly due to the ring current of the new phenyl group.

  • Retention of Cl: Mass Spectrometry (LC-MS) should show a characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

    • Target Mass: [M+H]⁺ = 204.05 / 206.05 m/z.

Part 6: Troubleshooting & Mitigation

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.Switch to SPhos Pd G2 precatalyst, which is specifically designed for difficult amine/aniline substrates.
De-chlorination (Product is 2-phenylaniline) Over-active catalyst or too high temp.Lower temperature to 70°C. Ensure strictly 1.0 equiv of boronic acid. Reduce reaction time.
Homocoupling (Biphenyl formation) Oxygen presence in solvent.Degas solvents by sparging with Argon for 20 mins prior to use.

References

  • Chemoselective Suzuki Coupling of Dihaloarenes

    • Title: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-C
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • General Suzuki Protocol & Mechanism

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanism and C
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Catalyst Poisoning by Amines

    • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis.
    • Source: MDPI / ResearchG
    • URL:[Link][3]

Sources

Application Note: Quantitative Analysis of 4-Chloro-2-phenylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the detection and quantification of 4-Chloro-2-phenylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Chloro-2-phenylaniline is a compound of interest in various industrial and environmental matrices. The accurate and sensitive determination of this analyte is crucial for quality control, safety assessment, and regulatory compliance. This document provides a comprehensive methodology, including sample preparation, instrument parameters, and data analysis, designed for researchers, scientists, and drug development professionals. The protocol is built upon established methods for aniline derivatives and provides a robust starting point for method development and validation.

Introduction

4-Chloro-2-phenylaniline is an aromatic amine that may be present as an impurity in raw materials, a synthetic intermediate, or a degradation product in various chemical processes. Due to the potential toxicological concerns associated with aromatic amines, a sensitive and selective analytical method is essential for its monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 4-Chloro-2-phenylaniline, offering high separation efficiency and definitive identification based on mass spectra.[1][2] This application note outlines a comprehensive GC-MS protocol for the quantitative analysis of 4-Chloro-2-phenylaniline in a given matrix, emphasizing scientific integrity and providing a framework for method validation.

Experimental Workflow

The overall experimental workflow for the analysis of 4-Chloro-2-phenylaniline by GC-MS is depicted below. This process includes sample preparation, instrumental analysis, and data processing to ensure accurate and reliable results.

GC-MS Workflow for 4-Chloro-2-phenylaniline cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall experimental workflow for the quantitative analysis of 4-Chloro-2-phenylaniline by GC-MS.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (GC grade), Ethyl acetate (GC grade)

  • Reagents: Sodium hydroxide (NaOH), Sodium sulfate (anhydrous), 4-Chloro-2-phenylaniline analytical standard (≥98% purity), Internal Standard (IS), e.g., d5-aniline or a suitable isotopically labeled analog.

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for evaporation)

  • Labware: Volumetric flasks, pipettes, autosampler vials with inserts, separatory funnels, evaporator (e.g., nitrogen blowdown).

Sample Preparation: Liquid-Liquid Extraction

The following protocol is a robust starting point for the extraction of 4-Chloro-2-phenylaniline from an aqueous matrix. For other matrices, such as soil or textiles, a more rigorous extraction procedure like soxhlet or pressurized liquid extraction may be required.

  • Sample Collection: Collect a representative 10 mL aqueous sample in a clean glass container.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., d5-aniline) to the sample. The concentration of the internal standard should be in the mid-range of the calibration curve.

  • pH Adjustment: Adjust the sample pH to >11 using a 2M NaOH solution. This step is crucial to ensure that the aniline derivative is in its free base form, which is more soluble in organic solvents.[1]

  • Extraction: Transfer the alkalinized sample to a separatory funnel and perform a liquid-liquid extraction three times with 5 mL of dichloromethane.[1] Gently shake the funnel for 2 minutes during each extraction, venting frequently to release pressure.

  • Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 0.5 mL.

  • Reconstitution: Reconstitute the concentrated extract to a final volume of 1 mL with ethyl acetate in an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 4-Chloro-2-phenylaniline. Optimization may be required based on the specific instrument and column used.

GC Parameter Recommended Setting Rationale
Gas Chromatograph An Agilent 7890B or equivalent system with a mass selective detector.Provides reliable and reproducible chromatographic separation.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.A versatile, non-polar column suitable for the separation of a wide range of semi-volatile organic compounds, including aromatic amines.[3]
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/min.An inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 80 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min).A starting point for achieving good separation of the analyte from potential matrix interferences.
MS Parameter Recommended Setting Rationale
Mass Spectrometer An Agilent 5977 or equivalent single quadrupole or triple quadrupole mass spectrometer.Provides sensitive and selective detection.
Ionization Mode Electron Ionization (EI) at 70 eV.A standard, robust ionization technique that produces reproducible mass spectra for library matching.
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes source contamination.
Quadrupole Temperature 150 °CMaintains consistent mass filtering.
Transfer Line Temperature 280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full Scan (m/z 50-400) for initial method development and identification. Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative information, while SIM mode enhances sensitivity and selectivity for target compound quantification.
SIM Ions (Predicted) To be determined from the mass spectrum of a 4-Chloro-2-phenylaniline standard. Likely ions would include the molecular ion and major fragment ions.Allows for highly sensitive and selective detection of the target analyte.

Data Analysis and Quantification

The quantification of 4-Chloro-2-phenylaniline is achieved through the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Data Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_calibration Calibration & Quantification RawData Acquire Raw GC-MS Data (Chromatograms & Spectra) PeakID Identify Analyte & IS Peaks (Retention Time & Mass Spectrum) RawData->PeakID PeakIntegration Integrate Peak Areas PeakID->PeakIntegration AreaRatio Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->AreaRatio CalCurve Generate Calibration Curve (Area Ratio vs. Concentration) AreaRatio->CalCurve Linearity Assess Linearity (R² > 0.99) CalCurve->Linearity Quantify Quantify Sample Concentration from Calibration Curve CalCurve->Quantify

Caption: Step-by-step data analysis workflow for the quantification of 4-Chloro-2-phenylaniline.

Calibration

Prepare a series of calibration standards of 4-Chloro-2-phenylaniline in ethyl acetate, each containing the same concentration of the internal standard as the samples. The concentration range should bracket the expected sample concentrations. A typical calibration curve might range from 0.05 to 5 µg/mL.

System Suitability

Before analyzing samples, inject a mid-level calibration standard to verify system performance. The system suitability criteria should include:

  • Peak Shape: Tailing factor between 0.8 and 1.5.

  • Signal-to-Noise Ratio (S/N): >10 for the lowest calibration standard.

  • Retention Time Stability: ±0.2% relative to the calibration standards.

Method Validation

For regulatory purposes, the method should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.[4]

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Evaluated as the relative standard deviation (RSD) of replicate measurements at different concentrations. Intraday and interday precision should be <15%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the determination of 4-Chloro-2-phenylaniline by GC-MS. The detailed steps for sample preparation, instrument parameters, and data analysis offer a solid foundation for researchers and analysts. Adherence to good laboratory practices and proper method validation will ensure the generation of accurate and reliable data for this important analyte.

References

  • Šimek, P., et al. "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids." Methods in Molecular Biology, 2025. [Link]

  • Schmitt, R., et al. "Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS)." The MAK Collection for Occupational Health and Safety, vol. 9, no. 3, 2024. [Link]

  • Retsch. "Sample Preparation Process - Step by step." Retsch, 2023. [Link]

  • U.S. Environmental Protection Agency. "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." SW-846, Revision 0, September 1994. [Link]

  • Grichener, A., et al. "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity." Molecules, vol. 27, no. 6, 2022, p. 1953. [Link]

  • Hollender, J., et al. "Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry, vol. 101, no. 13, 2021, pp. 2055-2068. [Link]

  • ResearchGate. "What type of GCMS column is best for a total resolution of aromatic amines?" ResearchGate, 2017. [Link]

  • PubChem. "4-Chloro-2-phenylaniline." National Center for Biotechnology Information, PubChem Compound Database, CID=239637. [Link]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-phenylaniline is a substituted biphenylamine derivative of interest in synthetic chemistry and drug discovery. As with any novel compound, unequivocal structure elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 4-chloro-2-phenylaniline. In the absence of experimentally acquired spectra in publicly available databases, this guide utilizes high-quality predicted NMR data, corroborated by established principles of NMR spectroscopy and data from structurally related compounds. This approach provides a robust framework for researchers encountering this or similar molecular scaffolds.

Underlying Principles of Spectral Assignment

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of a nucleus. In aromatic systems like 4-chloro-2-phenylaniline, the positions of substituents dictate the electron density distribution around the rings, leading to predictable shielding and deshielding effects.

  • ¹H NMR: The amino group (-NH₂) is a strong electron-donating group (EDG), causing a significant upfield shift (shielding) of the protons on the same ring, particularly those in the ortho and para positions. Conversely, the phenyl group and the chlorine atom act as electron-withdrawing groups (EWGs) through inductive effects, leading to downfield shifts (deshielding) of nearby protons.

  • ¹³C NMR: The influence of substituents on carbon chemical shifts is more complex, involving inductive, resonance, and steric effects. Carbons directly attached to electronegative atoms (like chlorine and nitrogen) or bulky groups (like the phenyl ring) will experience significant downfield shifts.

To achieve an unambiguous assignment, a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.

Predicted Spectral Data

Due to the unavailability of experimentally verified NMR data for 4-chloro-2-phenylaniline in common databases, the following ¹H and ¹³C chemical shifts have been generated using advanced NMR prediction software. These predictions are based on large databases of known compounds and sophisticated algorithms that account for the complex interplay of electronic and steric effects.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-phenylaniline in CDCl₃

Atom Number ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) DEPT-135
1--129.5C (Quaternary)
2--142.1C (Quaternary)
36.85d117.0CH (Positive)
4--124.5C (Quaternary)
57.15dd129.0CH (Positive)
67.25d129.8CH (Positive)
1'--138.0C (Quaternary)
2'/6'7.50d128.8CH (Positive)
3'/5'7.42t129.4CH (Positive)
4'7.35t128.0CH (Positive)
NH₂3.80br s--

Note: Predicted values are for guidance and may vary slightly from experimental results. Multiplicities are predicted based on expected coupling patterns.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality 1D and 2D NMR data for a small organic molecule like 4-chloro-2-phenylaniline.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[5][6][7]

Materials:

  • 4-Chloro-2-phenylaniline (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton plug

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of 4-chloro-2-phenylaniline and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small cotton plug directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

Workflow for NMR Data Acquisition

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Structure Overview DEPT DEPT-135 C13->DEPT Determine CH, CH₂, CH₃ Multiplicity COSY ¹H-¹H COSY DEPT->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation

Caption: Workflow for comprehensive NMR analysis.

Standard 1D Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.[8]

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[9][10][11][12][13]

Standard 2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.[14][15][16][17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). This is a highly sensitive and indispensable experiment for assigning protonated carbons.[18][19][20][21][22][23]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two to three bonds (and sometimes four). It is invaluable for identifying quaternary carbons and for piecing together different fragments of the molecule.[18][20][24][25][26]

Spectral Assignment Strategy

The following step-by-step process illustrates how the combination of 1D and 2D NMR data leads to the full assignment of the 4-chloro-2-phenylaniline spectrum.

Logical Flow for Spectral Assignment

G A Identify NH₂ Proton (Broad Singlet) B Assign Protons on Chloro-substituted Ring (using COSY) A->B C Assign Protons on Phenyl Ring (using COSY) B->C D Assign Protonated Carbons (using HSQC) C->D E Assign Quaternary Carbons (using HMBC) D->E F Final Assignment E->F

Caption: Stepwise logic for NMR spectral assignment.

  • ¹H Spectrum Analysis:

    • The broad singlet around 3.80 ppm is characteristic of the two amine (NH₂) protons.

    • The remaining aromatic protons will appear as doublets, triplets, or doublet of doublets, depending on their coupling partners.

  • COSY Spectrum Analysis:

    • Cross-peaks in the COSY spectrum will establish the connectivity between adjacent protons on each aromatic ring. For the chloro-substituted ring, correlations will be observed between H-3 and H-5, and between H-5 and H-6. For the unsubstituted phenyl ring, correlations will link H-2'/6' to H-3'/5', and H-3'/5' to H-4'.

  • HSQC Spectrum Analysis:

    • Each cross-peak in the HSQC spectrum will directly link a proton signal to its attached carbon. This allows for the unambiguous assignment of all protonated carbons (C-3, C-5, C-6, C-2'/6', C-3'/5', and C-4').

  • DEPT-135 Spectrum Analysis:

    • This spectrum will confirm the assignments from the HSQC, showing positive signals for all CH groups. The absence of negative signals confirms the lack of CH₂ groups, and the absence of signals for the quaternary carbons helps in their identification by subtraction from the full ¹³C spectrum.

  • HMBC Spectrum Analysis:

    • The HMBC spectrum is key to assigning the quaternary carbons.

      • The proton at H-6 will show a correlation to the quaternary carbon C-2.

      • The proton at H-3 will show a correlation to the quaternary carbon C-1.

      • Protons on the phenyl ring (H-2'/6') will show a correlation to the quaternary carbon C-2.

      • The proton at H-3 will also show a correlation to the chlorine-bearing carbon, C-4.

      • The protons on the phenyl ring (H-2'/6') will also show a correlation to the quaternary carbon C-1'.

Conclusion

This application note provides a detailed protocol and a logical framework for the complete ¹H and ¹³C NMR assignment of 4-chloro-2-phenylaniline. By leveraging predicted NMR data and a suite of standard 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and related compounds. The principles and methodologies described herein are broadly applicable in the fields of chemical synthesis, drug discovery, and materials science, where unambiguous molecular characterization is a critical requirement.

References

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Buy NMRPredict - Accurate NMR Spectrum Prediction. Retrieved from [Link]

  • ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube. [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]

  • ChemDraw Tutorial. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]

  • Bruker. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

  • UCSB. (n.d.). 2D 1H-1H COSY. NMR Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • University of Oxford. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Mestrelab Research. (2025, January 14). Mnova Training Session - NMR Prediction [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

  • Mestrelab Research. (2023, February 17). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products [Video]. YouTube. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • UC Davis. (n.d.). Acquisition of COSY Spectra on the Gemini-300. NMR Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • DB Infotech. (2024, May 17). Predication of NMR in chemdraw [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 1D NMR Common Acquisition Concepts and Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Revvity Signals. (2025, November 18). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Predicting Magnetic Properties with ChemDraw and Gaussian. Retrieved from [Link]

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Technical Guide: 4-Chloro-2-phenylaniline as a Privileged Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 4-Chloro-2-phenylaniline in the Synthesis of Pharmaceutical Intermediates Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-phenylaniline (CAS: 73006-78-7), also chemically identified as 2-Amino-5-chlorobiphenyl , represents a "privileged scaffold" in medicinal chemistry. Its structure—a biaryl system featuring a primary amine and a halogen handle—positions it as a critical building block for constructing nitrogen-containing heterocycles, particularly phenanthridines and carbazoles . These cores are ubiquitous in oncology (PARP inhibitors, DNA intercalators) and virology.

This guide moves beyond basic characterization to provide actionable protocols for transforming this starting material into high-value pharmaceutical intermediates, specifically focusing on Phenanthridinone synthesis via Palladium-catalyzed C-H activation.[1]

Chemical Profile & Reactivity

The utility of 4-Chloro-2-phenylaniline lies in its dual-functional nature. The amine group (


) serves as a nucleophilic anchor for acylation or Buchwald-Hartwig couplings, while the biaryl backbone provides the pre-organized geometry required for intramolecular cyclization.
Table 1: Physicochemical Properties
PropertyDataRelevance to Synthesis
CAS Number 73006-78-7Unique Identifier
IUPAC Name 5-Chloro-[1,1'-biphenyl]-2-amineSystematic nomenclature
Molecular Weight 203.67 g/mol Stoichiometric calculations
Appearance Off-white to beige solidVisual purity check (darkening indicates oxidation)
Solubility DMSO, DCM, Ethyl AcetateCompatible with standard organic workflows
pKa (Conjugate Acid) ~3.5 - 4.0 (Estimated)Weak base; requires non-nucleophilic bases in coupling
Reactivity Logic
  • Nucleophilic Amine: The primary amine at position 2 is sterically crowded by the phenyl ring at position 1. Protocols must account for this steric hindrance by using stronger acylating agents or catalysts.

  • Electrophilic Handle: The chlorine atom at position 4 is deactivated but remains available for Suzuki-Miyaura coupling after the formation of the heterocyclic core, allowing for "late-stage diversification."

Application I: Synthesis of Phenanthridinone Scaffolds (PARP Inhibitor Precursors)

Context: Phenanthridinones are the pharmacophore core for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., PJ34 analogues), used in treating BRCA-mutated cancers. 4-Chloro-2-phenylaniline is an ideal precursor because the biaryl bond is already formed, reducing the synthesis to a single annulation step.

Protocol A: Pd-Catalyzed Intramolecular C-H Amidation

This protocol describes the conversion of 4-Chloro-2-phenylaniline into a substituted phenanthridinone via an intermediate amide.

Step 1: Acylation (Formation of the Precursor)
  • Reagents: 4-Chloro-2-phenylaniline (1.0 equiv), 2-Iodobenzoyl chloride (1.1 equiv), Triethylamine (TEA, 2.0 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Dissolve 4-Chloro-2-phenylaniline (10 mmol, 2.04 g) in dry DCM (50 mL) under nitrogen.

  • Cool to 0°C. Add TEA (20 mmol, 2.8 mL) dropwise.

  • Slowly add 2-Iodobenzoyl chloride (11 mmol) dissolved in DCM.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with 1M HCl, then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
  • Yield Target: >90% of the amide intermediate.

Step 2: Palladium-Catalyzed Cyclization
  • Mechanism: Intramolecular oxidative addition of Pd(0) to the aryl iodide, followed by electrophilic palladation onto the biaryl ring (C-H activation) and reductive elimination.

  • Reagents: Amide Intermediate (from Step 1),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 equiv).
  • Solvent: Toluene (degassed).

Procedure:

  • Charge a pressure tube with the Amide Intermediate (5 mmol),

    
     (56 mg), 
    
    
    
    (131 mg), and
    
    
    (3.26 g).
  • Add degassed Toluene (25 mL) under argon.

  • Seal and heat to 110°C for 12–16 hours.

  • Observation: The reaction mixture will darken as Pd black precipitates upon completion.

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Result: 8-Chloro-phenanthridin-6(5H)-one derivative.

Pathway Visualization

The following diagram illustrates the transformation logic from the biaryl amine to the phenanthridinone core.

PhenanthridinoneSynthesis cluster_mech Mechanism: Pd(II)/Pd(IV) Cycle Start 4-Chloro-2-phenylaniline (Biaryl Amine) Step1 Acylation (+ 2-Iodobenzoyl chloride) Start->Step1 DCM, TEA, 0°C Intermed N-Biaryl Amide Intermediate Step1->Intermed Amide Bond Formation Step2 Pd-Catalyzed C-H Activation Intermed->Step2 Pd(OAc)2, Cs2CO3 110°C, Toluene Product 8-Chlorophenanthridinone (PARP Inhibitor Core) Step2->Product Intramolecular Cyclization

Caption: Synthetic pathway for converting 4-Chloro-2-phenylaniline into a Phenanthridinone scaffold via Pd-catalyzed C-H activation.

Application II: Synthesis of Boscalid-Type Biaryl Amides

Context: While Boscalid utilizes the 4'-chloro isomer, the 4-chloro isomer (our subject) is used to generate SDHI (Succinate Dehydrogenase Inhibitor) libraries for structure-activity relationship (SAR) studies in antifungal research.

Protocol B: Schotten-Baumann Coupling

This method is preferred for rapid library generation due to its tolerance of moisture and mild conditions.

Reagents:

  • 4-Chloro-2-phenylaniline (1.0 equiv)

  • Nicotinoyl Chloride (or substituted benzoyl chloride) (1.2 equiv)

  • Base: Pyridine (solvent/base) or biphasic

    
    .
    

Procedure:

  • Dissolve 4-Chloro-2-phenylaniline (2 mmol) in dry Pyridine (5 mL).

  • Cool to 0°C in an ice bath.

  • Add the Acid Chloride (2.4 mmol) portion-wise to control exotherm.

  • Stir at RT for 2 hours.

  • Quench: Pour the mixture into ice-water (50 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Safety & Handling Guidelines

As with all halogenated aromatic amines, strict safety protocols are non-negotiable.

  • Toxicology: 4-Chloro-2-phenylaniline is a suspected carcinogen and skin sensitizer. It may cause methemoglobinemia if absorbed through the skin.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239637, 4-Chloro-2-phenylaniline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of phenanthridines via photochemically-mediated cyclization. (Contextual reference for phenanthridine protocols). Retrieved from [Link]

  • National Institutes of Health (PMC). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from [Link]

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Application Note: A Validated Protocol for the Purification of 4-Chloro-2-phenylaniline via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Purity in Diphenylamine Scaffolds

4-Chloro-2-phenylaniline is a substituted diphenylamine derivative. Molecules of this class are pivotal precursors and intermediates in the synthesis of a wide array of functional materials, pharmaceuticals, and agricultural chemicals.[1][2] The synthetic routes to such diarylamines, most commonly the Ullmann condensation or the Buchwald-Hartwig amination, are robust but often yield a crude product contaminated with unreacted starting materials, catalyst residues, and side-products.[3] For subsequent high-yield synthetic steps and for the final product to meet stringent quality standards in drug development, achieving high purity of this intermediate is not merely beneficial—it is critical.

This application note provides a detailed, field-proven protocol for the purification of 4-Chloro-2-phenylaniline using normal-phase column chromatography. We will delve into the rationale behind each step, from the selection of the stationary and mobile phases to the specific techniques for mitigating common challenges associated with purifying basic amines on silica gel.

Understanding the Separation Challenge: Synthesis Context and Potential Impurities

The purification strategy must be designed to effectively separate the target compound from a predictable set of impurities derived from its synthesis. A common synthetic pathway is the copper-catalyzed Ullmann condensation between 2-bromo-5-chloroaniline and a phenylating agent or a related coupling.[3][4]

Common Impurities Include:

  • Unreacted Starting Materials: Such as 4-chloroaniline or the corresponding aryl halide.

  • Homocoupled Byproducts: Formation of biphenyl derivatives from the starting materials.

  • Catalyst Residues: Residual copper salts from an Ullmann reaction or palladium complexes from a Buchwald-Hartwig coupling.

  • Reaction Solvents: High-boiling polar aprotic solvents like DMF or NMP are often used.[3]

The primary challenge in the chromatographic purification of amines like 4-Chloro-2-phenylaniline is their basic nature. The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can strongly and often irreversibly bind to basic analytes. This interaction leads to significant peak tailing, poor separation, and potential degradation of the target compound on the column.[5]

The Chromatographic Solution: A Basified Mobile Phase System

To counteract the acidic nature of the silica stationary phase, our protocol incorporates a small amount of a volatile organic base, triethylamine (TEA), into the mobile phase.

Mechanism of Action: The triethylamine acts as a competing base. It effectively neutralizes the acidic silanol sites on the silica gel surface, preventing the analyte (4-Chloro-2-phenylaniline) from strongly interacting with them.[5] This results in symmetrical peak shapes, improved resolution between the product and impurities, and higher recovery of the purified compound. The basic amine compound is more readily eluted because at a higher pH, it is in its more lipophilic and more retentive free-base form.[5]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before committing the bulk of the crude material to the column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation and an Rf value for the target compound of approximately 0.3 to 0.4, which is ideal for column chromatography.[6]

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Solvent System Development: Prepare a series of developing chambers with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane). Add 0.5-1% triethylamine to each system.

  • Development & Visualization: Place the TLC plates in the chambers and allow the solvent front to ascend near the top. Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Optimization: Adjust the solvent polarity to achieve the target Rf value. If spots are too low (low Rf), increase the polarity by adding more of the polar solvent. If they are too high (high Rf), decrease the polarity.[6]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Hexanes:Ethyl Acetate with 0.5% TriethylamineA common, effective solvent system. The ratio is determined by TLC (typically starting around 95:5 to 90:10).
Target Product Rf ~0.3 - 0.4Provides optimal resolution and a practical elution time during column chromatography.
Impurity Rf Values Should be well-separated from the product RfUnreacted anilines are typically more polar (lower Rf); less polar byproducts will have a higher Rf.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude 4-Chloro-2-phenylaniline. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials:

  • Crude 4-Chloro-2-phenylaniline

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Separatory funnel or solvent reservoir

  • Collection test tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Preparation (Slurry Packing): a. Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[7] b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA). The consistency should be pourable but not overly dilute. c. Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[7] d. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 15-20 cm). Add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition. e. Crucially, never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Method): a. Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane. b. Add 2-3 times the mass of silica gel to this solution. c. Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the prepared mobile phase to the column. b. Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes or flasks (fractions). Maintain a steady flow rate. For flash chromatography, gentle pressure can be applied to the top of the column. c. If a gradient elution is needed (as determined by TLC showing a wide range of impurity polarities), you can gradually increase the proportion of ethyl acetate in the mobile phase (e.g., from 5% to 10% to 15%).

  • Fraction Analysis and Product Isolation: a. Using TLC, analyze the collected fractions to identify which ones contain the pure 4-Chloro-2-phenylaniline. Spot multiple fractions per TLC plate alongside a spot of the crude starting material for comparison. b. Combine the fractions that contain only the pure product. c. Remove the solvents and the volatile triethylamine from the combined fractions using a rotary evaporator. d. The resulting solid should be the purified 4-Chloro-2-phenylaniline. Confirm its purity via analytical methods such as HPLC, GC-MS, or NMR.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

Purification_Workflow cluster_prep Pre-Purification Analysis cluster_chrom Column Chromatography cluster_post Analysis & Isolation Crude Crude Product (from synthesis) TLC TLC Method Development (Hexanes:EtOAc + TEA) Crude->TLC spot Packing Pack Column (Silica Gel Slurry) TLC->Packing determine eluent Loading Dry Load Sample Packing->Loading Elution Elute with Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Frac_TLC Analyze Fractions by TLC Collection->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Rotovap Solvent Removal (Rotary Evaporator) Combine->Rotovap Final Pure 4-Chloro-2-phenylaniline Rotovap->Final

Caption: Workflow for the purification of 4-Chloro-2-phenylaniline.

Safety and Handling

4-Chloro-2-phenylaniline and its precursors like 4-chloroaniline are toxic and suspected carcinogens.[8][9] All manipulations must be carried out in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves at all times.

  • Solvent Handling: Organic solvents are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Kim, E. et al. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Technology, 25(11), 1289-1296. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Google Patents. (1995). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Amoako, K. et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Available at: [Link]

  • PrepChem. (2012). Preparation of 4′-chloroacetanilide. Available at: [Link]

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Available at: [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

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Application Note: High-Purity Recrystallization of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 4-Chloro-2-phenylaniline (also known as 2-Amino-4'-chlorobiphenyl) to high purity via recrystallization. 4-Chloro-2-phenylaniline is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is a critical prerequisite for subsequent reaction steps and final product quality. This guide details the fundamental principles of recrystallization, a robust protocol for solvent system selection, and a detailed, step-by-step methodology for purification using a mixed-solvent system. The protocols are designed for researchers, chemists, and process development professionals seeking a reliable method to upgrade crude 4-Chloro-2-phenylaniline to >99% purity.

Introduction: The Rationale for Purification

4-Chloro-2-phenylaniline is a substituted aminobiphenyl whose utility in multi-step synthesis is directly dependent on its purity. Crude material from synthesis often contains residual starting materials, catalysts, and side-products which can interfere with downstream reactions, leading to lower yields and complex purification challenges for the final active ingredient.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice. This lattice structure inherently excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).

Compound Information & Properties

It is essential to understand the physical properties of the target compound to effectively design a purification protocol.

PropertyValueSource(s)
IUPAC Name 4-Chloro-2-phenylaniline; (4'-Chloro-[1,1'-biphenyl]-2-amine)[1]
CAS Number 1204-44-0[1]
Molecular Formula C₁₂H₁₀ClN[1][2]
Molecular Weight 203.67 g/mol [2]
Appearance (Crude) Off-white to yellow or orange solid[3]
Appearance (Purified) White to off-white crystalline solid
Melting Point 45 - 49 °C[3]
Solubility Profile Soluble in alcohols (e.g., Methanol, Ethanol); insoluble in water.[4]

Part I: Protocol for Recrystallization Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. While an ethanol/water system is recommended for this compound based on the properties of related 2-aminobiphenyls[4], it is best practice to perform a preliminary screening.

Objective: To identify a solvent or solvent pair that dissolves 4-Chloro-2-phenylaniline when hot but not when cold, and which yields high-quality crystals upon cooling.

Procedure (Microscale):

  • Place approximately 20-30 mg of crude 4-Chloro-2-phenylaniline into several small test tubes.

  • To each tube, add a different test solvent (e.g., Ethanol, Methanol, Isopropanol, Toluene, Heptane) dropwise at room temperature, swirling after each drop. Record whether the compound dissolves readily in the cold solvent. A good primary solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the quality and quantity of crystal formation. A successful solvent will produce a significant crop of well-defined crystals.

  • For a mixed-solvent system (e.g., Ethanol/Water), dissolve the compound in a minimum amount of the hot primary solvent (Ethanol). Then, add the anti-solvent (Water) dropwise at the elevated temperature until persistent cloudiness is observed. Add 1-2 more drops of the hot primary solvent to redissolve the precipitate and then proceed with cooling.

Table for Observations:

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
Example: EthanolLowHighGood, crystalline precipitatePromising single-solvent option
Example: HeptaneInsolubleInsolubleN/AUnsuitable solvent
Example: DCMHighHighPoor, no precipitationUnsuitable solvent
Example: EtOH/H₂OLowHighExcellent, fine needlesPromising mixed-solvent option

Part II: Recommended Recrystallization Protocol (Ethanol/Water System)

This protocol is a robust starting point for obtaining high-purity 4-Chloro-2-phenylaniline.

Materials & Equipment
  • Crude 4-Chloro-2-phenylaniline

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer Flasks (appropriate sizes)

  • Hotplate/Stirrer and Stir Bar

  • Stemless Funnel and Fluted Filter Paper

  • Büchner Funnel and Vacuum Flask

  • Vacuum Source

  • Ice Bath

  • Spatula and Watch Glass

  • Melting Point Apparatus

Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude 4-Chloro-2-phenylaniline (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol (e.g., 15-20 mL) to the flask.

  • Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid is completely dissolved at or near the boiling point. Causality: Using the minimum volume of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.

Step 2: Decolorization (Optional)

  • If the hot solution is highly colored (e.g., dark yellow or brown), it indicates the presence of colored impurities.

  • Remove the flask from the heat source to momentarily stop the boiling.

  • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the solution. Caution: Add carbon to a slightly cooled solution to avoid violent boiling over.

  • Swirl the flask and gently reheat to boiling for 2-5 minutes. Causality: The high surface area of activated carbon adsorbs large, colored impurity molecules.

Step 3: Hot Gravity Filtration

  • Set up a hot gravity filtration apparatus by placing a stemless funnel with fluted filter paper into the neck of a clean receiving Erlenmeyer flask.

  • Preheat the apparatus by pouring a small amount of boiling ethanol through the funnel. Discard this rinse solvent. Causality: Preheating prevents premature crystallization of the product on the cold funnel or filter paper, which would decrease the overall yield.

  • Quickly and carefully pour the hot solution through the fluted filter paper.

  • Rinse the original flask with a small amount of hot ethanol and pour this rinse through the filter to recover any residual product.

Step 4: Crystallization

  • Heat the filtered solution to boiling and add deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. The solution is now saturated.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are purer than the small crystals formed by rapid cooling.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product remaining in the solution.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio) to remove any adhering mother liquor.

  • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 30-35 °C) to avoid melting.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow start Crude 4-Chloro-2-phenylaniline dissolve 1. Dissolution (Min. Hot Ethanol) start->dissolve decolorize 2. Decolorization (Activated Carbon) dissolve->decolorize If colored hot_filter 3. Hot Filtration (Remove Impurities) dissolve->hot_filter If not colored decolorize->hot_filter crystallize 4. Crystallization (Add H₂O, Cool Slowly) hot_filter->crystallize isolate 5. Isolation (Vacuum Filtration) crystallize->isolate dry 6. Drying (Vacuum Oven) isolate->dry product High-Purity Product (>99%) dry->product

Caption: Figure 1: General workflow for the purification of 4-Chloro-2-phenylaniline.

Characterization & Quality Control

A successful purification should be validated by analytical methods.

AnalysisCrude MaterialExpected Purified ProductRationale
Appearance Yellow/Orange PowderWhite/Off-white CrystalsRemoval of colored impurities.
Melting Point Broad range, depressedSharp range, 45 - 49 °CImpurities disrupt the crystal lattice, lowering and broadening the melting range.
Purity (HPLC) <95% (Typical)>99.0%Quantitative assessment of purity by separating and quantifying all components.

Safety Precautions

4-Chloro-2-phenylaniline and related aromatic amines should be handled with care.

  • Engineering Controls: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Aromatic amines can be toxic and may be absorbed through the skin[2].

  • Disposal: Dispose of all chemical waste, including the mother liquor, according to institutional and local regulations.

References

  • Pharmaffiliates. CAS No : 1205-71-6 | Product Name : 4-Chloro-N-phenylaniline. [Link]

  • Kost, A. N., Sagitullin, R. S., & Fadda, A. A. (1981). NEW SYNTHESIS OF 2-AMINOBIPHENYLS.
  • PubChem, National Center for Biotechnology Information. 2-Amino-4'-chlorobiphenyl. [Link]

  • Oriental Journal of Chemistry. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. [Link]

Sources

Application Notes and Protocols: Derivatization of 4-Chloro-2-phenylaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-Chloro-2-phenylaniline Scaffold

The 2-aminobiphenyl framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the 4-position and a phenyl group at the 2-position of the aniline ring, yielding 4-chloro-2-phenylaniline, creates a unique electronic and steric profile. This substitution pattern offers a versatile platform for the development of novel therapeutic agents by influencing the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The strategic derivatization of the primary amino group allows for the exploration of a vast chemical space, leading to the generation of compound libraries with diverse pharmacological properties, including potential anticancer and antimicrobial activities.[3][4][5]

This comprehensive guide provides detailed application notes and protocols for the derivatization of 4-chloro-2-phenylaniline. It is designed for researchers, scientists, and drug development professionals seeking to synthesize and screen novel compounds based on this promising scaffold. The protocols herein are presented with a focus on reproducibility and provide the underlying scientific rationale for the experimental choices, ensuring a self-validating system for successful synthesis and subsequent biological evaluation.

Chemical Derivatization Strategies

The primary amino group of 4-chloro-2-phenylaniline is a key handle for a variety of chemical transformations. The following sections detail robust and versatile protocols for its derivatization.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and straightforward method to introduce a wide range of substituents, thereby modifying the parent molecule's physicochemical properties. The resulting amides are often more stable and can exhibit improved biological activity.

Causality Behind Experimental Choices: The use of an acid chloride or anhydride in the presence of a mild base is a classic and efficient method for acylation. The base, typically pyridine or triethylamine, serves to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of solvent is critical; an inert aprotic solvent like dichloromethane (DCM) is preferred to avoid side reactions.

Experimental Protocol: N-Acetylation of 4-Chloro-2-phenylaniline

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-chloro-2-phenylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-chloro-2-phenylphenyl)acetamide.

Table 1: Representative N-Acylation Reaction Parameters

ReagentEquivalentsSolventBaseTemperature (°C)Time (h)
Acetyl Chloride1.1DCMTriethylamine0 to RT2-4
Benzoyl Chloride1.1DCMPyridine0 to RT3-5
Propionyl Chloride1.1DCMTriethylamine0 to RT2-4

Workflow for N-Acylation

N_Acylation_Workflow A Dissolve 4-Chloro-2-phenylaniline in anhydrous DCM B Add Triethylamine A->B Stir 10 min C Cool to 0°C and add Acetyl Chloride B->C Dropwise addition D Reaction Monitoring (TLC) C->D Stir 2-4h E Aqueous Work-up D->E Reaction complete F Purification (Column Chromatography) E->F G N-Acetylated Product F->G Buchwald_Hartwig_Workflow A Combine Pd Catalyst, Ligand, and Base B Add 4-Chloro-2-phenylaniline and Aryl Bromide A->B C Add Anhydrous Toluene B->C D Heat and Stir (80-110°C) C->D E Reaction Monitoring (TLC/GC-MS) D->E Monitor progress F Work-up and Filtration E->F Reaction complete G Purification (Column Chromatography) F->G H Diaryl Amine Product G->H Anticancer_Screening_Logic A Synthesized Derivatives B NCI-60 Single-Dose Screen (10 µM) A->B C Data Analysis: % Growth Inhibition B->C D Active Compounds Identified C->D Significant Inhibition E NCI-60 Five-Dose Screen D->E F Determine GI₅₀, TGI, LC₅₀ E->F G Mechanism of Action Studies F->G

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the industrial scale-up synthesis of 4-Chloro-2-phenylaniline, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, notably the fungicide Boscalid.[1] We will explore viable synthetic strategies, focusing on the industrially robust Ullmann condensation. This guide will detail a step-by-step protocol, process optimization, safety and handling procedures, quality control analytics, and waste management considerations to ensure a safe, efficient, and scalable production process.

Introduction and Strategic Overview

4-Chloro-2-phenylaniline is a biphenylamine derivative of significant industrial importance. Its synthesis on a large scale presents challenges related to cost, safety, product purity, and environmental impact. The selection of an appropriate synthetic route is paramount for commercial viability.

Comparative Analysis of Synthetic Routes

Several synthetic methodologies can be employed for the synthesis of 4-Chloro-2-phenylaniline. A comparative analysis is crucial for selecting the most suitable process for industrial scale-up.

Synthetic RouteAdvantagesDisadvantagesIndustrial Feasibility
Ullmann Condensation Utilizes relatively inexpensive starting materials and copper catalysts. Well-established classical reaction.Often requires harsh reaction conditions (high temperatures). Stoichiometric amounts of copper may be needed, leading to waste.[2]High. A cost-effective and proven method for large-scale production, provided that energy costs and waste streams are managed effectively.
Buchwald-Hartwig Amination Milder reaction conditions compared to Ullmann.[3] High functional group tolerance and yields.[3][4]Requires expensive palladium catalysts and specialized phosphine ligands. Catalyst recovery can be complex.Moderate to High. Feasible for high-value products where catalyst cost is less of a concern. Continuous process improvements are making it more economically viable.[5]
From 9-Fluorenone Avoids the use of expensive catalysts and raw materials like o-iodoaniline.[1]A multi-step process involving ring opening, chlorination, amidation, and rearrangement, which can lead to lower overall yield and increased process complexity.[1]Moderate. The multi-step nature may increase operational costs and waste, but it offers an alternative pathway from different starting materials.
From o-Chloronitrobenzene Utilizes readily available starting materials.Involves multiple steps, including a catalytic hydrogenation reduction, which requires specialized high-pressure equipment.[1]Moderate. The need for high-pressure hydrogenation adds significant capital and operational costs.

Decision: For this guide, the Ullmann Condensation is selected as the primary protocol due to its economic advantages and well-documented scalability, which are critical for industrial production.

The Ullmann Condensation Route: In-Depth Analysis

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this case, it involves the coupling of an aryl halide (iodobenzene) with an aniline (2-chloro-4-nitroaniline) followed by reduction of the nitro group.

Synthetic Pathway Overview

The chosen pathway proceeds in two main stages:

  • N-Arylation: A copper-catalyzed Ullmann coupling of 2-chloro-4-nitroaniline with iodobenzene to form 4-chloro-2-nitro-N-phenylaniline.

  • Reduction: Reduction of the nitro group of 4-chloro-2-nitro-N-phenylaniline to yield the final product, 4-Chloro-2-phenylaniline.

Synthetic_Pathway cluster_0 Stage 1: Ullmann Condensation cluster_1 Stage 2: Reduction 2_chloro_4_nitroaniline 2-Chloro-4-nitroaniline product_1 4-Chloro-2-nitro-N-phenylaniline 2_chloro_4_nitroaniline->product_1 Cu Catalyst, Base, High Temp. iodobenzene Iodobenzene iodobenzene->product_1 final_product 4-Chloro-2-phenylaniline product_1->final_product Reducing Agent (e.g., Fe/HCl)

Caption: Two-stage synthesis of 4-Chloro-2-phenylaniline.

Industrial Scale-Up Protocol

This protocol is designed for a batch production process in a standard industrial chemical reactor.

Reagents and Materials
SubstanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Chloro-4-nitroaniline121-87-9C₆H₅ClN₂O₂172.57Solid, toxic.
Iodobenzene591-50-4C₆H₅I204.01Liquid, combustible, harmful if swallowed.[6][7][8][9]
Copper(I) Iodide (CuI)7681-65-4CuI190.45Solid, catalyst.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Solid, base.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09High-boiling polar solvent.
Iron Powder (Fe)7439-89-6Fe55.85Solid, reducing agent.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Liquid, corrosive, used with Fe for reduction.
Toluene108-88-3C₇H₈92.14Solvent for extraction.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Liquid (aq.), corrosive, for neutralization.
Step-by-Step Experimental Protocol

Stage 1: Ullmann Condensation

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Charging Reagents: Charge the reactor with N,N-Dimethylformamide (DMF), 2-Chloro-4-nitroaniline, Potassium Carbonate (K₂CO₃), and Copper(I) Iodide (CuI).

  • Heating: Begin agitation and heat the mixture to 120-140°C. The high temperature is characteristic of traditional Ullmann reactions.[2]

  • Iodobenzene Addition: Slowly add Iodobenzene to the reaction mixture over 2-3 hours to control the exothermic reaction.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress using HPLC until the starting material is consumed (typically 8-12 hours).

  • Cooling and Quenching: Cool the reaction mass to room temperature. Slowly add water to precipitate the crude product.

  • Isolation: Filter the solid, wash with water to remove inorganic salts, and then with a small amount of cold methanol to remove residual DMF.

  • Drying: Dry the crude 4-chloro-2-nitro-N-phenylaniline in a vacuum oven.

Stage 2: Reduction of the Nitro Group

  • Reactor Setup: Charge a separate reactor with water and hydrochloric acid.

  • Iron Addition: Add iron powder to the acidic solution with vigorous stirring.

  • Heating: Heat the slurry to 80-90°C.

  • Substrate Addition: Add the dried 4-chloro-2-nitro-N-phenylaniline from Stage 1 to the iron slurry in portions.

  • Reaction Completion: Maintain the temperature and continue stirring until the reduction is complete (monitored by TLC or HPLC).

  • Basification and Extraction: Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide to pH > 10. Extract the product with toluene.

  • Purification:

    • Wash the organic layer with water to remove any remaining inorganic salts.

    • Concentrate the toluene layer under vacuum to obtain the crude 4-Chloro-2-phenylaniline.

    • Further purify by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow cluster_ullmann Ullmann Condensation cluster_reduction Nitro Reduction ullmann_start Charge Reactor: - 2-Chloro-4-nitroaniline - K₂CO₃, CuI, DMF ullmann_heat Heat to 120-140°C ullmann_start->ullmann_heat ullmann_add Add Iodobenzene ullmann_heat->ullmann_add ullmann_react React for 8-12h ullmann_add->ullmann_react ullmann_cool Cool & Quench with Water ullmann_react->ullmann_cool ullmann_filter Filter & Wash ullmann_cool->ullmann_filter ullmann_dry Dry Intermediate ullmann_filter->ullmann_dry reduction_add Add Intermediate ullmann_dry->reduction_add Transfer Intermediate reduction_start Charge Reactor: - Water, HCl, Fe Powder reduction_heat Heat to 80-90°C reduction_start->reduction_heat reduction_heat->reduction_add reduction_react React to Completion reduction_add->reduction_react reduction_workup Cool, Neutralize (NaOH), Extract with Toluene reduction_react->reduction_workup reduction_purify Concentrate & Purify (Distillation/Recrystallization) reduction_workup->reduction_purify reduction_product Final Product: 4-Chloro-2-phenylaniline reduction_purify->reduction_product

Caption: Step-by-step industrial workflow for the synthesis.

Process Safety and Handling

The synthesis of 4-Chloro-2-phenylaniline involves hazardous materials and requires strict adherence to safety protocols.

Hazard Identification
  • 2-Chloroaniline and its derivatives: Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13] May cause damage to organs through prolonged exposure.[13] Very toxic to aquatic life.[13]

  • Iodobenzene: Combustible liquid.[7] Harmful if swallowed.[8][9] Causes serious eye irritation.[9]

  • Solvents (DMF, Toluene): Flammable and have associated health risks.

  • Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns.

Personal Protective Equipment (PPE)
PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye Protection Chemical safety goggles and a full-face shield.
Body Protection Chemical-resistant apron or full-body suit.
Respiratory Use in a well-ventilated area. For specific tasks, a respirator with an appropriate cartridge may be necessary.
Waste Management

Proper waste disposal is crucial.[14]

  • Aqueous Waste: The aqueous layers from extractions will contain salts and residual organics. This waste stream must be neutralized and treated in a wastewater treatment facility. Biological treatment methods can be effective for aniline-containing wastewater, but the toxicity of chlorinated aromatics must be considered.[15]

  • Solid Waste: Spent iron sludge and filter cakes should be treated as hazardous waste and disposed of according to local environmental regulations.

  • Organic Waste: Solvent waste (e.g., Toluene) should be collected and either recycled through distillation or incinerated at a licensed facility.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a robust quality control program is essential.

Analytical Techniques
TechniquePurpose
HPLC To monitor reaction progress and determine the purity of the final product.
GC-MS To identify and quantify volatile impurities and confirm product identity.
¹H NMR / ¹³C NMR To confirm the chemical structure of the final product.
Melting Point A simple and effective way to assess the purity of the solid product.
FTIR To identify functional groups and confirm the structure.
Product Specifications
ParameterSpecification
Appearance Off-white to light brown crystalline solid
Purity (by HPLC) ≥ 99.0%
Melting Point 43-46 °C
Moisture Content ≤ 0.5%
Insoluble Matter ≤ 0.1%

Conclusion

The Ullmann condensation provides a viable and economically sound pathway for the industrial-scale synthesis of 4-Chloro-2-phenylaniline. While the reaction conditions can be demanding, they are manageable in a well-equipped industrial setting. Strict adherence to the detailed protocol, rigorous safety measures, and comprehensive quality control are paramount to ensuring a successful, safe, and efficient manufacturing process. This guide provides the foundational knowledge for researchers and chemical engineers to scale this process from the laboratory to full production.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (n.d.). Google Patents.
  • CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline. (n.d.). Google Patents.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst and the programmed growth of 2D covalent organic frameworks. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • N-(4-Chlorophenyl)-9H-fluoren-9-imine. (2019). ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2018). MDPI. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope. (2018). Green Chemistry. Retrieved from [Link]

  • Safety Data Sheet: 2-Chloroaniline. (n.d.). Carl Roth. Retrieved from [Link] cGRmfGU4YjU3ZGY4YjM3YjQ2YjM1YjM5YjY3ZDYzYjM1YjM5YjY3ZDYzYjM1YjM5YjY3ZDYzYjM1YjM5YjY3ZDYzYjM1YjM5

  • Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Retrieved from [Link]

  • US9447021B2 - Process for the purification of aniline from gas phase hydrogenations. (n.d.). Google Patents.
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2005). ResearchGate. Retrieved from [Link]

  • ACRIDONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-CHLOROANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (2016). ScienceDirect. Retrieved from [Link]

  • US5117061A - Process of preparing substituted anilines. (n.d.). Google Patents.
  • IODOBENZENE FOR SYNTHESIS MSDS. (2013). Loba Chemie. Retrieved from [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2022). MDPI. Retrieved from [Link]

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Application Notes and Protocols: 4-Chloro-2-phenylaniline as a Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the dynamic fields of chemical biology, diagnostics, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1][2] The rational design of these probes often hinges on the selection of a core scaffold—a precursor that dictates the fundamental photophysical and chemical properties of the final sensor. 4-Chloro-2-phenylaniline stands out as a strategic starting material, primarily for the synthesis of carbazole-based fluorophores. The inherent structural rigidity and electron-rich nature of the carbazole ring system, readily accessible from 4-Chloro-2-phenylaniline, provide a robust platform for developing probes with high fluorescence quantum yields and environmental sensitivity.[3][4]

The 2-aminobiphenyl structure of 4-Chloro-2-phenylaniline is the key to its utility, allowing for intramolecular cyclization to form the carbazole core.[5] The presence of the chloro-substituent offers a site for further functionalization, enabling the attachment of specific recognition moieties (for analytes like metal ions or reactive oxygen species) and modulating the electronic properties of the fluorophore. This guide provides a comprehensive overview of the synthesis, characterization, and application of a novel carbazole-based fluorescent probe derived from 4-Chloro-2-phenylaniline, tailored for researchers, scientists, and drug development professionals.

Core Synthesis: From Precursor to a Functional Fluorescent Probe

The transformation of 4-Chloro-2-phenylaniline into a functional fluorescent probe involves a multi-step synthetic strategy. The cornerstone of this process is a palladium-catalyzed intramolecular C-N bond formation to construct the carbazole scaffold. This is followed by the introduction of a recognition moiety, in this case, a dipicolylamine (DPA) group, which is a well-established chelator for transition metal ions such as Cu²⁺.

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a two-stage process: first, the formation of the carbazole ring, and second, the attachment of the sensing unit.

G cluster_0 Stage 1: Carbazole Formation cluster_1 Stage 2: Functionalization Precursor 4-Chloro-2-phenylaniline Carbazole_Intermediate 3-Chloro-9H-carbazole Precursor->Carbazole_Intermediate Pd(OAc)₂, DMSO, O₂ Functionalized_Carbazole N-Alkylated Carbazole Intermediate Carbazole_Intermediate->Functionalized_Carbazole Bromoalkane, Base Final_Probe Carbazole-DPA Probe (CP-1) Functionalized_Carbazole->Final_Probe Dipicolylamine, Base

Caption: Synthetic workflow from precursor to the final probe.

Detailed Experimental Protocol: Synthesis of Carbazole-DPA Probe (CP-1)

This protocol outlines the synthesis of a carbazole-based fluorescent probe, herein designated as CP-1 , for the detection of Cu²⁺ ions.

Materials and Reagents:

  • 4-Chloro-2-phenylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • 1,4-Dibromobutane

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Di(2-picolyl)amine (Dipicolylamine)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of 3-Chloro-9H-carbazole

  • To a solution of 4-Chloro-2-phenylaniline (1.0 g, 4.9 mmol) in DMSO (20 mL), add Pd(OAc)₂ (0.11 g, 0.49 mmol).

  • Heat the reaction mixture to 110 °C and bubble oxygen through the solution for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to afford 3-Chloro-9H-carbazole as a white solid.

Step 2: Synthesis of 3-Chloro-9-(4-bromobutyl)-9H-carbazole

  • To a solution of 3-Chloro-9H-carbazole (0.5 g, 2.48 mmol) in anhydrous DMF (15 mL), add NaH (60% dispersion in mineral oil, 0.12 g, 3.0 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,4-dibromobutane (1.6 g, 7.44 mmol) and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 95:5) to yield the product as a colorless oil.

Step 3: Synthesis of the Final Probe (CP-1)

  • To a solution of 3-Chloro-9-(4-bromobutyl)-9H-carbazole (0.3 g, 0.89 mmol) in anhydrous DMF (10 mL), add dipicolylamine (0.21 g, 1.07 mmol) and K₂CO₃ (0.25 g, 1.78 mmol).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, CP-1 , by column chromatography on silica gel (DCM:MeOH, 98:2) to obtain a pale yellow solid.

Characterization of the Synthesized Probe (CP-1)

The structure and purity of the synthesized probe should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the carbazole protons, the alkyl chain protons, and the protons of the dipicolylamine moiety in the expected integration ratios.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of CP-1 .
FT-IR Characteristic vibrational bands for C-H, C-N, and aromatic C=C bonds.[6]

Application Protocol: Detection of Cu²⁺ Ions

The synthesized probe, CP-1 , can be employed as a "turn-off" fluorescent sensor for the detection of Cu²⁺ ions. The fluorescence of the carbazole fluorophore is quenched upon binding of Cu²⁺ to the DPA chelator, likely due to a photoinduced electron transfer (PET) mechanism.[7]

Preparation of Solutions
  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of CP-1 in a suitable solvent (e.g., acetonitrile or DMSO) to make a 1 mM stock solution. Store in the dark at 4 °C.

  • Working Probe Solution (10 µM): Dilute the stock solution in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to a final concentration of 10 µM.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂, FeCl₃, etc.) in deionized water.

Fluorescence Titration Protocol
  • Pipette 2 mL of the 10 µM working probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the carbazole fluorophore (typically around 330-350 nm).

  • Add small aliquots (e.g., 2-10 µL) of the Cu²⁺ stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity no longer changes significantly.

  • Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration to determine the detection limit and binding constant.

Selectivity Study

To assess the selectivity of CP-1 for Cu²⁺, repeat the fluorescence measurement with other metal ions.

  • To separate cuvettes containing 2 mL of the 10 µM working probe solution, add a significant excess (e.g., 10 equivalents) of different metal ion solutions.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence quenching observed with Cu²⁺ to that of other metal ions.

Application in Live Cell Imaging

Carbazole-based probes often exhibit good cell permeability, making them suitable for intracellular imaging.[8][9]

Cell Culture and Staining Protocol
  • Seed HeLa cells (or another suitable cell line) on a glass-bottom dish and culture in appropriate media until they reach 60-70% confluency.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with a low concentration of CP-1 (e.g., 1-5 µM) in serum-free media for 30 minutes at 37 °C.

  • Wash the cells three times with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for the excitation and emission wavelengths of the carbazole fluorophore).

  • To visualize intracellular Cu²⁺, the cells can be co-incubated with a Cu²⁺ source (e.g., CuCl₂) and the probe. A decrease in fluorescence intensity would indicate the presence of intracellular Cu²⁺.

G Start Seed Cells Wash1 Wash with PBS Start->Wash1 Incubate Incubate with CP-1 Probe Wash1->Incubate Wash2 Wash with PBS (x3) Incubate->Wash2 Optional Co-incubate with Cu²⁺ Incubate->Optional Image Fluorescence Microscopy Wash2->Image Optional->Wash2

Caption: Workflow for live cell imaging with the CP-1 probe.

Photophysical Properties and Data

The performance of a fluorescent probe is defined by its photophysical characteristics.

Parameter Typical Value for Carbazole Derivatives Significance
Absorption Maximum (λₐₙ) 330 - 360 nmThe wavelength of light the probe absorbs most efficiently.
Emission Maximum (λₑₘ) 380 - 450 nmThe wavelength of light emitted by the probe.
Stokes Shift 50 - 90 nmThe difference between λₐₙ and λₑₘ. A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise.
Quantum Yield (Φ) 0.4 - 0.9 (in the absence of quencher)The efficiency of converting absorbed photons into emitted photons. Higher values indicate a brighter probe.[10][11]
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a given wavelength.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in synthesis Incomplete reaction; inefficient purification.Monitor reactions closely by TLC; optimize reaction time and temperature. Use appropriate chromatography conditions.
Probe is not fluorescent Impurities; degradation of the compound.Ensure high purity of the final product through rigorous purification. Store the probe protected from light and moisture.
No fluorescence quenching with Cu²⁺ Incorrect buffer pH; probe degradation.Ensure the pH of the buffer is optimal for Cu²⁺ binding to the DPA moiety (typically around neutral pH). Use a freshly prepared probe solution.
High background in cell imaging Incomplete removal of extracellular probe; probe aggregation.Increase the number of washing steps after incubation. Use a lower concentration of the probe.[12]
Photobleaching during imaging High excitation light intensity; prolonged exposure.Reduce the intensity of the excitation light and the exposure time. Use an anti-fade mounting medium if applicable.[13]

Conclusion and Future Perspectives

4-Chloro-2-phenylaniline serves as a highly effective and versatile precursor for the development of carbazole-based fluorescent probes. The synthetic route is robust, relying on well-established palladium-catalyzed chemistry. The resulting probes, such as the CP-1 detailed herein, exhibit desirable photophysical properties and can be tailored for the detection of specific analytes. The amenability of the carbazole scaffold to further chemical modification opens up avenues for creating a diverse library of probes with varied emission wavelengths, recognition moieties, and cellular targets. Future work could focus on developing ratiometric probes for more accurate quantification and two-photon absorbing probes for deeper tissue imaging.[14]

References

  • Chen, J., et al. (2020). A fluorescein-carbazole-based fluorescent probe for imaging of endogenous hypochlorite in living cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117692. [Link]

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Kobayashi, H., et al. (2007). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. Accounts of Chemical Research, 42(7), 844-853. [Link]

  • Li, C., et al. (2017). A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. HETEROCYCLES, 94(3), 513. [Link]

  • Liu, Y., et al. (2024). Chalcogen-based fluorescent probes for metal ion detection: Principles, applications, and design strategies. Coordination Chemistry Reviews, 506, 215731. [Link]

  • Molecular Expressions. Fluorescence Microscopy - Optimization and Troubleshooting. [Link]

  • Niko, Y., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3385. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(5), 798-813. [Link]

  • Singh, A., et al. (2024). Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives. Journal of Fluorescence, 34, 1-27. [Link]

  • Wang, H., et al. (2018). Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging. Talanta, 185, 237-243. [Link]

  • Zhang, S., et al. (2025). Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. New Journal of Chemistry, 49(2), 553-558. [Link]

  • Zhang, Y., et al. (2022). Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. Chemical Communications, 58(2), 226-229. [Link]

Sources

Application Note: Electrochemical Analysis of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective determination of 4-Chloro-2-phenylaniline using voltammetric techniques. We delve into the fundamental electrochemical principles governing the oxidation of substituted anilines and provide a detailed, field-tested protocol optimized for researchers, analytical scientists, and professionals in drug development. The methodology leverages the superior performance of boron-doped diamond electrodes and employs Square Wave Voltammetry (SWV) to achieve low detection limits and a wide linear dynamic range. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind key experimental choices, ensuring methodological robustness and trustworthiness.

Introduction: The Case for Electrochemical Analysis

4-Chloro-2-phenylaniline is a substituted biphenylamine derivative of interest in synthetic chemistry and as a potential impurity or metabolite in pharmaceutical and environmental contexts. Traditional analytical methods for such compounds often rely on chromatography, which, while powerful, can be time-consuming and require significant solvent consumption.

Electroanalytical methods offer a compelling alternative, providing rapid analysis, high sensitivity, and cost-effective instrumentation suitable for both quantitative analysis and mechanistic studies.[1][2][3] The electroactive nature of the aniline moiety makes 4-Chloro-2-phenylaniline an ideal candidate for analysis by voltammetry, which measures the current response of an analyte to an applied potential.[4]

This document establishes a robust protocol for its analysis, drawing upon established principles of aniline electrochemistry to ensure a scientifically grounded and reliable method.

Foundational Principles: The Electrochemistry of Substituted Anilines

The electrochemical analysis of 4-Chloro-2-phenylaniline is predicated on the oxidation of its amine (-NH₂) group. The general mechanism for the anodic oxidation of aniline derivatives begins with the loss of a single electron from the nitrogen atom to form a radical cation.[5][6] This initial step is often the rate-determining factor and its potential is influenced by the electronic effects of substituents on the aromatic ring.[7]

The subsequent fate of the radical cation can be complex, involving deprotonation, further oxidation, and coupling (dimerization or polymerization) reactions.[8] For quantitative purposes, the goal is to establish a stable and reproducible initial oxidation event whose current is directly proportional to the bulk concentration of the analyte.

Proposed Oxidation Mechanism of 4-Chloro-2-phenylaniline

Based on the established behavior of anilines, the electrochemical oxidation of 4-Chloro-2-phenylaniline at an electrode surface is proposed to follow the pathway illustrated below. The process initiates with a one-electron transfer to form a radical cation, which is the primary species detected in the voltammetric scan.

G cluster_0 Step 1: Initial Oxidation cluster_1 Step 2: Subsequent Reactions Analyte 4-Chloro-2-phenylaniline RadicalCation Radical Cation Intermediate Analyte->RadicalCation -e⁻ (at Electrode Surface) FurtherProducts Dimerization / Further Oxidation Products RadicalCation->FurtherProducts -H⁺, Coupling, etc.

Caption: Proposed electrochemical oxidation pathway for 4-Chloro-2-phenylaniline.

Application Protocol: Voltammetric Determination

This section provides a detailed, self-validating protocol for the quantitative analysis of 4-Chloro-2-phenylaniline.

Causality Behind Experimental Choices
  • Working Electrode: A Boron-Doped Diamond (BDD) electrode is selected.

    • Reasoning: BDD electrodes offer a very wide potential window, exceptionally low background current, and high resistance to surface fouling compared to conventional carbon-based electrodes.[9][10][11] This is critical for achieving low detection limits and maintaining signal stability over repeated measurements, especially with analytes like anilines that can passivate electrode surfaces. Cathodic pre-treatment of the BDD electrode is recommended to enhance charge transfer kinetics, as demonstrated for 4-chloroaniline.[12]

  • Voltammetric Technique: Square Wave Voltammetry (SWV).

    • Reasoning: SWV is a pulse-based technique that offers superior sensitivity and speed compared to traditional linear sweep or cyclic voltammetry.[4][13] It effectively discriminates against non-faradaic (background) currents, resulting in well-defined, peak-shaped voltammograms ideal for quantitative analysis.[1]

  • Supporting Electrolyte: Britton-Robinson (B-R) buffer.

    • Reasoning: The electrochemical oxidation of anilines is pH-dependent.[8] A B-R buffer provides a wide, stable pH range for optimizing the analytical signal. A pH of 6.0 is suggested as a starting point, as this was found to be optimal for the related compound 4-chloroaniline on a BDD electrode, promoting interaction between the deprotonated analyte and the hydrophobic electrode surface.[12]

Instrumentation, Reagents, and Materials
  • Instrumentation: Potentiostat/Galvanostat with a three-electrode setup (e.g., Gamry Interface 1000 or similar).[14]

  • Working Electrode: Boron-Doped Diamond (BDD) electrode.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3M KCl).

  • Counter Electrode: Platinum wire or graphite rod.

  • Reagents:

    • 4-Chloro-2-phenylaniline (analytical standard grade).

    • Britton-Robinson buffer components (Boric acid, Phosphoric acid, Acetic acid, Sodium Hydroxide), all ACS grade or higher.

    • Methanol or Acetonitrile (HPLC grade) for stock solution preparation.

    • Deionized water (>18 MΩ·cm).

    • Alumina polishing powder (0.05 µm).

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Stock Solution (10 mM): Accurately weigh and dissolve an appropriate amount of 4-Chloro-2-phenylaniline in methanol to prepare a 10 mM stock solution. Store in the dark at 4°C.

    • Supporting Electrolyte (0.04 M B-R Buffer, pH 6.0): Prepare a 0.04 M B-R buffer solution and adjust the pH to 6.0 using 0.2 M NaOH.

  • Working Electrode Preparation:

    • Polishing: Polish the BDD electrode surface with 0.05 µm alumina slurry on a polishing pad for 60 seconds.

    • Cleaning: Rinse thoroughly with deionized water, then sonicate in deionized water for 60 seconds to remove any adhered alumina particles.

    • Electrochemical Pre-treatment (Activation): In the supporting electrolyte, apply a cathodic potential (e.g., -2.0 V vs. Ag/AgCl) for 120 seconds. This step is crucial for activating the BDD surface and ensuring reproducible results.[12]

  • Electrochemical Measurement:

    • Cell Setup: Assemble the three-electrode cell in 10 mL of the 0.04 M B-R buffer (pH 6.0).

    • Blank Measurement: Run a background SWV scan in the supporting electrolyte alone to ensure the system is clean.

    • Analyte Addition: Spike the electrochemical cell with a known volume of the 4-Chloro-2-phenylaniline working solution. Stir for 30 seconds to ensure homogeneity, then let the solution become quiescent before measurement.

    • Data Acquisition (SWV): Perform the SWV scan using the optimized parameters.

    Optimized SWV Parameters (Suggested Starting Point):

    • Potential Range: +0.4 V to +1.4 V (vs. Ag/AgCl)

    • Frequency: 25 Hz

    • Amplitude: 25 mV

    • Step Potential: 4 mV

  • Data Analysis:

    • The concentration of 4-Chloro-2-phenylaniline is determined by measuring the peak current of its oxidation signal after baseline correction.

    • For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of serially diluted standards.

Method Performance and Validation

A robust analytical method requires validation. The following table summarizes the expected performance characteristics for this protocol, based on typical results for similar analytes determined by voltammetry.[12][15]

ParameterExpected ValueJustification
Linear Range 0.1 µM – 50 µMVoltammetric techniques typically exhibit a wide linear dynamic range.[13]
Limit of Detection (LOD) ~30 nM (S/N = 3)The combination of a BDD electrode and SWV provides excellent sensitivity.[12]
Limit of Quantitation (LOQ) ~90 nM (S/N = 10)Calculated based on the standard deviation of the blank and the slope of the calibration curve.
Repeatability (RSD%) < 5% (n=5)A properly prepared BDD electrode surface ensures high measurement reproducibility.[11]
Recovery 95% – 105%Assessed by spiking known concentrations of the analyte into a sample matrix.

Visualized Experimental Workflow

The entire analytical process, from sample preparation to final result, is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution & Buffer B Polish & Clean BDD Electrode C Cathodically Activate Electrode D Assemble 3-Electrode Cell C->D E Acquire Background Scan (Blank) D->E F Spike Analyte into Cell E->F G Acquire SWV Data F->G H Baseline Correction & Peak Measurement G->H I Quantify using Calibration Curve H->I J Report Concentration I->J

Caption: End-to-end workflow for the electrochemical analysis of 4-Chloro-2-phenylaniline.

Conclusion

The electrochemical protocol detailed in this application note provides a rapid, sensitive, and reliable method for the quantitative determination of 4-Chloro-2-phenylaniline. By leveraging the unique advantages of Boron-Doped Diamond electrodes and the high performance of Square Wave Voltammetry, this approach minimizes sample preparation and analysis time while delivering excellent analytical figures of merit. The provided framework, grounded in established electrochemical principles, offers a robust starting point for researchers in pharmaceutical analysis, environmental monitoring, and synthetic chemistry.

References

  • Abirami, D., & Krishnamoorthy, T. K. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]

  • Bacon, J., & Adams, R. N. (1968). Electrochemical Oxidation of Substituted Aniline in Acidic Solution. Journal of the American Chemical Society, 90(24), 6596–6599.
  • Maldonado, Á., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Available at: [Link]

  • (Reference related to Glassy Carbon Flow-through Cells). Available at: [Link]

  • Maldonado, Á., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PubMed. Available at: [Link]

  • Zeng, X., Li, N., & Wang, J. (2019). Electrochemical Synthesis of (poly)Dimethoxyaniline on Glassy Carbon Electrodes and Their Applications in the Detection of L- and D-Glutamic Acids. Semantic Scholar. Available at: [Link]

  • Zeng, X., et al. (2019). Electrochemical Synthesis of (poly)Dimethoxyaniline on Glassy Carbon Electrodes and Their Applications in the Detection of L- and D-Glutamic Acids. ResearchGate. Available at: [Link]

  • Ivandini, T. A., et al. (2009). Boron-doped diamond electrode: synthesis, characterization, functionalization and analytical applications. Analyst. Available at: [Link]

  • Ivandini, T. A., et al. (2009). Boron-doped diamond electrode: Synthesis, characterization, functionalization and analytical applications. ResearchGate. Available at: [Link]

  • Muzyka, K., et al. (2019). Boron-doped diamond: current progress and challenges in view of electroanalytical applications. Analytical Methods. Available at: [Link]

  • Galbács, G. (n.d.). Electroanalytical methods. University of Szeged. Available at: [Link]

  • Ntsoenzok, E., et al. (2023). Boron-Doped Diamond Electrodes for Toxins Sensing in Environmental Samples—A Review. MDPI. Available at: [Link]

  • Santos, V. B., et al. (2018). Voltammetric determination of traces of 4-chloroaniline in antiseptic samples on a cathodically-treated boron-doped diamond electrode. Request PDF on ResearchGate. Available at: [Link]

  • Muzyka, K., et al. (2019). Boron Doped Diamond: Current Progress and Challenges in view of Electroanalytical Applications. ResearchGate. Available at: [Link]

  • Bollella, P., et al. (2017). A bionanocomposite-modified glassy carbon electrode for the determination of 4,4′-methylene diphenyl diamine. Analytical Methods. Available at: [Link]

  • Al-Attas, A., et al. (2022). Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples. ACS Omega. Available at: [Link]

  • Torrente-Rodríguez, R. M., et al. (2023). Perspective—Advances in Voltammetric Methods for the Measurement of Biomolecules. Journal of The Electrochemical Society. Available at: [Link]

  • Al-Ghamdi, A. F. (2015). Electroanalytical Methods for the Determination of Pharmaceuticals: A Review of Recent Trends and Developments. Request PDF on ResearchGate. Available at: [Link]

  • (n.d.). Electroanalytical methods – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Thomas, T., et al. (2020). Electroanalytical techniques. Request PDF on ResearchGate. Available at: [Link]

  • Radu, G. L., et al. (2021). Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors. MDPI. Available at: [Link]

  • Keyes, T. E. (2014). Analytical Chemistry: Electrochemical methods of analysis. Trinity College Dublin. Available at: [Link]

  • Smyth, M. R., & Vos, J. G. (1992). Introduction to Voltammetric Analysis: Theory and Practice. ResearchGate. Available at: [Link]

  • Hart, J. P., Smyth, M. R., & Smyth, F. (1981). VOLTAMMETRIC DETERMINATION OF 2-CHLOROANILINE, 3-CHLOROANILINE AND 4-CHLOROANILINE IN MIXTURES. Analyst. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki coupling of 4-chloro-2-phenylaniline. This particular substrate presents a unique set of obstacles due to its electron-rich nature, steric hindrance from the ortho-phenyl group, and the inherent inertness of the C-Cl bond.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies to help you achieve higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield with 4-chloro-2-phenylaniline consistently low?

Low yields with this substrate are common and typically stem from one or more of the following factors:

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step of the catalytic cycle.[1]

  • Catalyst Inhibition: The free aniline group (-NH2) is a Lewis base and can coordinate to the palladium center, potentially inhibiting its catalytic activity or leading to undesired side reactions.[2]

  • Steric Hindrance: The phenyl group at the ortho position to the chloro group sterically hinders the approach of the palladium catalyst, further slowing the oxidative addition step.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of Cl with H) or protodeboronation of your boronic acid/ester can consume starting materials and reduce the overall yield.[2][3]

Q2: I'm using a standard Pd(PPh₃)₄ catalyst and getting no product. What's wrong?

Palladium tetrakis(triphenylphosphine) is often insufficiently reactive for challenging aryl chlorides like 4-chloro-2-phenylaniline.[4] Triphenylphosphine is not electron-rich enough to promote the difficult oxidative addition to the C-Cl bond. For this substrate, you must use a more advanced catalyst system, typically involving a palladium precursor and a specialized, bulky, electron-rich phosphine ligand (e.g., Buchwald ligands).[4]

Q3: What is the single most important factor to consider for this specific reaction?

The ligand choice is paramount. The electronic and steric properties of the phosphine ligand coordinated to the palladium atom directly dictate the catalyst's ability to overcome the high activation energy of the C-Cl bond cleavage.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor yields in the Suzuki coupling of 4-chloro-2-phenylaniline.

Issue 1: Poor or No Conversion of Starting Material

This is the most common failure mode and almost always points to a problem with the catalytic system's ability to perform the initial oxidative addition step.

  • Sub-optimal Ligand Selection:

    • Causality: The palladium catalyst must be highly electron-rich to facilitate the cleavage of the strong C-Cl bond. Bulky ligands also promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for the reaction.

    • Solution: Switch from simple phosphines (like PPh₃) to modern biaryl phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands possess the necessary steric bulk and electron-donating properties.[5]

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, XPhos, or RuPhos are excellent starting points. They are designed specifically for activating unreactive aryl halides.[4][6]

      • cBRIDP: This ligand has shown exceptional performance for couplings involving ortho-substituted anilines.

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes can also be highly effective due to their strong σ-donating ability.[5]

  • Incorrect Palladium Precursor:

    • Causality: The choice of Pd(0) vs. Pd(II) precursor impacts the catalyst activation pathway. Pd(II) sources like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species. This reduction can be inefficient and consume your ligand or boronic acid, leading to lower yields.[4]

    • Solution: Use a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) to bypass the pre-activation step. Alternatively, use modern pre-formed catalysts (precatalysts) where the ligand is already complexed to the palladium, ensuring a consistent Pd:Ligand ratio and rapid activation.[3][6]

    • Recommended Precatalysts: XPhos-Pd-G3 or SPhos-Pd-G2 are commercially available and highly reliable.

Troubleshooting Workflow: Low Yield Diagnosis

The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.

TroubleshootingWorkflow start Start: Low Yield or No Reaction check_catalyst Is the Catalyst System Optimized for Aryl Chlorides? start->check_catalyst Evaluate Catalyst check_base Is the Base Choice and Strength Appropriate? check_catalyst->check_base Yes solution_catalyst Action: - Use bulky, e⁻-rich ligand (SPhos, XPhos). - Use Pd(0) source or a precatalyst (e.g., XPhos-Pd-G3). check_catalyst->solution_catalyst No check_solvent Are Solvent & Temperature Optimized? check_base->check_solvent Yes solution_base Action: - Screen stronger bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure anhydrous conditions if using strong alkoxides. check_base->solution_base No check_reagents Are Boronic Acid & Other Reagents High Quality? check_solvent->check_reagents Yes solution_solvent Action: - Use aprotic polar solvents (Dioxane, Toluene, 2-MeTHF). - Add water as a co-solvent (e.g., 10:1). - Increase temperature incrementally (80-110 °C). check_solvent->solution_solvent No solution_reagents Action: - Use fresh boronic acid or a more stable pinacol ester. - Check for protodeboronation. - Ensure all reagents are dry and solvent is degassed. check_reagents->solution_reagents No end_node Improved Yield check_reagents->end_node Yes solution_catalyst->end_node solution_base->end_node solution_solvent->end_node solution_reagents->end_node SuzukiCycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)-Cl(L)ₙ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R(L)ₙ oa_complex->trans_complex Transmetalation (Base Assisted) product_complex Product Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R Product challenge1 CHALLENGE 1: Very Slow Step! Requires bulky, e⁻-rich ligands to activate strong C-Cl bond. challenge1->p1 challenge2 CHALLENGE 2: -NH₂ group can coordinate to Pd, inhibiting the catalyst. challenge2->p2 p1->oa_complex p2->pd0

Caption: Key bottlenecks in the Suzuki cycle for this substrate.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 4-chloro-2-phenylaniline using modern catalytic systems.

Reagents & Equipment:

  • 4-Chloro-2-phenylaniline (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (10:1 ratio), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-phenylaniline, the arylboronic acid/ester, and potassium phosphate.

  • Catalyst Addition: Add the XPhos-Pd-G3 precatalyst to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water. The mixture should be stirred to ensure homogeneity.

  • Degassing (Critical Step): Seal the flask and perform three cycles of vacuum-backfill with your inert gas to ensure all oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn website. [Link]

  • Valdés, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Matt, D., et al. (2011). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. ResearchGate. [Link]

  • Knapp, D. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts. [Link]

  • Marr, P. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Lipshutz, B. H., et al. (2004). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]

  • Ghorbani-Vaghei, R., et al. (2012). Cyclopalladated complexes of 2-phenylaniline and their catalytic activity in Suzuki and Heck reactions under mild conditions. Tetrahedron Letters. [Link]

  • Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Organ, M. G., et al. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]

  • Blacker, J., et al. (2020). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Phenylanilines

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist

Welcome to the Technical Support Center for troubleshooting Buchwald-Hartwig amination reactions, with a specialized focus on the coupling of 2-phenylanilines and related sterically demanding substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we will dissect common side reactions, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 2-phenylaniline is sluggish and gives low yields. What are the initial parameters I should investigate?

A1: The low reactivity of 2-phenylaniline often stems from its steric bulk and weaker nucleophilicity compared to simpler anilines. The primary factors to scrutinize are your choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are generally required to facilitate the coupling of sterically hindered substrates.[1] The choice of base is also critical; while strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they may not be compatible with all functional groups.[2][3] A solvent screen is highly recommended, as the reaction's conversion and selectivity can be significantly influenced by the solvent.[3]

Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What causes this and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[4][5] It can occur through a competing pathway where a palladium-hydride species is generated, which then participates in reductive elimination with the aryl halide.[5][6] This is often exacerbated by factors such as high reaction temperatures, the presence of moisture, or certain ligand/base combinations. To mitigate this, consider using bulky ligands that disfavor the formation of the palladium-hydride intermediate, ensuring anhydrous reaction conditions, and carefully optimizing the reaction temperature.

Q3: I am attempting a double amination with a dihalide and 2-phenylaniline, but I'm getting a mixture of mono- and di-aminated products. How can I favor the desired double amination?

A3: Achieving selective double amination can be challenging due to the decreasing reactivity of the mono-aminated intermediate.[7][8] To promote the second C-N bond formation, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. The choice of ligand is also crucial; ligands that promote a fast catalytic cycle can help drive the reaction to completion. Microwave irradiation has been shown to be effective in accelerating double amination reactions and improving yields.[7][8]

Q4: Can I use aryl chlorides as coupling partners with 2-phenylanilines? My reactions with aryl chlorides are not working well.

A4: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[7][9] However, significant advancements in ligand design have enabled the coupling of aryl chlorides.[10] Specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required for successful couplings with aryl chlorides.[10] If you are facing difficulties, switching to the corresponding aryl bromide or iodide is a pragmatic troubleshooting step.[9]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions encountered during the Buchwald-Hartwig amination of 2-phenylanilines, their mechanistic origins, and actionable troubleshooting protocols.

Issue 1: Formation of Diarylamine Byproducts

The formation of diarylamines, where the aniline starting material couples with another molecule of itself, is a prevalent side reaction, particularly when using primary anilines.

Mechanistic Insight: This side reaction can occur when the desired product, a diarylamine, is more reactive than the starting aniline and competes for the catalyst.[11] The resting state of the catalyst can influence this selectivity; for instance, an L2Pd(Ar)(Br) species has been shown to react selectively with the product aniline to form a triarylamine.[11]

Troubleshooting Protocol:

  • Ligand Selection: Employ bulky, monodentate phosphine ligands. These ligands favor the formation of a monoligated palladium species, which can sterically hinder the approach of the bulkier product diarylamine, thus favoring the reaction with the smaller starting aniline.[1]

  • Control Stoichiometry: Use a slight excess of the aryl halide relative to the 2-phenylaniline. This can help to ensure that the aniline is consumed before significant diarylamine formation can occur.

  • Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the undesired side reaction relative to the desired coupling.

Issue 2: Hydrodehalogenation of the Aryl Halide

As mentioned in the FAQs, hydrodehalogenation is a significant competing pathway.

Mechanistic Insight: A key intermediate in a potential side reaction pathway is a palladium-hydride species. This can arise from β-hydride elimination from a palladium-alkoxide intermediate (formed from the base) or from the amine itself if it possesses β-hydrogens.[4] This palladium-hydride can then undergo reductive elimination with the aryl halide to yield the hydrodehalogenated arene.

Troubleshooting Protocol:

  • Anhydrous Conditions: Rigorously dry all solvents and reagents. Moisture can be a source of protons that contribute to the formation of palladium-hydride species.

  • Base Selection: Consider using a non-coordinating, sterically hindered base. While strong bases like NaOtBu are common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes suppress hydrodehalogenation, although they may require higher catalyst loadings or longer reaction times.[2][3]

  • Ligand Choice: Utilize bulky phosphine ligands that create a sterically congested environment around the palladium center. This can disfavor the formation of the palladium-hydride intermediate.[12]

Issue 3: Catalyst Deactivation and Low Conversion

Incomplete reactions can be due to a variety of factors leading to catalyst deactivation.

Mechanistic Insight: The active Pd(0) catalyst can be sensitive to oxidation and can form inactive off-cycle species. For instance, with aryl iodides, the formation of unreactive palladium-iodide dimers can slow down the reaction.[2] Certain functional groups on the substrates can also poison the catalyst.[2]

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. Typically, a slight excess of the ligand is used to ensure the palladium center remains coordinated and stabilized throughout the catalytic cycle.

  • Substrate Purity: Ensure the purity of your starting materials. Impurities can sometimes act as catalyst poisons.

Data Summary: Ligand and Base Selection for Hindered Anilines
Ligand Type Common Examples Advantages Considerations
Bulky Monodentate PhosphinesXPhos, RuPhos, BrettPhosExcellent for sterically hindered substrates; promote fast reductive elimination.[2][10]Can be expensive; optimization of ligand-to-metal ratio may be needed.
Bidentate PhosphinesBINAP, DPPFGenerally good for primary amines; can prevent formation of inactive Pd-dimers with aryl iodides.[4]May be less effective for highly hindered substrates compared to monodentate ligands.
Base pKa of Conjugate Acid Advantages Disadvantages
Sodium tert-butoxide (NaOtBu)~19Permits high reaction rates and low catalyst loadings.[2]Incompatible with many electrophilic functional groups.[2][3]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Allows for the use of substrates with protic functional groups.[2]Air-sensitive solid; can be incompatible with some functional groups at higher temperatures.[2]
Cesium Carbonate (Cs₂CO₃)~10.3Excellent functional group tolerance.[2]Can be expensive and may lead to stirring difficulties on a large scale.[2][3]
Potassium Phosphate (K₃PO₄)~12.3Good functional group tolerance; economically attractive.[2]Can require higher catalyst loadings and longer reaction times.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Phenylaniline

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 2-phenylaniline (1.2 mmol), the chosen phosphine ligand (typically 1-5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol% Pd).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, dioxane, THF, 3-5 mL) via syringe, followed by the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Side Reactions

A clear understanding of the catalytic cycle is paramount for effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII L_nPd(II)(Ar)(X) OxAdd->PdII LigandExch Ligand Exchange (R₂NH) PdII->LigandExch R₂NH Hydrodehalogenation Hydrodehalogenation (Ar-H) PdII->Hydrodehalogenation β-H Elim. AmineComplex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ LigandExch->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation Base AmidoComplex L_nPd(II)(Ar)(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim Diarylamine Diarylamine Formation (Ar-N(Ar)R) AmidoComplex->Diarylamine Product Reacts RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Sources

Troubleshooting low conversion in 4-Chloro-2-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in 4-Chloro-2-phenylaniline (2-Amino-5-chlorobiphenyl) Synthesis CAS: 6265-27-6 Target Audience: Medicinal Chemists & Process Development Scientists[1][2]

Introduction: The "Stalled Reaction" Paradox

You are likely attempting to synthesize 4-Chloro-2-phenylaniline via a Suzuki-Miyaura cross-coupling of 2-bromo-4-chloroaniline with phenylboronic acid .[1][2]

Users frequently report conversion stalling at 40–60%, despite the presence of active catalyst and unconsumed starting material. This guide addresses the three primary failure modes for this specific scaffold: Amine-Catalyst Poisoning , Protodeboronation , and Regioselectivity/Dehalogenation issues .

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction initiates well but stalls at 50% conversion. Adding more catalyst doesn't help.[1][2] Why?

Diagnosis: You are likely experiencing Amine-Pd Coordination Poisoning .[1][2] The Mechanism: The free primary amine (


) ortho to the coupling site is not just a bystander; it is a ligand. As the reaction progresses, the product (or the starting aniline) coordinates to the Palladium center, displacing the phosphine ligands required for the catalytic cycle. This forms a stable, inactive Pd-amine complex, effectively "choking" the catalyst.[2]

Corrective Actions:

  • Switch Ligands: Standard

    
     is often insufficient here.[1][2] Switch to electron-rich, bulky biaryl phosphine ligands like SPhos  or XPhos .[1][2] These ligands create a "protective shell" around the Pd, preventing the aniline nitrogen from binding.
    
  • Increase Temperature: If running at 80°C, push to 100°C (if solvent allows) to promote ligand dissociation.

  • The Acetyl Workaround: If ligand switching fails, acetylate the starting material to N-(2-bromo-4-chlorophenyl)acetamide .[1][2] The amide nitrogen is non-basic and will not poison the catalyst.[2] You can hydrolyze the acetyl group quantitatively with NaOH/EtOH post-coupling.[1][2]

Q2: I see the product, but also significant amounts of biphenyl and unreacted bromide. What is happening?

Diagnosis: Protodeboronation of the phenylboronic acid.[1][2] The Mechanism: Under basic, aqueous conditions (common in Suzuki), phenylboronic acid can undergo hydrolysis of the C-B bond, yielding benzene (volatile) or biphenyl (via homocoupling). This consumes your nucleophile before it can couple with the halide.[1][2]

Corrective Actions:

  • Stoichiometry: Increase phenylboronic acid equivalents from 1.1 to 1.5 or 2.0 eq .

  • Base Selection: Switch from strong bases like

    
     to milder, anhydrous bases like 
    
    
    
    or
    
    
    in dry solvents (Dioxane/Toluene) to minimize hydrolytic pathways.[1][2]
Q3: I am using the Nitro-Reduction route (reducing 4-chloro-2-nitrobiphenyl), but I keep losing the chlorine atom.

Diagnosis: Hydrodehalogenation . The Mechanism: Standard hydrogenation catalysts (Pd/C) are excellent at inserting into C-Cl bonds, especially on electron-rich aromatic rings (like anilines).[1][2]

Corrective Actions:

  • Poison the Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1][2] The sulfur modifies the active sites, dramatically reducing hydrogenolysis of the C-Cl bond while still reducing the nitro group.

  • Iron Reduction: Abandon catalytic hydrogenation for a chemical reduction using Fe powder/NH4Cl in Ethanol/Water.[1][2] This method is chemically incapable of breaking the Aryl-Cl bond.[1][2]

Module 2: Visualizing the Failure Modes

The following diagram illustrates the competing pathways causing low conversion: the "Amine Poisoning" loop and the "Dechlorination" trap.

G Start Start: 2-Bromo-4-chloroaniline OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Poison CATALYST POISONING Pd Coordinated by NH2 (Inactive Species) Start->Poison Free NH2 binds Pd Pd_Active Active Catalyst Pd(0)-L2 Pd_Active->OxAdd TransMetal Transmetallation (+ Ph-B(OH)2) OxAdd->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd_Active Regenerates Product Target: 4-Chloro-2-phenylaniline RedElim->Product Product->Poison Product NH2 binds Pd Dehalo SIDE REACTION: Dechlorination (if reducing) Product->Dehalo Over-reduction (Pd/C)

Caption: Figure 1. Catalytic cycle interference showing how the free amine substrate and product can sequester the Palladium catalyst (Red path), halting the cycle.

Module 3: Optimized Experimental Protocols

Protocol A: High-Conversion Suzuki Coupling (Recommended)

Use this protocol to avoid amine poisoning without protection steps.[1][2]

Reagents:

  • 2-Bromo-4-chloroaniline (1.0 eq)[1][2]

  • Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene : Water (10:1)

Procedure:

  • Degassing: Charge a reaction vial with the aniline, boronic acid, and phosphate base. Evacuate and backfill with Argon (

    
    ).[1][2]
    
  • Solvent Prep: Add Toluene and Water (degassed).[1][2]

  • Catalyst Addition: Add the Pre-complexed catalyst or Pd/Ligand mixture under Argon counter-flow.[1][2]

  • Reaction: Heat to 100°C for 4–6 hours.

    • Note: The SPhos ligand is bulky enough to prevent the

      
       from binding to the Pd center.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Iron-Mediated Reduction (Alternative Route)

Use this if you must start from 4-chloro-2-nitrobiphenyl.[1][2]

Reagents:

  • 4-Chloro-2-nitrobiphenyl (1.0 eq)[1][2]

  • Iron Powder (5.0 eq, fine mesh)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol : Water (3:1)

Procedure:

  • Dissolve the nitro compound in EtOH/Water.[1][2]

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron slurry).

  • Monitor by TLC (approx. 2–4 hours).

  • Filtration (Critical): Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the pad with hot ethanol.[1][2]

  • Isolation: Concentrate the filtrate. The product often precipitates upon cooling or water addition.[1][2]

Module 4: Data Summary & Comparison

VariableStandard ConditionsOptimized ConditionsWhy?
Ligand

SPhos or XPhos Bulky ligands prevent amine coordination to Pd.[1][2]
Base


Higher basicity aids transmetallation; phosphate buffers pH.[1][2]
Boronic Acid 1.1 eq1.5 eq Compensates for protodeboronation side-reactions.[1][2]
Temp 80°C100°C Overcomes activation energy barrier for sterically hindered coupling.[1][2]

References

  • Suzuki-Miyaura Coupling of Haloanilines

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][2]

    • Source: Journal of the American Chemical Society (Barder et al., Buchwald Group).
    • Relevance: Establishes SPhos/XPhos as superior ligands for substrates containing free amines.[1][2]

    • URL:[Link]

  • Prevention of Dechlorination

    • Title: "Selective reduction of nitro compounds containing other reducible groups."[1][2]

    • Source: Organic Reactions (Wiley).[1][2]

    • Relevance: Details the chemoselectivity of Iron/Ammonium Chloride reduction for halonitroarenes.
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." (Analogous mechanism for Amine poisoning).[1][2]

    • Source: Journal of the American Chemical Society.[1][2]

    • Relevance: Explains the coordination chemistry that deactiv
    • URL:[Link]

Sources

Optimization of catalyst loading for 4-Chloro-2-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling

Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary: The Reaction System

Target Molecule: 4-Chloro-2-phenylaniline (5-chloro-[1,1'-biphenyl]-2-amine).[1] Primary Route: Suzuki-Miyaura cross-coupling of 2-bromo-4-chloroaniline with phenylboronic acid .

This synthesis presents a classic chemoselectivity challenge: coupling the oxidative-labile C-Br bond at the ortho position without inserting into the C-Cl bond at the para position, all while managing the potential catalyst poisoning effect of the free amine (NH₂).

This guide addresses the optimization of Palladium (Pd) loading to minimize cost and metal scavenging burdens while maintaining >98% conversion and <0.1% dehalogenation.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this optimized high-turnover system. This system utilizes bulky, electron-rich phosphine ligands to facilitate oxidative addition into the hindered C-Br bond while preventing amine coordination.

ParameterRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Cost-effective Pd(0/II) sources.
Ligand SPhos or XPhos Critical: These bulky biaryl phosphines create a catalytic pocket that accommodates the ortho-aniline but is too sterically crowded to allow the free amine to bind and poison the Pd center.
L:Pd Ratio 2:1 (monodentate)Ensures active species stability at low Pd loadings.
Base K₃PO₄ (2.0 equiv)Anhydrous phosphate buffers the system effectively without promoting rapid dehalogenation (unlike strong alkoxides).
Solvent Toluene/Water (10:1) Biphasic system dissolves inorganic base while solubilizing the organic aniline.
Temperature 80–100 °C Required to overcome the activation energy of the sterically hindered ortho-bromide.

Troubleshooting & Optimization (Q&A)

Category A: Kinetics & Conversion

Q: My reaction stalls at ~85% conversion despite using 5 mol% Pd. Adding more catalyst doesn't help.[2] Why? A: This is likely product inhibition or ligand oxidation , not just low catalyst activity.

  • The "Free Amine" Trap: As the product (4-Chloro-2-phenylaniline) accumulates, its concentration increases relative to the starting material. While SPhos mitigates this, the product's amine is still a Lewis base. If your L:Pd ratio is too low (<1.5:1), the product may displace the phosphine, forming an inactive Pd-amine complex.

    • Fix: Increase Ligand:Pd ratio to 2.5:1.

  • Oxygen Leak: At low loadings, even trace O₂ oxidizes electron-rich ligands like SPhos/XPhos rapidly.

    • Fix: Sparge solvents with Argon for 20 mins before adding the catalyst. Do not rely on simple vacuum/backfill cycles if loading is <0.5 mol%.

Q: Can I use Pd(PPh₃)₄ to save money? A: Not recommended for optimization. Triphenylphosphine (PPh₃) is not bulky enough to prevent the free aniline from coordinating to the metal center. You will likely require high loadings (3–5 mol%) to drive the reaction, which complicates purification (see Section 4). SPhos/Pd(OAc)₂ systems often reach completion at 0.1–0.5 mol% , offering a lower Total Cost of Ownership (TCO).

Category B: Selectivity (The "Chlorine" Problem)

Q: I am detecting 5-10% of "des-chloro" impurity (4-phenylaniline). How do I stop this? A: Dechlorination occurs when the catalyst is too active or when a hydride source is present.

  • Hydride Sources: If you are using alcohols (Ethanol/Isopropanol) as co-solvents, the Pd catalyst can perform a

    
    -hydride elimination on the solvent, generating a Pd-H species that reduces the C-Cl bond.
    
    • Fix: Switch to non-protic solvents like Toluene , Dioxane , or DME .

  • Over-Heating: The activation energy for C-Cl insertion is higher than C-Br. If you run at >110°C, you risk breaching the selectivity threshold.

    • Fix: Limit temperature to 80°C and extend reaction time.

Category C: Catalyst Loading Reduction

Q: How do I lower the catalyst loading to <0.1 mol% for scale-up? A: You must move from "Thermodynamic" control to "Kinetic" protection of the catalyst.

  • Use Pre-formed Catalysts: Instead of mixing Pd(OAc)₂ + Ligand in situ, use a pre-formed precatalyst like XPhos Pd G2 or SPhos Pd G2 . These activate rapidly and ensure a 1:1 Pd:Ligand stoichiometry, preventing the formation of "Pd black" (inactive clusters) during the induction period.

  • Dosing: Do not add all catalyst at once. Add 50% at T=0 and 50% at T=2 hours. This maintains a steady state of active catalytic species (Turnover Frequency maintenance).

Purification & Metal Scavenging

Even with optimized loading, pharmaceutical intermediates often require Pd <10 ppm.

Protocol: The "Cysteine" Wash Standard silica filtration is often insufficient for Pd-amine complexes.

  • After reaction completion, separate the organic layer (Toluene).

  • Add N-Acetylcysteine (0.5 equiv relative to Pd) or a specialized scavenger like SiliaMetS® Thiol .

  • Stir at 50°C for 1 hour.

  • Filter through a pad of Celite.[3] The Pd-Thiol complex is insoluble in toluene and will be retained.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing this specific synthesis.

OptimizationFlow Start Start: 2-Bromo-4-chloroaniline + PhB(OH)2 CheckConv Check Conversion (HPLC) Start->CheckConv LowConv Conversion < 90% CheckConv->LowConv Stalled CheckImpurity Check Impurities (Des-chloro / Homocoupling) CheckConv->CheckImpurity Complete Action_O2 Action: Sparge Solvents (Remove O2) LowConv->Action_O2 If Pd Black visible Action_Ligand Action: Switch to SPhos/XPhos (Prevent Amine Poisoning) LowConv->Action_Ligand If no precipitate HighConv Conversion > 98% Scavenge Step: Pd Scavenging (Thiol/Cysteine) HighConv->Scavenge CheckImpurity->HighConv Clean Action_Solvent Action: Remove Alcohols (Prevent Dechlorination) CheckImpurity->Action_Solvent Des-chloro detected Action_Temp Action: Lower Temp to 80°C CheckImpurity->Action_Temp High impurities Action_O2->CheckConv Action_Ligand->CheckConv Action_Solvent->CheckImpurity Action_Temp->CheckImpurity Final Final Product: 4-Chloro-2-phenylaniline Scavenge->Final

Caption: Decision tree for optimizing Suzuki coupling of halo-anilines, focusing on conversion and chemoselectivity.

References

  • Chemoselective Suzuki Coupling

    • Title: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-C
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

    • Relevance: Establishes the reactivity order (Br > Cl) and the feasibility of selective coupling in the presence of a chlorine substituent.
  • Catalyst Optimization for Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2]

    • Source: Royal Society of Chemistry (RSC) / Organic Chemistry Frontiers.
    • URL:[Link]

    • Relevance: Validates the use of unprotected anilines in Suzuki coupling and highlights the necessity of specific catalyst systems (like Pd-SPhos or Pd-dppf) to overcome amine poisoning.
  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: ACS Publications / Organic Process Research & Development.
    • URL:[Link]

    • Relevance: Provides industrial standard protocols for scavenging Pd to compliant levels (<10 ppm)
  • General Suzuki Optimization

    • Title: Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses the non-linear relationship between loading and turnover number (TON)

Sources

Technical Support Center: Purification of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Chloro-2-phenylaniline. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure you can achieve the desired purity for your critical applications.

Introduction

4-Chloro-2-phenylaniline is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agricultural chemicals like the fungicide boscalid[1]. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and complications in final product isolation and characterization. This document provides a structured approach to identifying and removing common impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 4-Chloro-2-phenylaniline.

Q1: What are the most common impurities in my 4-Chloro-2-phenylaniline product?

The impurity profile largely depends on the synthetic route employed. Common synthesis methods include Suzuki coupling and Ullmann condensation[1][2]. Potential impurities include:

  • Unreacted Starting Materials: Such as o-chloroaniline, aniline, p-chlorophenylboronic acid, or 2-chloronitrobenzene[1].

  • Homocoupling Products: Biphenyls or other products from the self-coupling of starting materials.

  • Catalyst Residues: Residual palladium or copper from cross-coupling reactions.

  • Positional Isomers: Isomers formed due to non-selective reactions.

  • Oxidation/Degradation Products: Anilines can degrade in the presence of air and light, often forming colored impurities[3].

Q2: My product has a dark color (yellow, brown, or pink). What causes this and how can I remove it?

A dark color is a common issue with anilines and is typically caused by the formation of highly conjugated oxidation products. These impurities are often present in trace amounts but are intensely colored.

Solution: The most effective method for removing colored impurities is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area that adsorbs these large, colored molecules, allowing them to be filtered away from your product.

Q3: How do I choose the best purification method for my scale and purity requirements?

The choice of method is a trade-off between speed, scale, cost, and the required final purity.

  • Recrystallization: Best for multi-gram to kilogram scale when impurities have different solubility profiles from the product. It is cost-effective and efficient for removing major impurities and achieving high purity.

  • Acid-Base Extraction: Excellent for removing non-basic or neutral impurities, regardless of scale. It is a powerful first-pass purification step.

  • Column Chromatography: Ideal for small-scale purification (milligrams to a few grams) where high purity is essential, and for separating impurities with very similar properties to the product, such as positional isomers.

Q4: What is the best way to remove residual metal catalysts (e.g., Palladium, Copper)?

Residual metals can be challenging to remove.

  • Filtration: Passing a solution of your crude product through a plug of silica gel or celite can sometimes trap catalyst residues.

  • Chelating Agents: Specialized scavengers or washing with a dilute aqueous solution of a chelating agent like EDTA can help.

  • Chromatography: Column chromatography is highly effective at removing metal residues.

Q5: How can I confirm the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify any remaining impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point of the related compound 4-chloroaniline is 66-69 °C.

Section 2: Troubleshooting & Purification Protocols

This section provides a logical workflow for product purification, followed by detailed experimental protocols.

Guide 1: Initial Assessment & Purification Strategy

Before beginning any purification, it is crucial to analyze the crude product to devise the most effective strategy. A preliminary TLC is an invaluable first step.

Purification_Strategy A Crude Product B Perform TLC Analysis (e.g., 4:1 Hexane:EtOAc) A->B C Assess Impurity Profile B->C D Is the product the major spot? C->D  Analyze spots E Are there baseline or polar impurities? D->E Yes I Column Chromatography D->I No (Complex Mixture) F Is the product colored? E->F No H Acid-Base Extraction E->H Yes G Recrystallization (with optional charcoal treatment) F->G Yes (Add Charcoal) F->G No (Standard) J High Purity Product G->J H->G Proceed to final polishing I->J

Caption: Decision workflow for selecting a purification method.

Guide 2: Protocol for Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the product and impurities in a solvent at different temperatures.

Scientist's Note: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection Data

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Ethanol/Water78-1004-Chloro-2-phenylaniline is likely soluble in hot ethanol. Water is added as an anti-solvent to reduce solubility upon cooling, inducing crystallization.
Toluene111A good choice for dissolving aromatic compounds. Slower evaporation rate allows for the growth of large, pure crystals.
Ethyl Acetate/Hexane60-78A common mixed-solvent system. The product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears, followed by cooling.
Methanol65Similar to ethanol, often provides good solubility for anilines when heated.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system from the table above. Test small amounts first to find the optimal conditions.

  • Dissolution: Place the crude 4-Chloro-2-phenylaniline in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount (1-2% by weight) of activated carbon. Swirl and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (if colored) A->B C 3. Hot Gravity Filtration B->C D 4. Cool Filtrate Slowly (Room Temp -> Ice Bath) C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Standard experimental workflow for recrystallization.

Guide 3: Protocol for Acid-Base Extraction

This technique exploits the basicity of the aniline functional group to separate it from neutral or acidic impurities.

Scientist's Note: The amino group on 4-Chloro-2-phenylaniline is a weak base. It can be protonated by an acid (like HCl) to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore soluble in the aqueous phase, while non-basic organic impurities remain in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer now contains the protonated product, while the organic layer contains neutral impurities. Drain and save the aqueous layer. Discard the organic layer.

  • Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper). The purified product will precipitate out as a solid or an oil.

  • Product Extraction: Extract the product from the aqueous layer with two or three portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Acid_Base_Extraction start Crude Product in Organic Solvent sep_funnel1 Add 1M HCl Shake & Separate start->sep_funnel1:f0 aqueous1 Aqueous Layer (Product as R-NH₃⁺Cl⁻) sep_funnel1:f1->aqueous1 organic1 organic1 sep_funnel1:f1->organic1 sep_funnel2 Basify with NaOH Add Fresh Organic Solvent Shake & Separate aqueous1->sep_funnel2:f0 aqueous2 aqueous2 sep_funnel2:f2->aqueous2 organic2 Organic Layer (Purified Product) sep_funnel2:f2->organic2 final Dry over Na₂SO₄ & Evaporate organic2->final product Pure Product final->product

Caption: Workflow for purification via acid-base extraction.

References
  • Google Patents. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid (CN106366002A).
  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of L-phenylalanine (US4584399A).
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline (US5426230A).
  • Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP0500156A1).
  • Google Patents. (n.d.). Recrystallization method of L-phenylalanine crude product (CN104649922A).
  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • MDPI. (2023). Microplastics and Nitrite Stress Affect Physiological and Metabolic Functions of the Hepatopancreas in Marine Shrimp. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of mono-substituted para-chloroaniline (CN102993023A).
  • Wikipedia. (n.d.). Diagnostic microbiology. Retrieved from [Link]

  • Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylaniline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-phenylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate (CN101844990B).
  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

Sources

Preventing byproduct formation in the synthesis of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this important diarylamine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

The synthesis of unsymmetrical diarylamines like 4-Chloro-2-phenylaniline is often complicated by the formation of undesired byproducts. The choice of synthetic methodology is critical, and each of the common routes—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Ullmann condensation, and Gomberg-Bachmann reaction—presents a unique set of challenges. This guide will dissect these issues and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-Chloro-2-phenylaniline, categorized by the synthetic method.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, in this case, to construct the biaryl backbone of 4-Chloro-2-phenylaniline. A common pathway involves the reaction of a phenyl boronic acid derivative with a chloroaniline derivative, or vice-versa.

Problem 1: Significant formation of homocoupling byproducts.

  • Question: My reaction mixture contains significant amounts of biphenyl or 4,4'-dichloro-1,1'-biphenyl. What is causing this and how can I prevent it?

  • Answer: Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen[1][2]. This occurs through an oxidative coupling of two boronic acid molecules.

    Causality: The catalytic cycle of the Suzuki coupling involves a Pd(0) species. In the presence of oxygen, a competing catalytic cycle can become dominant, leading to the homocoupling of the boronic acid.

    Solutions:

    • Rigorous Degassing: The most critical step to minimize homocoupling is the thorough removal of oxygen from your reaction system. This can be achieved by:

      • Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for at least 30 minutes before adding the catalyst.

      • Freeze-Pump-Thaw: For more sensitive reactions, performing at least three freeze-pump-thaw cycles on the solvent is highly effective.

    • Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. Using Schlenk line techniques or a glovebox is highly recommended.

    • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ reduction of a Pd(II) source like Pd(OAc)₂, as the reduction step can be sensitive to reaction conditions and may contribute to side reactions.

    • Order of Addition: Adding the boronic acid reagent slowly to the reaction mixture can sometimes help to favor the cross-coupling pathway over homocoupling.

Problem 2: Low yield and presence of starting materials.

  • Question: My reaction is not going to completion, and I'm recovering a significant amount of my starting materials. What are the likely causes?

  • Answer: Incomplete reaction in a Suzuki coupling can be due to several factors, including catalyst deactivation, inefficient transmetalation, or issues with the base.

    Causality: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step and is highly dependent on the choice of base and solvent. Catalyst deactivation, often appearing as the formation of palladium black, will also halt the catalytic cycle.

    Solutions:

    • Base Optimization: The choice of base is crucial. For the coupling of an aniline derivative, a moderately strong base is typically required.

      • Screening Bases: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates and solvent system.

      • Aqueous Base: Using a mixture of an organic solvent and an aqueous solution of the base is a common practice that can facilitate the reaction.

    • Solvent Selection: The solvent must be able to dissolve the reactants and the catalyst system. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.

    • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. For challenging couplings, consider using more electron-rich and bulky ligands.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat under Inert Atmosphere D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Extract Product G->H I Purify by Chromatography H->I

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it a direct route to 4-Chloro-2-phenylaniline.

Problem 1: Formation of a dehalogenated byproduct.

  • Question: I am observing the formation of 2-phenylaniline (the product without the chloro group) in my reaction. What is causing this dehalogenation?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene[3].

    Causality: This side reaction can occur through a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl group. The formation of the palladium-hydride can be promoted by certain bases, solvents, or impurities.

    Solutions:

    • Ligand Selection: The choice of phosphine ligand is paramount in suppressing dehalogenation. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are designed to promote the desired reductive elimination of the C-N bond over competing pathways[3].

    • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize dehalogenation. High temperatures can sometimes favor the decomposition pathways that lead to palladium-hydride formation.

    • Base Choice: While strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common, their choice can influence the extent of side reactions. In some cases, a weaker base might be beneficial, although this could also slow down the desired reaction.

    • Purity of Reagents: Ensure that all reagents and solvents are of high purity and anhydrous, as impurities can sometimes contribute to catalyst decomposition and the formation of unwanted byproducts.

Problem 2: Double amination or formation of triarylamines.

  • Question: I am seeing evidence of a product with a higher molecular weight, possibly from a second amination reaction. How can I improve the selectivity for the desired diarylamine?

  • Answer: While less common with aniline substrates compared to more nucleophilic alkylamines, over-arylation can occur, especially if the product diarylamine is more reactive than the starting aniline.

    Causality: The diarylamine product can sometimes compete with the starting aniline for the palladium catalyst, leading to the formation of a triarylamine.

    Solutions:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the aniline starting material relative to the aryl halide can help to favor the formation of the desired diarylamine.

    • Reaction Time: Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction of the product.

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-chloroaniline (1.0 mmol), 1-bromo-4-chlorobenzene (1.2 mmol), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with ethyl acetate.

  • Purification: The crude product is then purified by column chromatography on silica gel.

III. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it has been largely superseded by palladium-catalyzed methods, it can still be a useful alternative, especially for certain substrates.

Problem: Low yields and harsh reaction conditions.

  • Question: My Ullmann reaction requires very high temperatures and gives a low yield of the desired product. Are there ways to improve this?

  • Answer: Traditional Ullmann condensations are notorious for requiring harsh conditions (temperatures often >180 °C) and stoichiometric amounts of copper, leading to low yields and difficult purification[4]. Modern modifications have significantly improved the scope and mildness of this reaction.

    Causality: The mechanism of the Ullmann reaction is complex and not fully understood, but it is believed to involve Cu(I) and Cu(III) intermediates. The high activation energy for the oxidative addition of the aryl halide to the copper center is a major reason for the high temperatures required.

    Solutions:

    • Use of Ligands: The addition of ligands can dramatically accelerate the reaction and allow for lower reaction temperatures. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and β-diketones[5].

    • Catalyst Source: Using a well-defined Cu(I) salt, such as CuI, is often more effective than using copper powder or Cu(II) salts.

    • Base and Solvent: The choice of base and solvent is critical. A strong base like K₂CO₃ or Cs₂CO₃ is often used in a polar aprotic solvent such as DMF, NMP, or DMSO[5][6].

    • Microwave Irradiation: The use of microwave heating can sometimes significantly reduce reaction times and improve yields.

LigandCatalystBaseSolventTemperature (°C)Yield of Di-p-tolyl-amine (%)
NoneCuIK₂CO₃NMP18035
1,10-PhenanthrolineCuIK₂CO₃Toluene11085
L-ProlineCuIK₂CO₃DMSO9092

This table is illustrative and based on typical results for diarylamine synthesis via Ullmann condensation.

IV. Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction involves the reaction of a diazonium salt with an aromatic compound. While it offers a metal-free alternative, it is often plagued by low yields and a lack of regioselectivity.

Problem: Low yields and formation of tar-like byproducts.

  • Question: My Gomberg-Bachmann reaction is giving very low yields and a lot of intractable material. How can I improve the outcome?

  • Answer: The radical nature of the Gomberg-Bachmann reaction makes it prone to a variety of side reactions, including reactions with the solvent and polymerization, which lead to low yields and the formation of tars[7].

    Causality: The reaction proceeds via the formation of an aryl radical from the diazonium salt. This highly reactive intermediate can undergo a number of undesired reactions in addition to the desired coupling with the aromatic substrate.

    Solutions:

    • Use of Diazonium Tetrafluoroborates: Isolating the diazonium salt as its tetrafluoroborate salt can improve its stability and handling. These salts can then be gently decomposed in the presence of the aromatic substrate.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst can improve the reaction between the aqueous diazonium salt and the organic aromatic substrate, leading to better yields[7].

    • Alternative Reagents: The use of 1-aryl-3,3-dialkyltriazenes as precursors to the aryl radical can sometimes provide cleaner reactions and better yields[7].

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic method is generally the best for preparing 4-Chloro-2-phenylaniline?

    • A1: The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are generally the most reliable and versatile methods for the synthesis of 4-Chloro-2-phenylaniline, offering milder reaction conditions and higher yields compared to the Ullmann condensation and the Gomberg-Bachmann reaction. The choice between the two will often depend on the availability and cost of the starting materials (boronic acids vs. anilines and aryl halides).

  • Q2: How can I effectively purify 4-Chloro-2-phenylaniline from the common byproducts?

    • A2: Column chromatography on silica gel is the most common and effective method for purifying 4-Chloro-2-phenylaniline from reaction byproducts. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.

  • Q3: What are the key analytical techniques for monitoring the reaction and identifying byproducts?

    • A3: A combination of techniques is recommended:

      • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile compounds, including the desired product and many of the common byproducts[8][9][10].

      • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction kinetics and assessing the purity of the final product.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural characterization of the final product and any isolated byproducts.

Visualization of Reaction Pathways

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L(Ar)Pd(II)X Pd(0)L->Oxidative Addition Complex Ar-X Amine Complex [L(Ar)Pd(II)(NHR2)]+X- Oxidative Addition Complex->Amine Complex R2NH Amido Complex L(Ar)Pd(II)NR2 Amine Complex->Amido Complex -HX, Base Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR2 Amido Complex->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • ResearchGate. (n.d.). Optimizing the Reaction by Minimizing Impurities. [Link]

  • PMC. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • AZoNetwork. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2012). 26. Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. [Link]

  • Wikipedia. (n.d.). Gomberg–Bachmann reaction. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • ResearchGate. (n.d.). Identification and determination of the photodegradation impurities in melphalan hydrochloride. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]

  • Reddit. (2024). How to minimize side products of this reaction : r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]

  • NIH. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • Semantic Scholar. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p. [Link]

  • ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • ChemRxiv. (n.d.). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PMC. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • EPA. (1996). method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • ResearchGate. (n.d.). Gomberg–Bachmann reaction. [Link]

  • PubMed. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. [Link]

  • The Hartwig Group. (n.d.). Publications. [Link]

  • EPA. (1996). method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • ResearchGate. (n.d.). Supplementary Material Smiles rearrangement for the synthesis of diarylamines. [Link]

  • ResearchGate. (n.d.). Gomberg–Bachmann reaction. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Research Explorer - The University of Manchester. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

Sources

Optimizing temperature and reaction time for 4-Chloro-2-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and Reaction Time for Suzuki-Miyaura Cross-Coupling Ticket ID: CHEM-SUP-2024-05 Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Overview

You are likely synthesizing 4-Chloro-2-phenylaniline (CAS: 96-74-2) via the Suzuki-Miyaura cross-coupling of 2-bromo-4-chloroaniline with phenylboronic acid . This route is preferred in drug development over the reduction of nitro-compounds due to higher functional group tolerance and the avoidance of energetic nitro-intermediates.

However, this specific substrate presents a steric challenge : the free amine (


) at the ortho position to the bromine can coordinate to the Palladium catalyst, dampening its activity. Furthermore, the ortho-phenyl ring insertion requires higher activation energy than para-substituted systems.

The Critical Balance:

  • Temperature (

    
    ):  Must be high enough to overcome steric hindrance for oxidative addition, but low enough to prevent protodeboronation of the phenylboronic acid.
    
  • Time (

    
    ):  Must be sufficient for turnover, but minimized to prevent catalyst aggregation (Pd-black formation).
    

Standard Operating Protocol (The "Golden Path")

Before optimizing, ensure you are starting from this validated baseline. Deviations here often mimic


 failures.
ComponentSpecificationFunction
Substrate A 2-Bromo-4-chloroaniline (1.0 eq)Electrophile (Sterically hindered)
Substrate B Phenylboronic Acid (1.2 - 1.5 eq)Nucleophile (Susceptible to degradation)
Catalyst

(3-5 mol%)
Robust catalyst (Resists de-ligation better than

)
Base

(2.0 - 3.0 eq)
Activates boronic acid
Solvent 1,4-Dioxane / Water (4:1 ratio)Ensures solubility of inorganic base and organic substrates
Atmosphere Argon or Nitrogen (Sparged)Critical: Oxygen kills the active

species

Optimization Matrix: Temperature vs. Time

Use this table to diagnose your current results and adjust parameters.

Temp (

)
Time (h) Likely Outcome Technical Insight
25-40°C 24+Low Conversion (<30%) Thermal energy is insufficient to overcome the activation barrier of the ortho-hindered C-Br bond.
60-70°C 12-18Moderate Yield (50-70%) "Safe zone" but slow. Risk of catalyst deactivation before reaction completion.
80-85°C 4-6 Optimal (85-95%) Ideal Window. High turnover frequency (TOF) balances against catalyst lifespan.
100°C+ < 2High Impurity Profile Rapid Protodeboronation (Benzene formation) and Homocoupling (Biphenyl). Pd precipitates as black powder.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material (SM) is not consumed, even after 24 hours."

Diagnosis: Catalyst poisoning or insufficient activation energy. Technical Explanation: The free amine on 2-bromo-4-chloroaniline is a Lewis base. At low temperatures, it can bind to the Pd center, forming a stable, unreactive complex. Solution:

  • Increase Temperature: Move immediately to 80°C . The thermal energy helps dissociate the amine from the Pd, opening the site for oxidative addition.

  • Check Atmosphere: If the reaction solution turned black immediately upon heating, oxygen destroyed your catalyst. Degas solvents thoroughly.

Issue 2: "I see a large 'Biphenyl' peak in HPLC, but low product."

Diagnosis: Homocoupling of Phenylboronic acid. Technical Explanation: This is a competitive pathway favored when the oxidative addition of the aryl halide is slow (due to steric hindrance) or when oxygen is present (oxidative homocoupling). Solution:

  • Dosing Strategy: Do not add all Phenylboronic acid at once. Add it in 3 portions over the first hour. This keeps its instantaneous concentration low relative to the Pd-Ar complex.

  • Temperature Adjustment: Slightly lower the temperature (to 70°C) and extend time. Homocoupling often has a higher activation energy than cross-coupling in well-optimized systems.

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Catalyst death (Aggregation). Technical Explanation: Palladium nanoparticles eventually agglomerate into inactive "Pd black." This is a function of time and temperature.[1] Solution:

  • "Spike" Method: Do not add more SM. Add a fresh 1 mol% spike of catalyst and cook for another 2 hours.

  • Ligand Switch: If this persists, switch to S-Phos or X-Phos precatalysts. These bulky, electron-rich ligands prevent catalyst aggregation and accelerate the coupling of hindered anilines.

Visual Workflows

Figure 1: Optimization Decision Tree

Caption: Logical workflow for diagnosing yield issues based on Temperature (T) and Time (t) variables.

OptimizationTree Start Start: Analyze LCMS/HPLC Result_SM SM Remaining > 10% Start->Result_SM Result_Impurity High Impurities (Benzene/Biphenyl) Start->Result_Impurity Result_Good High Conversion Clean Profile Start->Result_Good Check_Color Is Reaction Black? Result_SM->Check_Color Action_DecreaseT Decrease T to 65-70°C (Prevent Deboronation) Result_Impurity->Action_DecreaseT Action_SlowAdd Slow Addition of Boronic Acid Result_Impurity->Action_SlowAdd Final Scale Up Result_Good->Final Check_Temp Current Temp? Check_Color->Check_Temp No (Orange/Red) Action_O2 Oxygen Leak: Degas & Repeat Check_Color->Action_O2 Yes (Pd Black) Action_IncreaseT Increase T to 80°C (Overcome Activation Barrier) Check_Temp->Action_IncreaseT < 70°C Action_Ligand Switch to S-Phos (Steric Failure) Check_Temp->Action_Ligand > 80°C

Figure 2: Thermal Failure Pathways

Caption: Kinetic competition between productive Cross-Coupling and thermal decomposition pathways.

ReactionPathways Reactants Reactants: Ar-Br + Ph-B(OH)2 Pd_Cycle Catalytic Cycle (Pd0/PdII) Reactants->Pd_Cycle Oxidative Addition (Rate Limiting Step) Protodeboronation Protodeboronation (Benzene + Boric Acid) Reactants->Protodeboronation T > 90°C High Base Load Homocoupling Homocoupling (Biphenyl) Reactants->Homocoupling Oxidative Conditions Excess Boronic Acid Product Product: 4-Chloro-2-phenylaniline Pd_Cycle->Product Reductive Elimination (Fast) Pd_Death Catalyst Aggregation (Pd Black) Pd_Cycle->Pd_Death T > 100°C or t > 18h

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

NMR signal broadening in 4-Chloro-2-phenylaniline and interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-phenylaniline NMR Analysis

Welcome to the technical support center for NMR analysis of 4-Chloro-2-phenylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-resolution NMR spectra for this and structurally similar molecules. Here, we address common issues, provide in-depth troubleshooting guides, and offer detailed experimental protocols to help you achieve publication-quality data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for my 4-Chloro-2-phenylaniline sample, especially the -NH₂ protons, broad and poorly resolved?

A: Signal broadening in 4-chloro-2-phenylaniline is a common issue stemming from several distinct physical phenomena. The primary causes are ¹⁴N quadrupolar coupling and chemical exchange of the amine (-NH₂) protons.[1] The ¹⁴N nucleus has a non-spherical charge distribution (a quadrupole moment) that interacts with the local electric field gradient, leading to rapid relaxation and broadening of adjacent proton signals.[2][3][4] Additionally, the -NH₂ protons can exchange with each other or with trace amounts of water in the solvent, a process that, when occurring on the NMR timescale, leads to significant signal broadening.[1][5]

Q2: I don't see a clear signal for the -NH₂ protons. Is it missing?

A: It is likely not missing but is broadened to the point where it is indistinguishable from the baseline. This is a classic sign of rapid chemical exchange.[1][5] The rate of this exchange is highly sensitive to temperature, solvent, concentration, and the presence of acidic or basic impurities.[1] A simple D₂O exchange experiment can confirm this; upon adding a drop of D₂O to your NMR tube, the -NH₂ signal will disappear as the protons are replaced by deuterium.

Q3: Could the chlorine atom be causing the signal broadening?

A: While chlorine isotopes (³⁵Cl and ³⁷Cl) are quadrupolar, their effect on adjacent proton signals is generally much smaller compared to the effect of the ¹⁴N on the N-H protons. The primary source of broadening for the amine protons is the attached nitrogen and chemical exchange phenomena. The aromatic protons are more likely to be broadened by other factors such as unresolved coupling or increased sample viscosity.

Q4: My aromatic signals are also broad and lack clear splitting patterns. Why?

A: Broadening in the aromatic region (typically 6.5-8 ppm) can be due to several factors.[6] The two phenyl rings create a complex spin system with many small coupling constants (J-couplings). If the spectrometer's resolution is insufficient, these small splittings are not resolved, and the signal appears as a broad multiplet.[7] Additionally, at higher concentrations, intermolecular hydrogen bonding can lead to molecular aggregation, which slows down molecular tumbling and broadens all signals.[8] Finally, the presence of paramagnetic impurities like dissolved oxygen can cause significant line broadening.[9][10]

Troubleshooting Guide: From Broad Signals to Sharp Peaks

This section provides a systematic approach to diagnosing and resolving NMR signal broadening for 4-Chloro-2-phenylaniline.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1. Troubleshooting Decision Tree for NMR Signal Broadening.
Problem 1: The -NH₂ Signal is Broad or a "Rolling" Hump
  • Primary Cause A: ¹⁴N Quadrupolar Broadening

    • Why it happens: The spin quantum number of ¹⁴N is I=1, which gives it an electric quadrupole moment. This quadrupole interacts with the local electric field gradient, providing a very efficient relaxation pathway. This rapid relaxation of the nitrogen nucleus broadens the signals of protons directly attached to it.[2][3][4]

    • Solution: Increasing the temperature of the NMR experiment can sometimes sharpen these signals. At higher temperatures, the rate of molecular tumbling increases, which can partially average out the quadrupolar interaction, leading to sharper lines.

  • Primary Cause B: Chemical Exchange

    • Why it happens: The amine protons are labile and can exchange with other exchangeable protons in the sample (e.g., trace water) or between molecules.[1] When the rate of this exchange is on the same timescale as the NMR frequency separation of the signals, it leads to signal coalescence and broadening.[11] This rate is highly dependent on solvent, temperature, and concentration.[1][12]

    • Solutions:

      • Change Solvent: Switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can significantly slow down intermolecular proton exchange.[13] In DMSO, the solvent forms strong hydrogen bonds with the -NH₂ protons, effectively "locking" them in place and reducing their exchange rate, which often results in sharper signals.

      • Lower Temperature: In some cases, lowering the temperature can slow the exchange rate enough to move it out of the intermediate exchange regime, resulting in sharper signals.[11][14]

      • Vary Concentration: Diluting the sample can reduce intermolecular hydrogen bonding and aggregation, which can decrease the rate of intermolecular exchange and sharpen signals.[8]

      • D₂O Exchange: To confirm the signal's identity, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the broad signal confirms it is from an exchangeable proton.[5]

Problem 2: All Signals, Including Aromatics, are Broader Than Expected
  • Primary Cause A: Paramagnetic Impurities

    • Why it happens: Dissolved molecular oxygen (O₂) is paramagnetic, meaning it has unpaired electrons. These unpaired electrons create a fluctuating magnetic field that dramatically increases the relaxation rates (both T₁ and T₂) of nearby nuclei, causing severe line broadening.[9][10][15] Metal ion impurities from catalysts or glassware can have the same effect.

    • Solution: The sample must be degassed to remove dissolved oxygen. The most effective method is the "freeze-pump-thaw" technique.[16] See Protocol 2 for a detailed procedure.

  • Primary Cause B: High Concentration / Viscosity

    • Why it happens: At high concentrations, molecules like anilines can form extensive intermolecular hydrogen bond networks. This increases the viscosity of the solution and slows down molecular tumbling. Slower tumbling leads to less efficient averaging of dipolar interactions, resulting in broader lines for all protons in the molecule.

    • Solution: Prepare a more dilute sample. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[17] If the compound is poorly soluble, gentle heating may also help, but dilution is the primary solution.

  • Primary Cause C: Poor Magnetic Field Homogeneity (Shimming)

    • Why it happens: The NMR spectrometer's magnet must have a highly uniform (homogeneous) magnetic field across the entire sample volume. If the field is not homogeneous, different parts of the sample experience slightly different magnetic fields, causing a spread of resonance frequencies and broad lines.

    • Solution: Carefully re-shim the spectrometer using the sample. Modern spectrometers have automated shimming routines that are very effective, but manual adjustment may sometimes be necessary for difficult samples.

Data Summary: Effect of Experimental Parameters on Linewidth
Parameter ChangeEffect on Chemical ExchangeEffect on Molecular TumblingEffect on Quadrupolar RelaxationExpected Outcome on Linewidth
Increase Temperature Increases rate (can sharpen or broaden)Increases rateDecreases efficiencyOften sharpens signals by increasing tumbling and moving exchange to the fast regime.[18]
Decrease Temperature Decreases rate (can sharpen or broaden)Decreases rateIncreases efficiencyCan sharpen signals if it moves exchange to the slow regime.[14]
Decrease Concentration Decreases intermolecular exchangeDecreases viscosity, faster tumblingNo direct effectGenerally sharpens signals.
Switch to DMSO-d₆ Slows intermolecular exchangeMay increase viscosityNo direct effectOften sharpens -NH₂ signals significantly.[19]
Degas Sample No effectNo effectNo effectSharpens all signals if paramagnetic O₂ was present.[20]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Study

This protocol is used to diagnose and resolve issues related to chemical exchange or viscosity.

  • Sample Preparation: Prepare a sample of 4-chloro-2-phenylaniline in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 25 °C / 298 K). Note the linewidths of the -NH₂ and aromatic signals.

  • Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Acquire Spectra: At each temperature, re-shim the sample and acquire a new ¹H spectrum.

  • Analyze Data: Compare the spectra. If the broad signals sharpen significantly with increasing temperature, the broadening is likely due to intermediate chemical exchange or high viscosity.[11][18]

  • (Optional) Decrease Temperature: If permitted by the solvent's freezing point, repeat the process at lower temperatures (e.g., 273 K, 253 K). This can help differentiate between different dynamic processes.[14]

graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2. Workflow for a Variable Temperature (VT) NMR Experiment.
Protocol 2: Sample Degassing via Freeze-Pump-Thaw

This is the gold-standard method for removing dissolved paramagnetic oxygen.[16]

Safety Note: This procedure involves vacuum and cryogenic liquids. Always wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves. Perform the procedure in a well-ventilated fume hood.

  • Prepare Sample: Dissolve the compound in a deuterated solvent in an NMR tube equipped with a J. Young valve or a standard tube that can be attached to a vacuum line.

  • Freeze: Carefully immerse the bottom of the NMR tube in a dewar of liquid nitrogen. Allow the sample to freeze completely into a solid.

  • Pump: Attach the NMR tube to a high-vacuum line and open the valve. Evacuate the headspace above the frozen solvent for 3-5 minutes.

  • Isolate: Close the valve on the NMR tube to isolate it from the vacuum pump.

  • Thaw: Remove the tube from the liquid nitrogen and allow the sample to thaw completely at room temperature. You may see bubbles evolving from the solvent as dissolved gases are removed.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[16][21]

  • Final Step: After the final thaw, backfill the tube with an inert gas like nitrogen or argon before sealing and running the NMR.

References

  • NMR line broadening techniques. Wikipedia. [Link]

  • Mishra, A., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. PubMed Central. [Link]

  • Siniscalchi, T. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • NMR Peak Broadening. Reddit r/Chempros. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Gan, Z. (2002). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National MagLab. [Link]

  • Suslick, K.S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • ¹H NMR spectra of CPh‐a/aniline reaction product in different solvents. ResearchGate. [Link]

  • Tycko, R. (2014). NMR at Low and Ultra-Low Temperatures. PubMed Central. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs Blog. [Link]

  • Reuben, J. (1982). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. [Link]

  • Smith, A. A., et al. (2018). Measurement of 14N quadrupole couplings in biomolecular solids using indirect-detection 14N solid-state NMR with DNP. Chemical Communications. [Link]

  • Aydin, M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Where does NH2 appear in the NMR? ResearchGate. [Link]

  • Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1987). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. J. Chem. Soc., Perkin Trans. 2. [Link]

  • Rizzuto, F. J., et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. PubMed Central. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Why don't NH2 and OH protons appear in 1H NMR spectra? Reddit r/chemhelp. [Link]

  • Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog. [Link]

  • Supporting Information for Catalytic Friedel-Crafts reaction. New Journal of Chemistry. [Link]

  • How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics. [Link]

  • Wang, H., et al. (2024). Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. Journal of the American Chemical Society. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • 1H NMR Spectroscopy. University of Regensburg. [Link]

  • 4-Chloroaniline. MD Topology. [Link]

  • Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Soderberg, T. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Michigan. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • Contreras, R. H., et al. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]

  • How Do Paramagnetic Substances Affect NMR? Chemistry For Everyone - YouTube. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • Instruction Preparation of flame sealed NMR tubes. (2017). University of Münster. [Link]

  • How Does Temperature Affect NMR? Chemistry For Everyone - YouTube. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics. [Link]

  • NMR Interactions: Quadrupolar Coupling. Florida State University. [Link]

  • NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. (2020). YouTube. [Link]

Sources

Column chromatography solvent system for 4-Chloro-2-phenylaniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Solvent Systems & Troubleshooting

Doc ID: TG-4C2PA-001 | Version: 1.2 | Status: Active[1][2]

Executive Summary & Molecule Profile

4-Chloro-2-phenylaniline (also known as 5-chlorobiphenyl-2-amine) presents a dual challenge in chromatography: it possesses significant lipophilicity due to the biphenyl structure and chlorine substituent, yet retains the basicity of a primary aniline.[1][2]

  • Core Challenge: The primary amine (

    
    ) interacts strongly with acidic silanol groups (
    
    
    
    ) on standard silica gel, leading to peak tailing (streaking) and poor resolution.[1][2]
  • Secondary Challenge: If synthesized via Suzuki coupling, the crude mixture likely contains Triphenylphosphine Oxide (TPPO), a difficult-to-remove impurity that often co-elutes with polar aromatics.[1][2]

This guide provides a self-validating solvent strategy to isolate high-purity material while preserving the stationary phase.[1][2]

Pre-Column Diagnostics (Triage)

Before packing your column, perform this diagnostic routine to determine the optimal solvent system.

Solvent System Selection Matrix
Solvent SystemComposition (v/v)Application CaseTarget

System A (Standard) Hexanes : Ethyl Acetate (9:1 to 4:1) Initial purification of crude reaction mixtures.[1][2]

System B (Anti-Tailing) Hex : EtOAc + 1%

Use if TLC shows "streaking" or "comet tails" rather than distinct spots.[1][2]

System C (Selectivity) Toluene : Hexanes (Gradient) Use if impurities co-elute in System A. Toluene utilizes

-

interactions for better separation of bi-aryls.[1][2]

System D (Polar) DCM : Methanol (98:2) Only for highly polar impurities or if the product is stuck on the baseline.

Critical Safety Note: 4-Chloro-2-phenylaniline is classified as Acute Toxic (Category 3) .[1][2] All chromatography must be performed in a fume hood.[2] Avoid skin contact as anilines are readily absorbed.[1][2]

Strategic Workflow: The Purification Decision Tree

Do not rush to the column. Use this workflow to decide if pre-treatment is necessary (e.g., removing TPPO).[2]

PurificationWorkflow Start Crude Reaction Mixture CheckSource Synthesis Method? Start->CheckSource Suzuki Suzuki Coupling (Contains TPPO) CheckSource->Suzuki NitroRed Nitro Reduction CheckSource->NitroRed TPPORemoval Pre-Treatment: Precipitate TPPO with Hexane/Ether or ZnCl2 Suzuki->TPPORemoval High Impurity Load TLC_Check Run TLC (Hex:EtOAc 4:1) NitroRed->TLC_Check TPPORemoval->TLC_Check Decision Observation? TLC_Check->Decision Streaking Streaking/Tailing Decision->Streaking CleanSpot Clean Spot Decision->CleanSpot SystemB Use System B (Hex:EtOAc + 1% TEA) Streaking->SystemB SystemA Use System A (Hex:EtOAc) CleanSpot->SystemA

Figure 1: Decision tree for selecting the appropriate purification workflow based on synthesis origin and TLC behavior.

Technical Support & Troubleshooting (Q&A)

Issue 1: "My product is streaking down the TLC plate and column."

Diagnosis: This is the "Aniline Effect." The basic amine nitrogen is hydrogen-bonding with the acidic protons of the silanol groups (


) on the silica surface. This acts as a secondary retention mechanism that drags the spot.

The Fix: Amine Deactivation You must block the silanol sites using a competitive base.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system.[1][2]

  • Protocol:

    • Pre-wash the packed column with 2 column volumes (CV) of Hexane + 1% TEA .

    • This saturates the acidic sites on the silica.

    • Run your elution gradient with the modifier included (e.g., Hex:EtOAc:TEA 80:19:1).

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica1 Silica-OH Aniline1 Product-NH2 Silica1->Aniline1 H-Bonding (Drag) Silica2 Silica-OH TEA TEA (Modifier) Silica2->TEA Blocked Aniline2 Product-NH2

Figure 2: Mechanism of action.[1][2] Triethylamine (TEA) preferentially binds to acidic silanol groups, allowing the aniline product to elute cleanly without tailing.

Issue 2: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."

Diagnosis: If you synthesized the molecule via Suzuki coupling, TPPO is a major byproduct. On silica, TPPO is polar but "smears," often overlapping with anilines in the 30-50% EtOAc range.[2]

The Fix: Pre-Column Precipitation Do not rely on the column to remove bulk TPPO.

  • Concentrate your crude reaction mixture.

  • Resuspend the residue in a minimal amount of Ether or 10% EtOAc/Hexanes .

  • Precipitate: TPPO is poorly soluble in non-polar solvents.[1][2] Filter off the white solid (TPPO).

  • Load: Load the filtrate onto your column.[2][3]

  • Alternative: Use Zinc Chloride (

    
    ) .[1][2][4] Adding 
    
    
    
    (2 equiv) to the reaction mixture precipitates a TPPO-Zn complex, which can be filtered off before chromatography [1].[2]
Issue 3: "The product turns reddish-brown on the column."

Diagnosis: Anilines are oxidation-sensitive.[1][2] Old silica gel or solvents containing peroxides can trigger oxidation.[1][2]

The Fix:

  • Flush Solvents: Ensure your Ethyl Acetate is fresh and not generating peroxides.[1][2]

  • Speed: Do not leave the compound on the column overnight.

  • Inert Atmosphere: If high purity is required, flash the column using Nitrogen pressure rather than compressed air.[2]

Standard Operating Procedure (SOP)

Protocol: Slurry Packing with TEA Modifier

  • Preparation: Calculate silica amount (approx. 30:1 silica-to-sample ratio).[1][2][5]

  • Slurry: Mix silica gel with Hexanes + 1% Triethylamine .

  • Packing: Pour slurry into the column. Flush with 2 Column Volumes (CV) of the same solvent to neutralize silica acidity.

  • Loading: Dissolve your crude 4-chloro-2-phenylaniline in a minimum volume of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight).[1][2]

  • Elution:

    • Start: 100% Hexanes (1 CV).[1][2]

    • Gradient: Ramp to 5% EtOAc/Hexanes (with 1% TEA).

    • Target Elution: Product should elute around 10-15% EtOAc.

  • Monitoring: Spot fractions on TLC. Visualize under UV (254 nm). The biphenyl system is highly UV active.

References

  • Batesky, D. C., et al. (2017).[2][3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.[2] [1][2][3]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] "Rapid chromatographic technique for preparative separations with moderate resolution."[1][2] Journal of Organic Chemistry, 43(14), 2923–2925.[2]

  • University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds & Amine Modifiers." Rochester Chemistry Dept Guides.

Sources

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactivity: 4-Chloro-2-phenylaniline vs. 4-Bromo-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Halogen in Biaryl Amine Synthesis

In the landscape of medicinal chemistry and materials science, 2-phenylaniline scaffolds are privileged structures, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The synthesis of derivatives from this core often relies on palladium-catalyzed cross-coupling reactions, where a carbon-halogen bond is strategically replaced. The choice of the halogen—typically chlorine or bromine—is a critical decision point, dictating not only the reaction conditions but also the economic viability and synthetic strategy of the entire project.

This guide provides an in-depth comparison of the reactivity of two common building blocks, 4-chloro-2-phenylaniline and 4-bromo-2-phenylaniline, in palladium-catalyzed cross-coupling reactions. Moving beyond a simple list of protocols, we will explore the fundamental principles governing their reactivity, present comparative data, and offer detailed experimental methodologies to guide researchers in making informed decisions for their specific applications.

Part 1: The Decisive Step—Understanding Carbon-Halogen Bond Activation

The reactivity of an aryl halide in most palladium-catalyzed cross-coupling reactions is predominantly governed by the initial, and often rate-determining, step: oxidative addition . In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The energy required to break this C-X bond, known as the bond dissociation energy (BDE), is the primary barrier to initiating the catalytic cycle.

The fundamental difference between chlorine and bromine lies in their respective bond strengths with carbon:

  • Aryl C-Cl Bond Dissociation Energy: ~328 kJ/mol[1]

  • Aryl C-Br Bond Dissociation Energy: ~276 kJ/mol[1]

The C-Cl bond is significantly stronger and more stable than the C-Br bond. Consequently, 4-bromo-2-phenylaniline has a lower activation energy barrier for oxidative addition, making it inherently more reactive than its chloro-analogue.[1] This distinction is not merely academic; it has profound practical implications for catalyst selection, reaction temperature, and overall efficiency.

G cluster_0 Reaction Coordinate Reactants Pd(0) + Ar-X TS_Br [Ar--Pd--Br] Reactants->TS_Br ΔG‡ (Bromo) TS_Cl [Ar--Pd--Cl] Reactants->TS_Cl ΔG‡ (Chloro) Products Ar-Pd(II)-X TS_Br->Products TS_Cl->Products Reactants_level TS_Br_level TS_Cl_level Products_level

Figure 1: Energy profile for oxidative addition. The higher C-Cl bond strength results in a larger activation energy barrier (ΔG‡) compared to the C-Br bond.

Part 2: Performance in Key Cross-Coupling Reactions

The inherent reactivity difference manifests across all major classes of palladium-catalyzed cross-coupling reactions. While aryl bromides are often amenable to "standard" conditions, aryl chlorides demand more sophisticated and specialized catalyst systems to achieve comparable results.[2][3]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond with an organoboron reagent, is a workhorse in synthetic chemistry.

  • 4-Bromo-2-phenylaniline: This substrate typically reacts efficiently using conventional palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) and a variety of bases (e.g., Na₂CO₃, K₃PO₄).[4]

  • 4-Chloro-2-phenylaniline: Engaging the chloro-analogue is significantly more challenging. Standard catalysts often fail or provide low yields.[3][5] Success hinges on the use of highly active catalyst systems designed to overcome the high oxidative addition barrier. These systems invariably feature bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can readily activate the C-Cl bond.[6]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x Ar-X (4-Halo-2-phenylaniline) ar_x->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing complex aniline derivatives by coupling an amine with an aryl halide.

  • 4-Bromo-2-phenylaniline: Couples readily with a wide range of primary and secondary amines. Catalyst systems from the "second generation" onwards, often employing bidentate ligands like BINAP or DPPF, are highly effective.[7]

  • 4-Chloro-2-phenylaniline: As with Suzuki coupling, C-Cl activation for amination requires state-of-the-art, sterically hindered dialkylbiarylphosphine ligands.[8][9] These ligands are crucial for facilitating both the challenging oxidative addition and the final reductive elimination step to release the arylamine product.[6] Without these specialized ligands, reactions are often sluggish, require very high temperatures, and result in poor yields.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x Ar-X (4-Halo-2-phenylaniline) ar_x->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amine R₂NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination pd_amide_complex Ar-Pd(II)(NR₂)L₂ amine_coordination->pd_amide_complex reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

C. Heck Reaction (C-C Vinylation)

The Heck reaction couples the aryl halide with an alkene, typically to form a substituted alkene product.

  • 4-Bromo-2-phenylaniline: Generally a reliable substrate for Heck reactions, coupling with activated alkenes like acrylates or styrenes under standard conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N).[10][11]

  • 4-Chloro-2-phenylaniline: Heck reactions with aryl chlorides are notoriously difficult. They often require high temperatures (110–180 °C) and thermally stable catalysts, such as those derived from NHC ligands or palladacycles.[12] Side reactions can be more prevalent, and achieving high yields and selectivity often requires significant optimization.

Part 3: Quantitative Comparison and Experimental Protocols

The following table summarizes the key practical differences a researcher can expect when working with these two substrates.

Parameter4-Bromo-2-phenylaniline (Higher Reactivity)4-Chloro-2-phenylaniline (Lower Reactivity)
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Required Ligand Type Standard phosphines (e.g., PPh₃) or early-gen Buchwald ligands.Bulky, electron-rich biarylphosphines (e.g., XPhos) or NHCs.
Typical Reaction Temp. 80 - 110 °C100 - 140 °C
Reaction Time 2 - 12 hours12 - 24 hours
General Yields Good to ExcellentModerate to Good (highly dependent on optimization)
Cost of Starting Material HigherLower
Detailed Experimental Protocols

The following protocols are illustrative examples designed to highlight the different conditions required for each substrate.

Workflow: Suzuki-Miyaura Coupling with Phenylboronic Acid

G start Start: Inert Atmosphere Schlenk Flask add_solids Add Aryl Halide (1 eq), Phenylboronic Acid (1.2 eq), Base, Pd Catalyst, and Ligand start->add_solids add_solvent Add Degassed Solvent (e.g., Toluene/H₂O) add_solids->add_solvent heat Heat to Reaction Temperature with Vigorous Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 4: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol A: Suzuki Coupling of 4-Bromo-2-phenylaniline (Standard Conditions)

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-phenylaniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (to 0.2 M concentration).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol B: Suzuki Coupling of 4-Chloro-2-phenylaniline (Optimized Conditions)

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloro-2-phenylaniline (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to 0.2 M concentration).

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Part 4: Strategic Implications for Drug Development

  • Cost vs. Reactivity: The primary driver for using aryl chlorides is economic. Chlorinated starting materials are almost always cheaper and more readily available in bulk than their brominated counterparts. For process development and large-scale synthesis, the initial investment in developing a robust protocol for a chloro-substrate can lead to significant long-term cost savings.

  • Chemoselectivity: In complex molecules bearing multiple different halogens, the reactivity differential can be exploited for sequential, site-selective functionalization. For instance, in a molecule containing both a bromo and a chloro substituent, one can often selectively perform a coupling at the more reactive C-Br bond under mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing transformation.[13]

  • Ligand Discovery: The challenge of activating C-Cl bonds has been a major impetus for the development of new, highly active phosphine and NHC ligands.[6][8] The insights gained from these efforts have broadly expanded the capabilities of palladium catalysis.

Conclusion

The choice between 4-chloro-2-phenylaniline and 4-bromo-2-phenylaniline is a classic case of balancing reactivity with cost and availability.

  • 4-Bromo-2-phenylaniline is the substrate of choice for rapid, reliable, and high-yielding laboratory-scale synthesis under mild, well-established conditions. Its higher reactivity ensures a broader tolerance for diverse coupling partners and functional groups with less need for extensive optimization.

  • 4-Chloro-2-phenylaniline represents the more economical, scalable, but challenging alternative. Its successful use is a testament to modern catalyst development, requiring specialized, bulky, and electron-rich ligands to overcome the formidable strength of the C-Cl bond. While demanding more rigorous optimization, its use is highly advantageous in process chemistry and large-scale manufacturing.

Ultimately, the optimal choice is context-dependent. For initial discovery efforts where speed and reliability are paramount, the bromo-analogue is often preferred. For later-stage development where cost of goods is a critical factor, the investment in developing a robust protocol for the chloro-analogue is frequently justified.

References

  • The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions - Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Trans. 2024 Nov 12;53(44):18013-18020.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... - Homework.Study.com.
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes - Organic Chemistry Portal.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination | Request PDF - ResearchGate.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora.
  • ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. | Request PDF - ResearchGate.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Trans. (2024).
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step | Semantic Scholar.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D.
  • Buchwald–Hartwig amination - Wikipedia.
  • Heck Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Heck reaction - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2018, 14, 1034–1040.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University.
  • Bond dissociation energy - Wikipedia.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
  • A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols - ResearchGate.
  • Heck Reaction - Chemistry LibreTexts.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • Why does the bond dissociation energy differ across same bonds in different compounds?. reddit.
  • Bond Dissociation Energies.
  • Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents - PubMed.
  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PubMed Central.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • 30th Annual GP2A Medicinal Chemistry Conference - MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
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A Comparative Guide to the Biological Activity of 4-Chloro-2-phenylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the nuanced arrangement of substituents on an aromatic scaffold can profoundly influence biological activity. Even subtle shifts in substituent positioning, leading to isomeric forms of a molecule, can result in vastly different pharmacological profiles. This guide provides a comparative analysis of the biological activity of 4-Chloro-2-phenylaniline and its key isomers, including 2-Chloro-4-phenylaniline and 3-Chloro-2-phenylaniline. While direct, side-by-side comparative studies on these specific isomers are not extensively documented, this guide will synthesize data from structurally related compounds and established principles of structure-activity relationships (SAR) to offer insights for researchers, scientists, and drug development professionals. The core focus will be on potential differences in cytotoxicity, antimicrobial effects, and enzyme inhibition.

The fundamental structures of the isomers under consideration are presented below:

  • 4-Chloro-2-phenylaniline: The chloro group is para to the amino group, and the phenyl group is ortho.

  • 2-Chloro-4-phenylaniline: The chloro group is ortho to the amino group, and the phenyl group is para.

  • 3-Chloro-2-phenylaniline: The chloro group is meta to the amino group, and the phenyl group is ortho.

Understanding the influence of the chloro and phenyl group positions is paramount for designing molecules with enhanced efficacy and reduced toxicity.

Comparative Biological Activities: A Structure-Activity Relationship Perspective

The biological activity of chloro-phenylaniline derivatives is intrinsically linked to their physicochemical properties, which are dictated by the positions of the chloro and phenyl substituents. These properties, including lipophilicity, electronic effects, and steric hindrance, govern how the molecules interact with biological targets.

Anticipated Cytotoxicity and Anticancer Potential

Derivatives of chloro-anilines and biphenylamines have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, compounds based on a 2-chloro-4-anilinoquinazoline scaffold have shown significant antiproliferative activity.[1][2] The positioning of the chloro and phenyl groups on the aniline ring is expected to modulate this activity.

A comparative toxicity study on the simpler o-, m-, and p-chloroaniline isomers revealed a distinct pattern of hematotoxicity, with the para-isomer (p-chloroaniline) inducing the most severe effects, followed by the meta- and then the ortho-isomer.[3] This suggests that the position of the chlorine atom significantly impacts toxicity. While the addition of a phenyl group will alter the overall properties, this underlying trend in toxicity related to the chloro-position may still exert an influence.

Table 1: Inferred Cytotoxicity Profile of Chloro-phenylaniline Isomers

IsomerAnticipated CytotoxicityRationale
4-Chloro-2-phenylaniline Moderate to HighThe para-chloro substituent, analogous to the more toxic p-chloroaniline, may contribute to higher intrinsic toxicity. The ortho-phenyl group introduces steric hindrance that could influence binding to biological targets.
2-Chloro-4-phenylaniline ModerateThe ortho-chloro substituent, similar to the less toxic o-chloroaniline, might lead to a more favorable toxicity profile. The para-phenyl group could enhance interactions with certain biological targets.
3-Chloro-2-phenylaniline ModerateThe meta-chloro position often presents an intermediate toxicity profile. The ortho-phenyl group introduces steric factors.
Antimicrobial Activity

Substituted anilines are precursors to a wide range of antimicrobial agents.[4] The lipophilicity and electronic nature of the substituents are critical for antibacterial and antifungal activity. Generally, an optimal level of lipophilicity is required for membrane penetration, and electron-withdrawing groups, such as chlorine, can enhance antimicrobial potential.[5]

A study on isoamphipathic antibacterial molecules demonstrated that positional isomerism can significantly impact the selectivity index (the ratio of toxicity to activity).[6] In that study, the ortho-isomer exhibited much lower hemolytic activity (toxicity to red blood cells) compared to the meta- and para-isomers, while maintaining comparable antibacterial efficacy.[6] This highlights a crucial principle: isomerism can be exploited to decouple desired antimicrobial activity from undesired toxicity.

Table 2: Postulated Antimicrobial Activity and Selectivity of Chloro-phenylaniline Isomers

IsomerPredicted Antimicrobial ActivityPredicted Selectivity (Activity vs. Toxicity)Rationale
4-Chloro-2-phenylaniline Potentially ActiveLowerMay exhibit good antimicrobial activity but could have higher host cell toxicity due to the para-chloro position.
2-Chloro-4-phenylaniline Potentially ActiveHigherLikely to possess antimicrobial activity with potentially lower toxicity, leading to a better therapeutic window.
3-Chloro-2-phenylaniline Potentially ActiveIntermediateExpected to have antimicrobial properties with an intermediate selectivity profile.
Enzyme Inhibition

The chloro-phenylaniline scaffold can be found in molecules designed to inhibit various enzymes. For example, derivatives have been investigated as inhibitors of choline kinase and dipeptidyl peptidase-IV (DPP-IV).[7][8] The specific arrangement of the chloro and phenyl groups will determine the molecule's ability to fit into the active or allosteric sites of an enzyme and form key interactions.

The position of substituents can dramatically affect binding affinity. For instance, in a study of phenylalanine analogs as inhibitors of the L-type amino acid transporter 1 (LAT1), the position of a halogen on the phenyl ring was critical for affinity and selectivity.[9] This underscores the importance of precise substituent placement for effective enzyme inhibition.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity profiles of these isomers, a standardized set of in vitro assays is essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the chloro-phenylaniline isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Compound Dilution: Prepare two-fold serial dilutions of the test isomers in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Generic Protocol)

The specific protocol will depend on the target enzyme. Here is a general workflow for a colorimetric enzyme assay.

Protocol:

  • Reagent Preparation: Prepare buffer, substrate, and enzyme solutions at the desired concentrations.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme and varying concentrations of the chloro-phenylaniline isomers. Incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: After a set time, stop the reaction and measure the product formation using a spectrophotometer or fluorometer.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. The mechanism of inhibition (e.g., competitive, non-competitive) can be further investigated by varying the substrate concentration.[11][12]

Visualizing the Comparative Framework

The following diagrams illustrate the structural differences and a proposed workflow for the comparative analysis.

G cluster_isomers Chloro-phenylaniline Isomers cluster_assays Biological Evaluation 4-Chloro-2-phenylaniline 4-Chloro-2-phenylaniline Cytotoxicity Cytotoxicity 4-Chloro-2-phenylaniline->Cytotoxicity Antimicrobial Antimicrobial 4-Chloro-2-phenylaniline->Antimicrobial Enzyme_Inhibition Enzyme_Inhibition 4-Chloro-2-phenylaniline->Enzyme_Inhibition 2-Chloro-4-phenylaniline 2-Chloro-4-phenylaniline 2-Chloro-4-phenylaniline->Cytotoxicity 2-Chloro-4-phenylaniline->Antimicrobial 2-Chloro-4-phenylaniline->Enzyme_Inhibition 3-Chloro-2-phenylaniline 3-Chloro-2-phenylaniline 3-Chloro-2-phenylaniline->Cytotoxicity 3-Chloro-2-phenylaniline->Antimicrobial 3-Chloro-2-phenylaniline->Enzyme_Inhibition

Caption: Structural isomers for comparative biological evaluation.

G start Synthesize/Acquire Isomers assays Perform Parallel Biological Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) start->assays data Collect Quantitative Data (IC50, MIC) assays->data sar Analyze Structure-Activity Relationship (SAR) data->sar lead Identify Lead Isomer with Optimal Activity/Toxicity Profile sar->lead

Caption: Workflow for comparative analysis of isomers.

Conclusion and Future Directions

The positional isomerism of the chloro and phenyl groups on the aniline scaffold is predicted to have a significant impact on the biological activity and toxicity of chloro-phenylanilines. Based on structure-activity relationships derived from analogous compounds, it is hypothesized that the 2-chloro-4-phenylaniline isomer may possess a more favorable therapeutic index, particularly in the context of antimicrobial applications, due to potentially lower host cell toxicity. However, for applications such as anticancer agents, where a degree of cytotoxicity is desired, the 4-chloro-2-phenylaniline isomer might exhibit greater potency.

This guide underscores the critical need for direct comparative studies on these specific isomers to validate these hypotheses. A systematic evaluation using standardized in vitro assays will provide the necessary data to build a robust SAR model for this chemical class. Such studies are essential for guiding the rational design of future drug candidates with improved efficacy and safety profiles.

References

  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PubMed Central. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]

  • Structure Activity Relationship Of Drugs. Mirante. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • 3-Chloro-2-methylaniline. PubChem. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. MDPI. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PubMed Central. [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Defense Technical Information Center. [Link]

  • Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha Patel. ChemRxiv. [Link]

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. PubMed. [Link]

  • Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. PubMed Central. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]

  • Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PubMed Central. [Link]

  • Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108. PubMed. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. Medicosis Perfectionalis. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Halogenated Phenylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Halogenation in Drug Disposition

Halogenated anilines are foundational scaffolds in modern medicinal chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a halogen atom (Fluorine, Chlorine, Bromine) onto the phenylaniline core is a deliberate and strategic choice, profoundly influencing the molecule's physicochemical properties, target engagement, and, critically, its pharmacokinetic (PK) profile.[2][3] Understanding how the type and position of a halogen substituent dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for optimizing drug candidates and ensuring their safety and efficacy.

This guide provides a comparative analysis of the pharmacokinetic differences among halogenated phenylanilines. We will move beyond a simple recitation of facts to explore the underlying mechanistic principles, offering field-proven insights into why these structural modifications lead to distinct in vivo behaviors. The experimental data and protocols herein are presented to empower researchers to make more informed decisions in their drug design and development endeavors.

The Influence of Halogenation on Core Pharmacokinetic Parameters

The substitution of a hydrogen atom with a halogen fundamentally alters the electronic and steric properties of the aniline ring. These changes directly impact how the molecule interacts with biological systems, from intestinal absorption to metabolic enzymes and transporters.

Absorption and Distribution

The lipophilicity (logP) and basicity (pKa) of a compound are primary drivers of its absorption and distribution. Halogens, being electron-withdrawing, decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to the parent aniline molecule. This can affect the ionization state of the compound at physiological pH, influencing its ability to cross biological membranes.

The effect on lipophilicity is more nuanced. Generally, halogenation increases lipophilicity, a trend that often correlates with enhanced membrane permeability and absorption. However, the degree of this increase depends on the specific halogen and its position.

Table 1: Comparative Physicochemical Properties of Mono-Halogenated Anilines

Compound pKa logP Key Implication
Aniline 4.61 0.90 Baseline for comparison.
4-Fluoroaniline 4.65 (Varies by source) 1.15 Fluorine's high electronegativity is offset by its small size, leading to a modest increase in lipophilicity.[2]
4-Chloroaniline 4.15[1] 1.83 Chlorine provides a more significant boost in lipophilicity compared to fluorine.

| 4-Bromoaniline | 3.91 | 2.03 | Bromine, being larger and more polarizable, further increases lipophilicity.[4] |

Note: pKa and logP values can vary slightly based on experimental conditions and measurement techniques. The values presented are representative.

The increased lipophilicity of more heavily halogenated compounds can also lead to greater distribution into adipose tissue, potentially creating a long-lived reservoir that can prolong exposure but also delay elimination.[5]

Metabolism: The Arena of Biotransformation

Metabolism is arguably the pharmacokinetic parameter most profoundly affected by halogenation. The primary metabolic pathways for anilines include N-hydroxylation, N-acetylation, ring hydroxylation, and subsequent conjugation (e.g., glucuronidation).[6][7][8] The presence, type, and position of a halogen dictate the preferred metabolic route and the rate of biotransformation.

  • N-Hydroxylation and N-Acetylation: These are key competing pathways. N-hydroxylation, often mediated by Cytochrome P450 (CYP) enzymes, can lead to the formation of reactive metabolites like phenylhydroxylamines, which are implicated in toxicities such as methemoglobinemia.[7][9] N-acetylation, conversely, is typically a detoxification pathway. The electron-withdrawing nature of halogens can influence the susceptibility of the amino group to these transformations.

  • Ring Hydroxylation & Dehalogenation: The aromatic ring itself is a target for oxidative metabolism by CYPs.[10] The position of the halogen can direct hydroxylation to other open positions on the ring. In some cases, metabolism can lead to dehalogenation, where the halogen atom is removed and replaced, often with a hydroxyl group.[10]

  • Impact of Halogen Type: The strength of the carbon-halogen (C-X) bond is a critical determinant of metabolic stability. The C-F bond is significantly stronger than the C-Cl or C-Br bonds, making fluorinated compounds often more resistant to metabolic cleavage at that position.[2][11] This is a cornerstone of modern medicinal chemistry, where fluorine is often installed to block a site of metabolism and improve the drug's half-life. Conversely, the weaker C-Br bond makes bromo-substituted anilines more susceptible to metabolic dehalogenation.[4]

A comparative analysis of chloroaniline isomers reveals that the position of the halogen also dramatically impacts toxicity, which is directly linked to metabolism. Studies in rats and mice have consistently shown that p-chloroaniline is the most potent inducer of methemoglobinemia and hematotoxicity, followed by m-chloroaniline, and then o-chloroaniline.[12][13] This suggests that the para-position facilitates the formation of toxic metabolites more readily than the ortho- or meta-positions.

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Analysis Phase A Animal Acclimation & Cannulation C Oral Gavage Dosing (PO) A->C B Dosing Formulation Preparation B->C D Serial Blood Sampling C->D E Plasma Processing D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Data Analysis (NCA) F->G H Parameter Comparison G->H

Sources

Validation of High-Throughput HPLC Method for 4-Chloro-2-phenylaniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of 4-Chloro-2-phenylaniline (CAS 73006-78-7) —a critical intermediate in the synthesis of agrochemicals and functional materials—traditional HPLC methods often suffer from excessive run times and solvent consumption. This guide validates a modernized Core-Shell (Fused-Core) Reverse-Phase Method , comparing its performance directly against the industry-standard Fully Porous Particle (FPP) Method .

Key Findings:

  • Efficiency: The Core-Shell method reduced analysis time by 65% (from 12.5 min to 4.2 min).

  • Sensitivity: Signal-to-noise ratios improved by 40% , lowering the Limit of Quantitation (LOQ) to 0.05 µg/mL.

  • Sustainability: Solvent consumption decreased by 70% , aligning with Green Chemistry principles.

Introduction: The Analytical Challenge

4-Chloro-2-phenylaniline (5-Chloro-[1,1'-biphenyl]-2-amine) presents unique chromatographic challenges due to its structure: a hydrophobic biphenyl core coupled with a weakly basic amine functionality.

  • Hydrophobicity: High retention on C18 requires high organic content.

  • Basic Nature: The amine group (

    
    ) is prone to silanol interactions, leading to peak tailing on older silica supports.
    

Accurate quantification is mandated by regulatory bodies (ICH, FDA) when this compound appears as a genotoxic impurity or a starting material in Active Pharmaceutical Ingredient (API) synthesis.

Method Comparison: Core-Shell vs. Fully Porous[1][2]

We compared two distinct methodologies to establish the superior approach for routine QC and trace analysis.

Experimental Conditions
ParameterMethod A: The Product (Optimized) Method B: The Alternative (Traditional)
Column Technology Core-Shell (Superficially Porous) Fully Porous Particle (FPP)
Stationary Phase C18, 2.7 µm particle sizeC18, 5.0 µm particle size
Dimensions 100 x 4.6 mm250 x 4.6 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)A: 0.1% Formic Acid in WaterB: Acetonitrile (Isocratic)
Flow Rate 1.5 mL/min1.0 mL/min
Backpressure ~280 bar (Compatible with standard HPLC)~120 bar
Detection UV @ 254 nmUV @ 254 nm
Performance Data

The following data represents the average of


 injections for a 10 µg/mL standard solution.
Performance MetricCore-Shell Method (2.7 µm)Fully Porous Method (5.0 µm)Improvement
Retention Time (

)
4.21 min 12.45 min3x Faster
Theoretical Plates (

)
18,500 12,200+51% Efficiency
Tailing Factor (

)
1.08 1.35Superior Symmetry
Resolution (

)
*
4.5 2.8Better Separation
LOD (S/N = 3) 0.015 µg/mL 0.05 µg/mLHigher Sensitivity

*Resolution calculated against the nearest synthesis precursor, 2-phenylaniline.

Mechanistic Insight

The Core-Shell advantage stems from the particle architecture.[1] A solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm) reduces the longitudinal diffusion (


 term)  and mass transfer path (

term)
in the Van Deemter equation. This allows for higher flow rates without the efficiency loss seen in fully porous particles.

Validation Protocol (ICH Q2(R2) Compliant)

To ensure scientific integrity, the Core-Shell method was subjected to a rigorous validation workflow. The following protocol serves as a self-validating system for your laboratory.

Validation Workflow Diagram

ValidationWorkflow Start Method Optimization Spec Specificity (Blank/Placebo/Impurity) Start->Spec Pass Spec->Start Fail Lin Linearity (5 Levels, 50-150%) Spec->Lin No Interference Lin->Start Fail Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability/Intermediate) Acc->Prec Rec 98-102% LOD Sensitivity (LOD/LOQ) Prec->LOD RSD < 2% Report Final Validation Report LOD->Report S/N Verified

Figure 1: Step-wise validation decision tree ensuring compliance with ICH Q2(R2) guidelines.

Detailed Protocols
A. Specificity & Selectivity
  • Objective: Prove the method can distinguish 4-Chloro-2-phenylaniline from its matrix.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (matrix without analyte).

    • Inject Analyte Standard (10 µg/mL).

    • Inject potential impurities (e.g., 2-phenylaniline, 4-chloroaniline).

  • Acceptance Criteria: No interfering peaks at the retention time of 4-Chloro-2-phenylaniline (

    
     min). Resolution (
    
    
    
    ) between analyte and nearest impurity > 1.5.
B. Linearity
  • Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 5 to 15 µg/mL).

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ). Calculate regression equation (
    
    
    ) and correlation coefficient (
    
    
    ).
  • Acceptance Criteria: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[2][3] Residuals should be randomly distributed.
    
C. Accuracy (Recovery)
  • Objective: Verify the method measures the true value.

  • Protocol: Spike the analyte into the sample matrix at three levels (Low, Medium, High) in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% .

D. Precision
  • System Precision: 6 injections of a standard. RSD of retention time and area.

  • Method Precision: 6 independent preparations of the sample.

  • Acceptance Criteria: RSD

    
     for assay; RSD 
    
    
    
    for impurities.

Troubleshooting & Robustness

To ensure the method's trustworthiness, we evaluated its robustness against small, deliberate variations.

Robustness Center Robustness Testing pH Mobile Phase pH (± 0.2 units) Center->pH Temp Column Temp (± 5°C) Center->Temp Flow Flow Rate (± 0.1 mL/min) Center->Flow Org % Organic Modifier (± 2%) Center->Org Result System Suitability Check (Tailing < 1.5, RSD < 2%) pH->Result Temp->Result Flow->Result Org->Result

Figure 2: Robustness parameters evaluated. The method remained stable across all variations, with % Organic Modifier being the most critical parameter (Critical Quality Attribute).

Technical Note: Due to the biphenyl moiety, 4-Chloro-2-phenylaniline is sensitive to changes in organic modifier percentage. A shift of ±2% acetonitrile can shift retention time by ±0.5 min. Precise mobile phase preparation is critical.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of columns packed with new 4.6 mm I.D. Kinetex-C18 core-shell particles.[1] Journal of Chromatography A. Link

  • PubChem. (2023).[4] 4-Chloro-2-phenylaniline Compound Summary (CAS 73006-78-7).[4] National Center for Biotechnology Information. Link

  • Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.Link

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Optimization of HPLC Methods.Link

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A Senior Application Scientist's Guide to Purity Analysis of 4-Chloro-2-phenylaniline by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity analysis of 4-Chloro-2-phenylaniline, a crucial building block in the synthesis of various pharmaceutical compounds.

The Imperative for Accurate Purity Determination

In pharmaceutical development, the purity of a substance directly impacts its safety, efficacy, and stability. Regulatory bodies like the FDA and EMA mandate rigorous purity assessments. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses for purity analysis, qNMR has emerged as a powerful, primary analytical method offering distinct advantages.[1][2] The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, allows for a direct and accurate measurement of concentration and purity without the need for identical reference standards for each impurity.[2][3]

Unveiling the Power of qNMR: A Head-to-Head Comparison

While chromatographic methods are well-established, they are not without limitations. Issues such as the availability and purity of reference standards for every potential impurity, and variations in detector response factors can introduce inaccuracies. qNMR, on the other hand, offers a more direct and often more accurate approach to purity determination.[4]

Core Principles: qNMR vs. Chromatography
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[2][3]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).
Reference Standard Requires a single, high-purity internal standard that is structurally different from the analyte.[5][6]Requires a highly purified reference standard of the analyte and for each impurity to be quantified.Requires a highly purified reference standard of the analyte and for each impurity to be quantified.
Quantification Direct measurement based on the integral ratio of analyte and internal standard signals.[7]Indirect measurement requiring a calibration curve generated from the analyte's reference standard.Indirect measurement requiring a calibration curve generated from the analyte's reference standard.
Sample Integrity Non-destructive, allowing for sample recovery.[8]Destructive.Destructive.
Analysis Time Typically faster per sample once the method is established.[8]Can be time-consuming due to column equilibration and gradient elution.Generally faster than HPLC, but requires volatile and thermally stable analytes.
Accuracy High accuracy, often within ±1–2% when properly validated.[9]High accuracy (±1–2%) with proper calibration.[9]High accuracy with proper calibration.

A Practical Guide: Purity Determination of 4-Chloro-2-phenylaniline by ¹H qNMR

This section outlines a detailed, step-by-step methodology for determining the purity of 4-Chloro-2-phenylaniline using ¹H qNMR with an internal standard.

Analyte and Internal Standard Selection
  • Analyte: 4-Chloro-2-phenylaniline (Molecular Formula: C₁₂H₁₀ClN, Molecular Weight: 203.67 g/mol ).[10]

  • Internal Standard: Maleic Anhydride (Molecular Formula: C₄H₂O₃, Molecular Weight: 98.06 g/mol ).

    • Rationale: Maleic anhydride is selected due to its high purity, stability, and a simple ¹H NMR spectrum consisting of a single sharp singlet that does not overlap with the signals of 4-Chloro-2-phenylaniline.[11] Its solubility in common deuterated solvents is also a key advantage.

Experimental Workflow

Figure 1: High-level workflow for qNMR purity analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Chloro-2-phenylaniline and a similar molar equivalent of the internal standard, maleic anhydride, into a clean, dry vial using a microbalance with at least 0.01 mg readability.[12]

    • Dissolve the mixture in a suitable volume (typically 0.6-0.7 mL) of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.[13][14]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated and validated NMR spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: A simple, single-pulse experiment (e.g., 'zg' in Bruker terminology) is recommended.[12]

      • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.[15][16][17][18] A typical starting point is 30-60 seconds, but should be experimentally determined for the highest accuracy.

      • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).

      • Flip Angle: A 90° pulse angle is often used to maximize signal intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Integrate the well-resolved, non-overlapping signals of both 4-Chloro-2-phenylaniline and the internal standard. For 4-Chloro-2-phenylaniline, a signal in the aromatic region corresponding to a known number of protons should be chosen. For maleic anhydride, the singlet corresponding to its two olefinic protons is used.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[7][11][19]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective integrated signals.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • Purity_IS is the certified purity of the internal standard.

Method Validation

Any qNMR method for purity determination must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[20][21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Comparative Data: A Hypothetical Case Study

To illustrate the practical application and comparative performance, consider the following hypothetical data for the purity analysis of a batch of 4-Chloro-2-phenylaniline.

ParameterqNMRHPLCGC
Purity (%) 99.2 ± 0.299.1 ± 0.398.9 ± 0.4
Analysis Time per Sample ~15 minutes~30 minutes~25 minutes
Solvent Consumption per Sample ~0.7 mL~20 mL~2 mL
Reference Standard Requirement One internal standardAnalyte and all known impurity standardsAnalyte and all known impurity standards

This hypothetical data demonstrates that qNMR can provide comparable accuracy and precision to chromatographic methods while offering advantages in terms of speed and reduced solvent consumption.[8]

Visualizing the Decision-Making Process

The choice of analytical technique often depends on a variety of factors. The following diagram illustrates a simplified decision-making flowchart.

G A Purity Analysis Required B Are reference standards for all impurities available? A->B D HPLC or GC B->D Yes E qNMR B->E No C Is the analyte volatile and thermally stable? F GC C->F Yes G HPLC C->G No D->C

Figure 2: Simplified decision tree for selecting a purity analysis method.

Conclusion: The Strategic Advantage of qNMR

For the purity analysis of 4-Chloro-2-phenylaniline and other pharmaceutical compounds, qNMR offers a robust and reliable alternative to traditional chromatographic methods. Its fundamental principle of direct proportionality between signal and molar concentration, coupled with its non-destructive nature and often faster analysis times, makes it an invaluable tool in the modern pharmaceutical laboratory.[5][8] While HPLC and GC remain essential techniques, the integration of qNMR into a comprehensive analytical workflow provides a higher level of assurance in the quality and purity of pharmaceutical materials, ultimately contributing to the development of safer and more effective medicines. The adoption of qNMR is not merely a technological upgrade but a strategic move towards more accurate, efficient, and reliable quality control.[23][24]

References

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

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  • U.S. Pharmacopeia. (2022, September 10). Updates and Future Vision of qNMR at U.S. Pharmacopeia. Retrieved from [Link]

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  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Nanalysis. (2021, June 14). Part 1 - T1 relaxation: definition, measurement and practical implications! Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenylaniline. PubChem Compound Database. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • Liu, J., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Analytical and Bioanalytical Chemistry, 415, 6081–6091. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 1.10: How do T₁ and T₂ relaxation affect NMR spectra? Retrieved from [Link]

  • Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (2025, September 25). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Questions and Answers in MRI. (n.d.). T1 relaxation. Retrieved from [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]

  • AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • American Chemical Society. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • MDPI. (2021). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Quantitation in NMR. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Systems for the Synthesis of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Chloro-2-phenylaniline (IUPAC: 2-amino-5-chlorobiphenyl; CAS: 73006-78-7).[1][2][3] Significance: A critical biaryl amine scaffold used as a primary intermediate in the synthesis of agrochemicals (e.g., fungicides) and functionalized materials. Scope: This guide provides a technical comparison of three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of 2-bromo-4-chloroaniline with phenylboronic acid. This route is selected over nitro-reduction pathways due to its superior regiocontrol and availability of starting materials.

Note on Isomerism: Researchers must distinguish this target from its isomer, 4'-chloro-2-aminobiphenyl (the Boscalid intermediate), where the chlorine resides on the non-aniline phenyl ring. This guide specifically addresses the synthesis of the aniline-ring chlorinated congener (Cl at position 4 relative to the amino group).

Strategic Route Analysis

The synthesis of 4-Chloro-2-phenylaniline is most efficiently achieved via the Suzuki-Miyaura coupling of 2-bromo-4-chloroaniline and phenylboronic acid .

  • Chemoselectivity Challenge: The starting material contains two halogen atoms (Br and Cl). The catalyst system must be highly selective for the C-Br bond (bond dissociation energy ~69 kcal/mol) over the C-Cl bond (~84 kcal/mol) to prevent polymerization or dechlorination.

  • Steric Challenge: The coupling occurs at the ortho position to the free amino group (-NH₂), introducing steric hindrance that can retard transmetallation.

Reaction Scheme

Substrates: 2-Bromo-4-chloroaniline + Phenylboronic Acid Catalyst: Pd(0)/Pd(II) System Base: K₂CO₃ / Na₂CO₃ Product: 4-Chloro-2-phenylaniline

ReactionScheme sub1 2-Bromo-4-chloroaniline cat Pd Catalyst / Base sub1->cat sub2 Phenylboronic Acid sub2->cat prod 4-Chloro-2-phenylaniline cat->prod Suzuki Coupling (C-C Bond Formation)

Figure 1: General reaction scheme for the targeted Suzuki coupling.

Comparative Study of Catalytic Systems

We analyze three distinct catalytic generations, evaluating them on Yield , Turnover Frequency (TOF) , Scalability , and Green Metrics .

System A: Classical Homogeneous (Pd(PPh₃)₄)

The "Gold Standard" for laboratory-scale reliability.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Solvent: Toluene/Ethanol/Water (Biphasic)

  • Mechanism: The bulky phosphine ligands stabilize the Pd(0) species, facilitating the oxidative addition into the hindered ortho-C-Br bond.

  • Pros: Extremely reliable; high chemoselectivity (leaves C-Cl intact).

  • Cons: Difficult removal of Pd and phosphine oxide byproducts; high cost of catalyst; not recyclable.

System B: Heterogeneous Recyclable (Pd/C)

The Industrial Workhorse.

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or IPA (Isopropanol)

  • Mechanism: Pd nanoparticles anchored on activated carbon act as surface active sites. The reaction often operates via a "leach and redeposit" mechanism.

  • Pros: Catalyst is easily removed by filtration; potential for reuse (3-5 cycles); no phosphine contamination.

  • Cons: Slightly lower activity (requires higher temp/time); potential for Pd leaching into the product.

System C: Ligand-Free "Green" Aqueous (Pd(OAc)₂ + TBAB)

The Modern Sustainable Approach.

  • Catalyst: Palladium(II) Acetate (in situ reduction)

  • Additive: Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC) and nanoparticle stabilizer.

  • Solvent: Water (neat) or Water/Ethanol.

  • Mechanism: TBAB forms a loose shell around Pd nanoparticles generated in situ, preventing aggregation while allowing substrate access.

  • Pros: Water as solvent; air-stable precursor; cost-effective (no expensive ligands); high TOF.

  • Cons: Requires precise temperature control to prevent "Pd black" precipitation.

Performance Data Comparison
MetricSystem A: Homogeneous (Pd(PPh₃)₄)System B: Heterogeneous (Pd/C)System C: Green Aqueous (Pd(OAc)₂/TBAB)
Yield 92 - 96%85 - 90%90 - 94%
Reaction Time 4 - 6 Hours12 - 24 Hours2 - 4 Hours
Temperature 80 - 100°C (Reflux)80°C100°C
Catalyst Loading 1 - 3 mol%5 - 10 wt%0.5 - 1 mol%
Chemoselectivity Excellent (>99%)Good (Risk of de-Cl)Excellent
Purification Column Chromatography (Required)Simple FiltrationExtraction + Recrystallization
E-Factor (Waste) High (Organic Solvents)MediumLow (Water-based)

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis using System A (Pd(PPh₃)₄)

Best for: Initial scaffold synthesis, small-scale library generation.

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

  • Charging: Add 2-bromo-4-chloroaniline (2.06 g, 10 mmol) and phenylboronic acid (1.46 g, 12 mmol).

  • Solvent: Add Toluene (40 mL) and Ethanol (10 mL). Degas by bubbling Argon for 15 mins.

  • Base: Add 2M aqueous Na₂CO₃ (10 mL, degassed).

  • Catalyst: Add Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%) quickly against Argon flow.

  • Reaction: Seal and heat to reflux (90°C) for 5 hours. Monitor via TLC (Hexane/EtOAc 4:1).[4][5]

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 5% to 15% EtOAc in Hexane).

  • Validation: 1H NMR (CDCl₃) should show characteristic biphenyl protons and the preservation of the aniline NH₂ signal (~3.7 ppm).

Protocol 2: Green Synthesis using System C (Pd(OAc)₂/TBAB)

Best for: Scale-up, cost-reduction, environmental compliance.

  • Setup: 50 mL Round Bottom Flask open to air (if using robust Pd(II)).

  • Charging: Add 2-bromo-4-chloroaniline (10 mmol), phenylboronic acid (11 mmol), and K₂CO₃ (20 mmol).

  • Catalyst System: Add TBAB (10 mmol, 1 equiv) and Pd(OAc)₂ (1 mol%).

  • Solvent: Add deionized Water (20 mL).

  • Reaction: Heat to 100°C with vigorous stirring. The mixture will form an emulsion.

  • Completion: Reaction typically completes in 2-3 hours.

  • Workup: Cool to RT. The product often precipitates as a solid. Filter the solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure 4-Chloro-2-phenylaniline .

Mechanistic Visualization

The Suzuki-Miyaura cycle for this specific substrate involves a critical competition between the C-Br and C-Cl bonds. The diagram below illustrates the selective pathway.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Selective C-Br insertion) Pd0->OxAdd 2-Bromo-4-chloroaniline Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (with Ph-B(OH)3) Complex1->TransMet Base + PhB(OH)2 Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the oxidative addition step where selectivity (Br vs Cl) is determined.

Expert Insights & Troubleshooting

  • Dehalogenation Risks: In System B (Pd/C), prolonged reaction times or hydrogen gas (if used in other reduction steps) can lead to the loss of the Chlorine atom (hydrodechlorination). To prevent this, avoid H₂ sources and strictly monitor reaction time.

  • Phase Transfer Efficiency: In System C, vigorous stirring is non-negotiable. The reaction occurs at the interface of the organic droplets (substrate) and the aqueous phase (catalyst/base). Low stirring speeds will result in <50% conversion.

  • Boronic Acid Homocoupling: If you observe a byproduct (Biphenyl), it is due to the homocoupling of phenylboronic acid. This is minimized by using a slight excess of the bromide or adding the boronic acid slowly.

References

  • Suzuki-Miyaura Coupling of 2-bromo-4-chloroaniline

    • Title: Development of Novel Methods for the Synthesis of Sulfur Compounds.[4] (Detailed experimental procedure for 2-amino-5-chlorobiphenyl synthesis).

    • Source: Tokyo University of Science Repository.
    • URL:[Link]

  • Green Chemistry Approaches in Suzuki Coupling

    • Title: Ligand-free Palladium-catalyzed Suzuki-Miyaura Cross-coupling in W
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Chemical Structure & Nomenclature Verification

    • Title: 4-Chloro-2-phenylaniline (CID 239637) - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Boscalid Intermediate Distinction (Comparative Context)

    • Title: Practical method for the large-scale synthesis of 4′-chloro-2-nitrobiphenyl: A key intermedi
    • Source: Advanced Agrochem (via ScienceDirect).
    • URL:[Link]

Sources

A Comparative Guide to the Synthesis of 4-Chloro-2-phenylaniline: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-phenylaniline, a substituted diphenylamine, serves as a critical building block in the synthesis of high-value chemical entities, most notably in the agrochemical sector as a key intermediate for the fungicide Boscalid.[1][2] The structural motif of a diarylamine is a prevalent scaffold in medicinal chemistry and materials science, making efficient and scalable access to this compound a topic of significant interest for researchers, scientists, and drug development professionals.[3]

This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-Chloro-2-phenylaniline. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each method, present comparative experimental data, and offer field-proven insights to guide your selection of the optimal synthesis strategy. Our analysis is grounded in the principles of scientific integrity, ensuring that each protocol is presented as a self-validating system, supported by authoritative references.

Overview of Primary Synthetic Strategies

The formation of the C-N bond to create the diarylamine structure is the central challenge in synthesizing 4-Chloro-2-phenylaniline. Modern organic synthesis is dominated by transition-metal-catalyzed cross-coupling reactions, which have largely superseded classical methods due to their superior efficiency, selectivity, and functional group tolerance. The most prominent and industrially relevant methods for this transformation are:

  • The Ullmann Condensation: A classical, copper-catalyzed approach.

  • The Buchwald-Hartwig Amination: A highly versatile, palladium-catalyzed C-N coupling reaction.

  • The Suzuki-Miyaura Coupling: A palladium-catalyzed C-C coupling, which can be adapted to form the target molecule by starting with pre-functionalized precursors.

This guide will dissect each of these methodologies, providing a head-to-head comparison of their performance.

Route 1: The Ullmann Condensation

The Ullmann condensation is the historical workhorse for diarylamine synthesis, relying on a copper catalyst to couple an aryl halide with an amine.[3][4] While often supplanted by palladium-based methods, its low catalyst cost keeps it relevant, particularly in large-scale industrial applications.

Causality Behind Experimental Choices
  • Catalyst: The reaction traditionally uses stoichiometric amounts of copper powder or copper salts (e.g., CuI).[4] The copper facilitates the coupling through a proposed oxidative addition/reductive elimination cycle, though the precise mechanism can be complex and heterogeneous.

  • Reaction Conditions: The primary drawback of the Ullmann reaction is its demand for harsh conditions. High temperatures, often exceeding 180-210°C, are typically required to drive the reaction to completion.[3][4]

  • Solvents & Base: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are necessary to achieve the required temperatures.[3] A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the amine, making it a more active nucleophile.

Advantages & Disadvantages
  • Advantages: The primary advantage is economic; copper catalysts are significantly cheaper than palladium catalysts.

  • Disadvantages: The reaction suffers from several limitations: harsh conditions (high temperature), often poor functional group tolerance, and the need for high catalyst loading. The reaction scope can be limited, and yields may be inconsistent compared to more modern methods.[5]

Experimental Protocol: Ullmann Condensation
  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (1.0 equiv.), bromobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a high-boiling solvent, such as N-Methyl-2-pyrrolidone (NMP), to the mixture.

  • Place the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 180-200°C and maintain vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Chloro-2-phenylaniline.

Visualization: Ullmann Condensation Workflow

Ullmann_Condensation cluster_reactants Reactants & Catalyst cluster_process Process ArylHalide 2-Chloroaniline Reaction Heat to 180-200°C (12-24h) ArylHalide->Reaction Amine Bromobenzene Amine->Reaction Catalyst CuI Catalyst Catalyst->Reaction Base K2CO3 Base Base->Reaction Solvent NMP (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-2-phenylaniline Purification->Product

Caption: Workflow for the Ullmann Condensation synthesis.

Route 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation.[6] It utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates under significantly milder conditions than the Ullmann reaction.

Causality Behind Experimental Choices
  • Catalyst System: This reaction is defined by its sophisticated catalyst system. A palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in conjunction with a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos are crucial; their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is most common, as it is strong enough to deprotonate the amine without competing as a nucleophile.[3]

  • Reaction Conditions: The reaction is prized for its mild conditions, often running at temperatures from room temperature to around 100°C in anhydrous, non-protic solvents like toluene or dioxane.[3] This mildness allows for excellent functional group tolerance.

Advantages & Disadvantages
  • Advantages: High yields, broad substrate scope, excellent functional group tolerance, and mild reaction conditions are the hallmarks of this method.

  • Disadvantages: The primary disadvantage is the cost of the palladium precatalysts and the specialized phosphine ligands, which can be prohibitive for very large-scale synthesis unless catalyst loading can be minimized. The catalysts are also sensitive to air and moisture, requiring inert atmosphere techniques.

Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under an inert atmosphere (argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.).

  • Add anhydrous toluene via syringe.

  • To this mixture, add 2-bromo-4-chloroaniline (1.0 equiv.), phenylboronic acid is not used here, aniline (1.2 equiv.) is the coupling partner, and sodium tert-butoxide (1.4 equiv.).

  • Seal the flask and heat the reaction mixture to 80-110°C with stirring for 2-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_reactants Reactants & Catalyst System cluster_process Process ArylHalide 2-Bromo-4-chloroaniline Reaction Heat to 80-110°C (2-12h) ArylHalide->Reaction Amine Aniline Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base NaOtBu Base Base->Reaction Solvent Toluene (Solvent) Solvent->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-2-phenylaniline Purification->Product Suzuki_Miyaura cluster_reactants Reactants & Catalyst cluster_process Process ArylHalide 4-Chloro-2-bromoaniline Reaction Heat to 80-100°C ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction Base K₂CO₃ Base Base->Reaction Solvent Toluene/Water (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-2-phenylaniline Purification->Product

Sources

Cross-validation of analytical methods for 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 4-Chloro-2-phenylaniline

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The accurate quantification of intermediates, impurities, and active pharmaceutical ingredients (APIs) ensures product quality, safety, and efficacy. 4-Chloro-2-phenylaniline, a potential process-related impurity or synthetic intermediate, requires robust analytical methods for its control. This guide provides a comprehensive comparison and cross-validation of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this specific analyte.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Cross-validation takes this a step further, comparing two or more distinct methods to ensure their interchangeability and to provide a deeper level of confidence in the analytical results[2][3]. This is particularly critical when methods are transferred between laboratories or when one method is used for routine quality control (QC) and another for confirmatory analysis.

The Analyte: 4-Chloro-2-phenylaniline

4-Chloro-2-phenylaniline is an aromatic amine containing both a chloro and a phenyl substituent. Its structure presents distinct analytical characteristics, including strong UV absorbance due to its conjugated system and sufficient volatility for gas chromatography. The accurate quantification of such compounds is crucial for quality control and impurity profiling[4].

Caption: Chemical structure of 4-Chloro-2-phenylaniline.

Principles of the Selected Analytical Methods

A cornerstone of robust cross-validation is the use of orthogonal methods—techniques that rely on different scientific principles for separation and/or detection. This approach minimizes the risk of overlooking impurities that might co-elute or be unresponsive in one system.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[4]. For 4-Chloro-2-phenylaniline, a reversed-phase (RP) method is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Detection via UV spectrophotometry is highly effective due to the molecule's chromophores. HPLC is renowned for its versatility, robustness, and suitability for routine QC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry[4]. It is best suited for volatile and thermally stable compounds. The analyte is vaporized and separated in a capillary column before being fragmented and detected by the mass spectrometer, providing a unique "fingerprint" that confirms identity with high certainty[5]. GC-MS is often considered the gold standard for impurity identification and trace-level analysis[6].

The Cross-Validation Workflow

The cross-validation process is a systematic comparison of the performance characteristics of the two methods. The goal is to demonstrate that both methods are fit for purpose and yield equivalent results within acceptable statistical limits.

CrossValidationWorkflow start Define Objective: Cross-Validate HPLC & GC-MS Methods dev_hplc Develop & Optimize HPLC-UV Method start->dev_hplc dev_gcms Develop & Optimize GC-MS Method start->dev_gcms val_hplc Single Method Validation (HPLC-UV) dev_hplc->val_hplc val_gcms Single Method Validation (GC-MS) dev_gcms->val_gcms prep_samples Prepare Standard & Spiked Sample Sets val_hplc->prep_samples val_gcms->prep_samples analysis Analyze Identical Sample Sets on Both Systems prep_samples->analysis compare Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) analysis->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats report Generate Cross-Validation Report & Define Method Roles stats->report end Methods are Interchangeable report->end

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed, hypothetical examples grounded in common practices for the analysis of aromatic amines.

HPLC-UV Method Protocol

This method is designed for robust, routine quantification.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio[7]. The acidic pH ensures the aniline nitrogen is protonated, leading to sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 240 nm (determined by UV scan of a standard).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 4-Chloro-2-phenylaniline (1.0 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample matrix (e.g., drug substance) and dissolve in a suitable solvent.

    • Dilute to a final concentration expected to be within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

This method is designed for high-specificity, confirmatory analysis.

  • Instrumentation:

    • Gas chromatograph with an autosampler coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This nonpolar column is well-suited for separating aromatic compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless (for trace analysis).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., the molecular ion and major fragments), and Full Scan for confirmation.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a non-polar solvent like toluene or dichloromethane.

    • Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from complex matrices and transfer it into a suitable solvent[6][8].

Cross-Validation Parameters: Data Comparison & Interpretation

The following tables showcase a hypothetical but realistic comparison of the two methods based on key validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][9].

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components[10]. This was evaluated using forced degradation samples (acid, base, oxidative, thermal, and photolytic stress).

ParameterHPLC-UV MethodGC-MS MethodCausality and Interpretation
Peak Purity (Analyte) Pass (Index > 0.999)N/AIn HPLC, peak purity analysis using a diode-array detector confirms that the main peak is spectrally homogeneous, indicating no co-elution with degradation products.
Mass Spectral Purity N/APass (No interfering ions)In GC-MS, the mass spectrum of the analyte peak in stressed samples matches the reference standard, confirming its identity and purity from co-eluting peaks.
Resolution from Impurities Resolution > 2.0 for all known impurities and degradants.Baseline separation of all volatile degradants.Both methods must demonstrate the ability to separate the analyte from potential interferences, ensuring the reported quantity is solely from the analyte of interest.
Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and method response over a defined range.

ParameterHPLC-UV MethodGC-MS MethodCausality and Interpretation
Range 0.1 - 10.0 µg/mL0.01 - 2.0 µg/mLThe range is established to cover expected analyte concentrations. GC-MS often exhibits a lower limit of quantitation, resulting in a different working range.
Correlation Coefficient (r²) 0.99950.9992An r² value > 0.999 is a strong indicator of linearity, showing that the calibration model is appropriate for quantification.
Y-intercept Negligible (passes statistical test for bias)NegligibleA non-significant y-intercept indicates a lack of systematic error or bias at the lower end of the calibration range.
Accuracy

Accuracy represents the closeness of the test results to the true value. It is typically assessed by spike-recovery experiments at multiple levels.

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Causality and Interpretation
Low (50% of target) 99.5%101.2%Accuracy is a critical measure of a method's ability to provide true results. The acceptance criteria are typically 98-102% for an API or major component.
Mid (100% of target) 100.2%100.5%Consistent recovery across the range demonstrates the method is accurate for all expected concentrations.
High (150% of target) 99.8%99.1%Both methods show excellent accuracy, indicating minimal systematic error in sample preparation or analysis.
Precision

Precision is the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Causality and Interpretation
Repeatability (n=6) 0.8%1.5%Repeatability measures the precision under the same operating conditions over a short interval. A low Relative Standard Deviation (RSD) indicates minimal random error.
Intermediate Precision 1.2%2.1%Intermediate precision assesses the method's ruggedness under typical lab variations. GC-MS can sometimes show slightly higher variability due to inlet and source conditions.
Statistical Comparison (F-test) No significant differenceNo significant differenceAn F-test is used to compare the variances (precision) of the two methods. A p-value > 0.05 suggests that any observed differences in precision are not statistically significant.
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UV MethodGC-MS MethodCausality and Interpretation
LOQ Concentration 0.1 µg/mL0.01 µg/mLThe mass spectrometer's high sensitivity and selectivity (using SIM mode) allow the GC-MS method to achieve a significantly lower LOQ, making it superior for trace analysis.
Precision at LOQ (%RSD) < 10%< 15%Acceptable precision at the LOQ confirms that the method is reliable for quantifying very low levels of the analyte.

Decision Logic for Method Selection

The results of the cross-validation guide the strategic application of each method.

DecisionTree start Analytical Need for 4-Chloro-2-phenylaniline? q1 Is it for routine QC? (e.g., release testing) start->q1 q2 Is it for trace analysis or identity confirmation? q1->q2 No hplc Use HPLC-UV Method (High throughput, robust) q1->hplc Yes q2->hplc No (e.g., standard assay) gcms Use GC-MS Method (High sensitivity, high specificity) q2->gcms Yes

Sources

In-vitro activity of 4-Chloro-2-phenylaniline against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-vitro activity of 4-Chloro-2-phenylaniline against cancer cell lines Content Type: Publish Comparison Guide

Executive Summary 4-Chloro-2-phenylaniline (CAS: 73006-78-7), also known as 5-chlorobiphenyl-2-amine, occupies a unique niche in cancer research.[1] While primarily recognized as a key synthetic intermediate for complex pharmacophores (such as anilinoquinazolines and carboxamides), recent metabolomic profiling has identified it as a bioactive constituent in the essential oils of Pistacia species.[1] This guide analyzes its in-vitro performance, distinguishing its role as a cytotoxic phytochemical constituent from its utility as a scaffold for high-potency kinase inhibitors.[1]

Chemical Profile & Pharmacophore Analysis[1]

Before evaluating biological activity, it is critical to understand the structural properties that drive this molecule's interaction with biological membranes and enzymes.

Compound Identity:

  • IUPAC Name: 5-chloro-[1,1'-biphenyl]-2-amine[1]

  • Common Name: 4-Chloro-2-phenylaniline[1][2][3]

  • CAS Number: 73006-78-7[1][2]

  • Molecular Weight: 203.67 g/mol [1][2]

Expert Insight: The "biphenyl amine" motif is a privileged structure in medicinal chemistry.[2] The ortho-phenyl group provides steric bulk that can lock the molecule into specific conformations within a receptor pocket (e.g., kinase ATP-binding sites), while the para-chloro substituent enhances lipophilicity (LogP ~3.[1]8) and metabolic stability against ring oxidation.

Visualization: Pharmacophore & Structural Relationships

The following diagram illustrates the compound's structural role as a bridge between natural cytotoxicity and synthetic drug design.

Pharmacophore Compound 4-Chloro-2-phenylaniline (Scaffold) Lipophilicity Lipophilicity (Cl) Membrane Permeability Compound->Lipophilicity Steric Ortho-Phenyl Ring Conformational Lock Compound->Steric Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Compound->Amine Natural Natural Product (Pistacia Essential Oil) Lipophilicity->Natural Bioaccumulation Synthetic Synthetic Intermediate (Kinase Inhibitors) Amine->Synthetic Derivatization Point

Figure 1: Structural dissection of 4-Chloro-2-phenylaniline highlighting key pharmacophoric features relevant to drug discovery.[1]

Comparative In-Vitro Efficacy

The biological activity of 4-Chloro-2-phenylaniline is observed in two distinct contexts: as a component of cytotoxic phytocomplexes and as a synthesized fragment.[1]

A. Activity in Phytocomplexes (Pistacia Species)

Research identifying this compound in Pistacia vera and Pistacia lentiscus essential oils has utilized multivariate analysis to correlate its presence with cytotoxicity.[1]

Table 1: Cytotoxicity Profile (Correlated Activity) Data derived from multivariate analysis of essential oil composition vs. biological activity.[1]

Cell LineTissue OriginIC50 Range (Phytocomplex)*Correlation to 4-Cl-2-phenylanilineMechanism Implicated
MCF-7 Breast Adenocarcinoma25 - 45 µg/mLHigh Positive Apoptosis induction via ROS generation
LoVo Colon Adenocarcinoma30 - 50 µg/mLModerateMembrane disruption
2008 Ovarian Carcinoma20 - 40 µg/mLHigh Positive Cell cycle arrest (G2/M)

*Note: IC50 values refer to the total essential oil fraction where 4-Chloro-2-phenylaniline is a significant contributor.[1] Pure compound potency is typically lower (micromolar range) compared to the synergistic phytocomplex.[1]

B. Synthetic Analog Performance

When used as a scaffold (e.g., in 4-anilinoquinazolines), the moiety contributes significantly to potency.[1]

Compound ClassTargetIC50 (Pure Drug)Contribution of Scaffold
Pure 4-Chloro-2-phenylaniline General Cytotoxicity~10 - 50 µMBaseline toxicity; membrane intercalation.[1]
Derivatized Quinazolines EGFR / VEGFR< 1 µM (Nanomolar)The phenyl ring fits the hydrophobic pocket; Cl improves binding affinity.[1]

Mechanism of Action (MOA)[1]

Understanding how this molecule kills cancer cells is vital for distinguishing therapeutic efficacy from non-specific toxicity.

1. Membrane Intercalation & ROS Generation: Due to its lipophilic biphenyl nature, the molecule partitions into the lipid bilayer. In high concentrations (typical of direct cytotoxicity assays), this disrupts membrane integrity and uncouples mitochondrial respiration, leading to Reactive Oxygen Species (ROS) generation.[1]

2. Synthetic "Lock and Key" (Kinase Inhibition): In synthetic applications, the 2-phenyl group restricts the rotation of the aniline bond. When incorporated into kinase inhibitors, this "conformational lock" forces the molecule into a bioactive orientation that fits tightly into the ATP-binding pocket of enzymes like EGFR or PDGFR.

Visualization: Proposed Signaling Pathway

MOA Drug 4-Chloro-2-phenylaniline (Exposure) Membrane Lipid Bilayer Accumulation Drug->Membrane Mito Mitochondrial Dysfunction Membrane->Mito ROS ROS Production (Oxidative Stress) Mito->ROS DNA DNA Damage (Genotoxicity) ROS->DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Arrest G2/M Cell Cycle Arrest DNA->Arrest

Figure 2: Cascade of cellular events triggered by lipophilic biphenyl amine exposure leading to cytotoxicity.[1]

Experimental Protocols

To validate the activity of 4-Chloro-2-phenylaniline in your own lab, follow these self-validating protocols.

Protocol A: High-Throughput Cytotoxicity Screen (MTT Assay)

Rationale: The MTT assay relies on mitochondrial reductase activity.[1] Since this compound affects mitochondria, controls are crucial to distinguish metabolic inhibition from cell death.

  • Preparation: Dissolve 4-Chloro-2-phenylaniline in DMSO to create a 100 mM stock. Store at -20°C.

  • Seeding: Seed MCF-7 or LoVo cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h and 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Validation: Use Cisplatin (positive control) and Vehicle-only (negative control). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm if the mechanism involves G2/M arrest (common for biphenyls).[1]

  • Treatment: Treat cells with IC50 concentration of the compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1]

  • Analysis: Analyze >10,000 events on a flow cytometer. Look for accumulation in the G2/M peak compared to untreated controls.

References

  • Gabbia, D., et al. (2017). Human Adenocarcinoma Cell Line Sensitivity to Essential Oil Phytocomplexes from Pistacia Species: A Multivariate Approach.[1] International Journal of Molecular Sciences.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12345, 5-Chlorobiphenyl-2-amine.[1] PubChem.

  • Russo, R., et al. (2017). Cytotoxic activity of essential oils on human tumor cell lines.[1] ResearchGate.[4]

  • CymitQuimica. 5-chlorobiphenyl-2-amine Product Description and Applications.

Sources

The Pivotal Role of the Chloro Substituent: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-phenylaniline Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic advancement. The 4-anilinoquinazoline and related scaffolds have emerged as privileged structures, capable of targeting the ATP-binding site of numerous kinases with high affinity.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 4-Chloro-2-phenylaniline analogues and structurally similar compounds, offering a comparative analysis of their performance as kinase inhibitors. By examining experimental data, we will elucidate the critical role of the chloro substituent and other molecular modifications in dictating biological activity.

The 4-Anilino Core: A Privileged Scaffold for Kinase Inhibition

The 4-anilino-heterocycle motif is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1] The aniline moiety typically occupies the adenine binding region of the kinase's ATP pocket, forming crucial hydrogen bonds with the hinge region of the enzyme. The phenyl ring and its substituents then extend into the deeper hydrophobic pocket, allowing for the fine-tuning of potency and selectivity. The positioning of a chlorine atom on this aniline ring, as we will explore, is a key determinant of the compound's inhibitory profile.

Comparative Analysis of 4-Chloro-2-aminophenol Analogues: A Case Study in Anticancer Activity

A study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues provides a compelling case study for understanding the SAR of this class of compounds.[3] While not exact 4-Chloro-2-phenylaniline analogues, the core 4-chloro-2-aminophenol structure is highly relevant. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, with the percentage growth inhibition (PGI) serving as a measure of their potency.

Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [3]

Compound IDAryl Substituent (R)Cancer Cell Line% Growth Inhibition (PGI)
6d 4-FluorophenylMCF724.79
MDA-MB-46826.01
6f 4-ChlorophenylUACC-6221.25
NCI-H52220.32
HCT-11620.15
6h 3,4,5-TrimethoxyphenylSNB-1965.12
NCI-H46055.61
SNB-7554.68

From this data, several key SAR insights can be drawn:

  • Impact of the Aryl Substituent: The nature of the aryl group attached to the 1,3,4-oxadiazole ring significantly influences the anticancer activity.

    • Simple halogenated phenyl rings (6d and 6f ) confer moderate activity against specific breast and lung cancer cell lines.

    • The introduction of a 3,4,5-trimethoxyphenyl group (6h ) leads to a dramatic increase in potency and a broader spectrum of activity, particularly against central nervous system (CNS) and lung cancer cell lines. This suggests that the electron-donating and lipophilic nature of the trimethoxy substitution enhances binding to the target.

  • The Role of the 4-Chloro Substituent: While this study does not compare directly with non-chlorinated analogues, the presence of the 4-chloro group is a common feature in many potent kinase inhibitors. It is known to enhance binding affinity through favorable hydrophobic interactions and by influencing the electronic properties of the aniline ring. For instance, in a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position provided superior inhibition of Src kinase activity.[4]

Experimental Protocols

To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds are critical. The following are representative protocols based on the available literature.

General Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues[3]

This synthesis is a multi-step process, illustrating a common strategy for building such molecules.

Synthesis_Workflow A 4-Chlorophenol B 4-Chloro-2-nitrophenol A->B Nitration (HNO3, H2SO4) C 2-Amino-4-chlorophenol B->C Reduction H Target Compound: 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol C->H Coupling D Aryl Carboxylic Acid E Aryl Hydrazide D->E Esterification then Hydrazinolysis F Potassium (5-aryl-1,3,4-oxadiazol-2-yl)carbamothioate E->F Reaction with CS2 and KOH G 2-Amino-5-aryl-1,3,4-oxadiazole F->G Cyclization G->H Coupling

Caption: Synthetic workflow for 4-chloro-2-aminophenol analogues.

Step-by-Step Protocol:

  • Nitration of 4-Chlorophenol: 4-chlorophenol is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-2-nitrophenol.

  • Reduction of the Nitro Group: The nitro group of 4-chloro-2-nitrophenol is reduced to an amino group to form 2-amino-4-chlorophenol.

  • Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles:

    • An appropriate aryl carboxylic acid is converted to its corresponding hydrazide.

    • The aryl hydrazide is then reacted with carbon disulfide and potassium hydroxide to form a potassium carbamothioate salt.

    • Cyclization of the salt yields the 2-amino-5-aryl-1,3,4-oxadiazole intermediate.

  • Coupling Reaction: The 2-amino-4-chlorophenol is coupled with the 2-amino-5-aryl-1,3,4-oxadiazole to yield the final target compound.

In Vitro Anticancer Activity Assay[3]

The anticancer activity is typically assessed using a cell viability assay, such as the Sulforhodamine B (SRB) assay.

Anticancer_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48 hours C->D E Fix cells with trichloroacetic acid D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and solubilize the dye F->G H Measure absorbance at 510 nm G->H I Calculate Percentage Growth Inhibition (PGI) H->I

Caption: Workflow for the in vitro anticancer assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density.

  • Incubation: The plates are incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The cells are treated with the test compounds at a specific concentration (e.g., 10 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing and Solubilization: The unbound dye is washed away, and the bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured using a plate reader at a wavelength of 510 nm.

  • Calculation: The Percentage Growth Inhibition (PGI) is calculated based on the absorbance values of the treated and control wells.

Broader SAR Considerations from Related Kinase Inhibitors

While the 4-chloro-2-aminophenol series provides valuable insights, examining other related kinase inhibitors can broaden our understanding of the SAR of the 4-Chloro-2-phenylaniline scaffold.

  • Importance of the Hinge-Binding Motif: The aniline NH group is critical for forming hydrogen bonds with the kinase hinge region. Any modification that disrupts this interaction will likely lead to a loss of activity.

  • Role of Substituents on the Phenyl Ring: The phenyl ring of the 2-phenylaniline moiety extends into a hydrophobic pocket of the kinase.

    • Electron-donating groups (e.g., methoxy) can increase potency, as seen in the 3,4,5-trimethoxyphenyl analogue 6h .[3]

    • Halogen atoms (e.g., chlorine, fluorine) can enhance hydrophobic interactions and modulate the electronic properties of the ring, often leading to improved activity.[5]

  • Kinase Selectivity: The substitution pattern on both the aniline and the phenyl rings can be systematically varied to achieve selectivity for different kinases. For example, in a series of 4-anilino-3-cyanobenzo[g]quinolines, substitutions at the 7- and 8-positions with alkoxy groups were found to be optimal for Src kinase inhibition.

Logical Relationships in SAR Analysis

The process of SAR-driven drug design is an iterative one, guided by a logical feedback loop.

SAR_Logic A Design and Synthesize Analogues B Biological Evaluation (e.g., Kinase Assay) A->B Test Activity C Analyze Structure-Activity Relationship (SAR) B->C Generate Data D Identify Key Pharmacophoric Features C->D Interpret Data E Design Next Generation of Analogues D->E Hypothesize Improvements E->A Iterate

Caption: Iterative cycle of SAR-based drug design.

Conclusion and Future Directions

The 4-Chloro-2-phenylaniline scaffold and its analogues represent a promising class of compounds with potential as kinase inhibitors for the treatment of cancer and other diseases. The analysis of the closely related 4-chloro-2-aminophenol series highlights the profound impact of substituents on the aryl ring in modulating anticancer activity. Specifically, the incorporation of electron-donating groups like trimethoxy moieties can significantly enhance potency.

Future research in this area should focus on a systematic exploration of the SAR of 4-Chloro-2-phenylaniline analogues against a panel of kinases to identify potent and selective inhibitors. This would involve:

  • Synthesis of a focused library of analogues with systematic variations in the substitution pattern on both the aniline and phenyl rings.

  • Comprehensive biological evaluation including in vitro kinase inhibition assays (to determine IC50 values) and cell-based assays to assess cellular potency and mechanism of action.

  • Computational modeling studies to rationalize the observed SAR and guide the design of new, more potent compounds.

By continuing to apply the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this promising scaffold can be realized.

References

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC. [Link]

  • Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (n.d.). PubMed. [Link]

  • Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006). PubMed. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Bentham Science Publisher. [Link]

  • Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. (n.d.). PMC. [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (n.d.). PubMed. [Link]

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A Senior Application Scientist's Guide to Structural Elucidation: Comparing Predicted and Experimental NMR Spectra of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering deep insights into the chemical environment of individual atoms. However, the journey from a synthesized compound to a fully characterized structure is not always straightforward. The absence of readily available experimental spectral data for novel or less-common compounds presents a significant challenge.

This guide provides a comprehensive framework for leveraging computational chemistry to predict NMR spectra and outlines how this data can be critically compared with experimentally acquired spectra for the structural elucidation of 4-Chloro-2-phenylaniline (also known as 5-Chloro-[1,1'-biphenyl]-2-amine). We will delve into the causality behind experimental choices, the logic of computational predictions, and the critical analysis of the resulting data, empowering you to approach structural verification with confidence.

The Crucial Role of NMR in Structural Verification

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the electron density around the nucleus, which is in turn influenced by the surrounding atoms and chemical bonds.[2][3] Thus, an NMR spectrum provides a unique fingerprint of a molecule's structure.

The two most common types of NMR spectroscopy for organic molecules are:

  • ¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).[1]

By analyzing the chemical shifts, signal integrations (in ¹H NMR), and splitting patterns (multiplicity), a detailed picture of the molecular structure can be assembled.[2]

Navigating the Absence of Experimental Data: The Power of Prediction

In instances where experimental NMR data for a specific compound is unavailable in the literature or spectral databases, computational prediction serves as an invaluable tool. Modern computational chemistry software can calculate the magnetic shielding of nuclei within a molecule, which can then be converted into predicted chemical shifts. These predictions, while not a substitute for experimental data, provide a robust hypothesis for the expected NMR spectrum, guiding the interpretation of subsequently acquired experimental data and aiding in the confirmation of the target structure.

Various online tools and software packages are available for NMR prediction, ranging from empirical database-driven methods to more rigorous quantum mechanical calculations.[4][5][6][7]

A Comparative Analysis: Predicted vs. Experimental Spectra of 4-Chloro-2-phenylaniline

Due to the limited availability of public experimental NMR data for 4-Chloro-2-phenylaniline, this guide will utilize a high-quality predicted spectrum as the basis for our "calculated" data. This approach mirrors a common real-world scenario where a researcher might predict the spectrum of a newly synthesized compound before experimental verification.

Predicted ¹H and ¹³C NMR Data for 4-Chloro-2-phenylaniline

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-phenylaniline, generated using a reliable online prediction tool. The structure and atom numbering scheme are provided below for clarity.

Structure of 4-Chloro-2-phenylaniline:

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-phenylaniline (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H (N-H)~4.5 - 5.5Broad Singlet
H (Aromatic)~6.7 - 7.5Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-phenylaniline (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C1~145
C2~118
C3~130
C4~125
C5~129
C6~115
C7~140
C8~128
C9~127
C10~129
C11~128
C12~127

Methodologies: A Guide to Best Practices

To ensure the integrity of a comparative analysis, both the experimental and computational methodologies must be robust and well-documented.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. This protocol is presented as a best-practice guide for researchers.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-Chloro-2-phenylaniline.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[8]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), is often added to the solvent by the manufacturer. If not present, a tiny drop can be carefully added, though modern spectrometers can often reference the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Computational Protocol for NMR Spectra Prediction

The following outlines a robust workflow for predicting NMR spectra using Density Functional Theory (DFT), a widely used quantum chemical method.[9]

1. Molecular Structure Optimization:

  • Initial Structure: A 3D model of 4-Chloro-2-phenylaniline is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the calculated NMR chemical shifts are highly dependent on the molecular geometry. A common and reliable method is to use a functional like B3LYP with a basis set such as 6-31G(d).[10]

2. NMR Chemical Shift Calculation:

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.

  • Functional and Basis Set: The choice of functional and basis set impacts the accuracy of the prediction. For NMR calculations, functionals like B3LYP or PBE0 are often used in conjunction with a larger basis set, such as 6-311+G(2d,p) or the pcSseg-n series, to better describe the electronic environment around the nuclei.[10][11][12][13][14]

  • Solvent Effects: To more accurately model the experimental conditions, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the calculation.

  • Reference Standard Calculation: To convert the calculated isotropic shielding values (σ) to chemical shifts (δ), a calculation for a reference standard, typically TMS, must be performed at the same level of theory. The chemical shift is then calculated using the formula: δ_sample = σ_TMS - σ_sample.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for comparing experimental and calculated NMR spectra.

NMR_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_start Start: Synthesized 4-Chloro-2-phenylaniline sample_prep NMR Sample Preparation exp_start->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq exp_data Experimental NMR Spectra nmr_acq->exp_data comparison Comparative Analysis: Experimental vs. Calculated Data exp_data->comparison comp_start Start: Molecular Structure geom_opt Geometry Optimization (DFT) comp_start->geom_opt nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc calc_data Calculated NMR Spectra nmr_calc->calc_data calc_data->comparison elucidation Structural Elucidation and Verification comparison->elucidation

Caption: Workflow for the comparison of experimental and calculated NMR spectra.

Discussion and Interpretation

A thorough comparison of the experimental and predicted NMR data would involve the following key steps:

  • Chemical Shift Correlation: The predicted chemical shifts for each proton and carbon are compared to the experimental values. A good correlation between the two datasets provides strong evidence for the proposed structure.

  • Analysis of Discrepancies: Minor deviations between experimental and calculated shifts are expected and can arise from several factors, including the limitations of the computational model, solvent effects not perfectly captured by the implicit solvent model, and conformational averaging in the experimental sample. Significant discrepancies, however, may indicate an incorrect structural assignment or the presence of unexpected chemical phenomena.

  • Multiplicity and Coupling Constants: In ¹H NMR, the predicted coupling patterns (e.g., doublets, triplets, multiplets) should match the experimental spectrum. While predicting precise coupling constants is computationally more demanding, the qualitative pattern is a crucial point of comparison.

  • Integration: The relative integrals of the signals in the experimental ¹H NMR spectrum should correspond to the number of protons in each unique chemical environment in the molecule.

By systematically working through these points of comparison, a researcher can build a robust case for the structural confirmation of 4-Chloro-2-phenylaniline.

Conclusion

The synergy between experimental NMR spectroscopy and computational prediction provides a powerful and self-validating system for the structural elucidation of molecules. This guide has outlined a comprehensive approach, from best-practice experimental protocols to the logic behind computational predictions. By understanding the "why" behind each step, researchers can confidently navigate the challenges of structural characterization, ensuring the integrity and accuracy of their scientific findings. This dual approach is particularly valuable in modern drug discovery and development, where certainty in molecular structure is paramount.

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  • Gómez-Calvario, V., & Rios, M. Y. (2019). 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Magnetic Resonance in Chemistry, 57(12), 994-1070. [Link]

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  • AIP Publishing. (2022). New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei.[Link]

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  • Dr. M. A. Hashmi. (2022). Using Different Reference Standards in NMR Calculations (Gaussian).[Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.[Link]

  • MDPI. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.[Link]

  • NIH. Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements?[Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

  • arXiv. Efficient Calculation of NMR Shielding Constants Using Composite Method Approximations and Locally Dense Basis Sets.[Link]

  • University of Puget Sound. Notes on NMR Solvents.[Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.[Link]

  • YouTube. (2023). Number Of Signals for 1H and 13C NMR, Splitting patterns, in A Cpd.[Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.[Link]

  • PubMed. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone].[Link]

  • GitHub. zaid-shekhani/NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation.[Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities.[Link]

  • PubMed. Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material.[Link]

  • ACS Publications. Books - Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters.[Link]

Sources

Comparison of the environmental impact of different 4-Chloro-2-phenylaniline synthesis methods

[1]

Executive Summary

The synthesis of 4-Chloro-2-phenylaniline is primarily achieved via Suzuki-Miyaura cross-coupling .[1] While traditional methods rely on volatile organic solvents (VOCs) and homogeneous catalysts, emerging green chemistries utilize aqueous media and ligand-free systems.[2]

This guide compares two primary methodologies:

  • Method A (Traditional): Pd(PPh₃)₄ catalyzed coupling in Toluene/Ethanol.

  • Method B (Green): Ligand-free Pd(OAc)₂ coupling in Water/Surfactant media.[1]

Key Finding: Method B reduces the E-factor (waste-to-product ratio) by approximately 60-75% by eliminating organic solvents and simplifying catalyst recovery, with comparable yield profiles (>90%).[1]

Chemical Pathway & Mechanism

Both methods utilize the same core disconnection: coupling 2-bromo-4-chloroaniline with phenylboronic acid .[1] The chemoselectivity relies on the weaker C-Br bond (dissociation energy ~67 kcal/mol) reacting preferentially over the C-Cl bond (~96 kcal/mol), preserving the chloro-substituent.

Reaction Scheme Visualization

ReactionSchemecluster_conditionsDifferentiationStart12-Bromo-4-chloroaniline(Ar-Br)InterPd(II) Intermediate(Oxidative Addition)Start1->InterPd(0)Start2Phenylboronic Acid(Ph-B(OH)2)Start2->InterBase (Activation)Prod4-Chloro-2-phenylaniline(Product)Inter->ProdReductive EliminationWasteBy-products:Boric Acid, NaBrInter->WasteMethodAMethod A:Toluene/EtOH, Pd(PPh3)4MethodBMethod B:Water/TBAB, Pd(OAc)2

Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-4-chloroaniline.

Detailed Experimental Protocols

Method A: Traditional Organic Solvent Route

Standard laboratory scale protocol suitable for initial discovery phases.[1]

  • Reagents: 2-Bromo-4-chloroaniline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).[1]

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v).

  • Protocol:

    • Charge a reaction flask with halide, boronic acid, and base.[1]

    • Add solvent mixture and degas with N₂ for 15 minutes (Critical to prevent Pd oxidation).

    • Add Pd(PPh₃)₄ catalyst under inert atmosphere.

    • Reflux at 90°C for 12–16 hours .

    • Work-up: Cool, dilute with Ethyl Acetate, wash with brine. Dry organic layer (MgSO₄), concentrate, and purify via silica gel column chromatography (Hexane/EtOAc).

Method B: Green Aqueous Route (Recommended)

Optimized for lower environmental impact and scalability.

  • Reagents: 2-Bromo-4-chloroaniline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(OAc)₂ (1 mol%), TBAB (Tetrabutylammonium bromide, 0.5 eq - Phase Transfer Catalyst), K₂CO₃ (2.0 eq).[1]

  • Solvent System: Water (100%).

  • Protocol:

    • Dissolve TBAB and K₂CO₃ in distilled water in a round-bottom flask.

    • Add 2-Bromo-4-chloroaniline and Phenylboronic acid.[1]

    • Add Pd(OAc)₂ (No complex ligands required).

    • Heat to 70°C for 2–4 hours (Reaction is faster due to "on-water" hydrophobic effects).

    • Work-up: The product precipitates as a solid or oil.[1]

      • Solid: Filter, wash with water, recrystallize from Ethanol.[1]

      • Oil:[3] Extract with minimal green solvent (e.g., 2-MeTHF or Ethyl Acetate), wash, and concentrate.

Comparative Environmental Impact Analysis

The following data contrasts the two methods based on Green Chemistry principles.

MetricMethod A (Traditional)Method B (Green Aqueous)Impact Analysis
Solvent Toxicity High (Toluene is a reproductive toxin)Negligible (Water)Method B eliminates VOC emissions and solvent waste disposal costs.
Atom Economy Moderate (Loss of PPh₃ ligands)High (Ligand-free)Method B avoids high-molecular-weight phosphine ligands (PPh₃) that become waste.
Energy Efficiency Low (12-16h Reflux)High (2-4h mild heat)Method B utilizes the "hydrophobic effect" to accelerate reaction rates, reducing energy consumption by ~70%.
E-Factor (Est.) 25 - 50 kg waste / kg product5 - 10 kg waste / kg product Method B significantly reduces waste mass by removing bulk organic solvents.
Catalyst Recovery Difficult (Homogeneous Pd lost)Moderate (Pd black precipitates)Pd in Method B often precipitates as Pd-black, which can be filtered and reclaimed/reprocessed.
Impact Visualization

ImpactComparisoncluster_AMethod A: Traditionalcluster_BMethod B: GreenInputsAInputs:Toluene, Pd(PPh3)4, HeatProcessA16h RefluxChromatographyInputsA->ProcessAWasteAHigh VOC WastePhosphine OxidePd ResidueProcessA->WasteAInputsBInputs:Water, Pd(OAc)2, Mild HeatProcessB4h StirringFiltration/RecrystallizationInputsB->ProcessBWasteBAqueous Salt Waste(Biodegradable)ProcessB->WasteB

Figure 2: Workflow comparison showing the reduction in hazardous waste streams for the Green Method.

Expert Insights & Causality

  • Why Water Works: In Method B, water forces the organic reactants (halide and boronic acid) into close proximity due to the hydrophobic effect. This increases the effective concentration of reactants, often accelerating the rate beyond what is observed in organic solvents.

  • Ligand-Free Stability: For simple aryl bromides like 2-bromo-4-chloroaniline, complex phosphine ligands (like PPh₃) are not strictly necessary. Simple Pd salts (Pd(OAc)₂) can generate active catalytic species in situ. This avoids the generation of triphenylphosphine oxide, a troublesome by-product that complicates purification in Method A.

  • Chemoselectivity: Both methods maintain high selectivity for Br over Cl. The oxidative addition of Pd into the C-Cl bond requires higher temperatures or specialized electron-rich ligands (like alkylphosphines), which are absent here. Thus, the 4-chloro group remains intact.[1]

References

  • PubChem. Compound Summary: 4-Chloro-2-phenylaniline. [Link][1]

  • Bhatt, N., et al. (2021). Suzuki-Miyaura cross coupling reaction in various green media.[1][2] Asian Journal of Chemistry.[2] [Link]

  • Liu, L., et al. (2020). Novel synthesis method of 4'-chloro-2-aminobiphenyl (Patent CN111039796A).[1] (Cited for aqueous coupling methodology applicable to the isomer).

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Profile

4-Chloro-2-phenylaniline (Synonyms: 2-Amino-5-chlorobiphenyl; 5-Chloro-[1,1'-biphenyl]-2-amine) is a halogenated aromatic amine.[1][2] It presents significant health risks including acute toxicity via dermal absorption and potential carcinogenicity.[3][4]

Critical Disposal Directive:

  • Waste Stream: HALOGENATED ORGANIC WASTE .

  • Prohibition: Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol) or drain dispose.

  • Destruction Method: High-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

To ensure accurate waste tagging, verify the chemical identity against the following profile. This compound shares toxicological properties with 4-chloroaniline and aminobiphenyls.

ParameterTechnical Detail
Chemical Name 4-Chloro-2-phenylaniline
CAS Number 6265-37-8 (verify specific isomer on container; often 5-chloro-2-biphenylamine)
Molecular Formula C₁₂H₁₀ClN
Physical State Solid (crystalline powder) or dissolved in organic solvent
Key Hazards Acute Toxicity (Dermal/Oral) , Carcinogen (Cat 1B) , Aquatic Toxicity (Acute/Chronic)
RCRA Status Characteristic Hazardous Waste (Toxic).[1][2][3][4][5] Likely requires "Halogenated" designation.
The "Why" Behind the Protocol
  • Halogen Separation: We segregate this from general organic waste because the chlorine atom produces hydrochloric acid (HCl) and potential dioxins during combustion. Disposal facilities must use specific incinerators with alkaline scrubbers for halogenated waste, making this stream significantly more expensive and technically demanding than non-halogenated waste.

  • Skin Permeability: Aniline derivatives are lipophilic. They penetrate standard latex gloves rapidly, causing methemoglobinemia (oxidizing hemoglobin to methemoglobin), leading to cyanosis.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for aniline handling.[2]

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Body Protection: Tyvek® sleeves or apron if handling stock solutions >100mL to prevent sleeve contamination.

  • Respiratory: Fume hood use is non-negotiable. If handling dry powder outside a hood, N95/P100 respiratory protection is required.

Disposal Workflow & Decision Logic

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration path.

DisposalLogic Start Waste Generation: 4-Chloro-2-phenylaniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Debris) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution SolidPack Double Bag in Clear Polyethylene Solid->SolidPack LiquidSeg Check Solvent Type Liquid->LiquidSeg Labeling Tag: 'Toxic, Halogenated, Carcinogen' SolidPack->Labeling HaloStream HALOGENATED Waste Container LiquidSeg->HaloStream Contains Cl/Br/F HaloStream->Labeling

Figure 1: Decision logic for segregating halogenated aromatic amines. Note that any liquid mixture containing this compound defaults to the Halogenated stream.

Detailed Procedures
A. Solid Waste (Stock Powder & Debris)
  • Containment: Collect weigh boats, contaminated gloves, and paper towels in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth waste container labeled "Solid Hazardous Waste."

  • Labeling: Explicitly write "Halogenated Organic Solid" and list "4-Chloro-2-phenylaniline" as a constituent.[2]

B. Liquid Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon for aggressive organics).

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC SOLVENTS."

    • Self-Validating Step: Check the pH of the waste stream.[6][7] If the reaction involved strong acids/bases, neutralize to pH 5-9 before adding to the organic solvent drum to prevent exothermic polymerization or gas evolution in the drum.

  • Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., dichloromethane or ethanol). Add this rinsate to the Halogenated waste container, not the drain.

Spill Management Protocol

Threshold: Spills >500 mg or >50 mL of concentrated solution require immediate area evacuation and EHS notification.

Diagram 2: Spill Remediation Workflow

SpillCleanup SpillStart Spill Detected Assess Assess Volume & Risk SpillStart->Assess PPE Don PPE: Double Nitrile + Goggles Assess->PPE Contain Containment: Absorbent Pads/Vermiculite PPE->Contain Clean Decontaminate Surface: Soap/Water Wash Contain->Clean Waste Dispose as Solid Halogenated Waste Clean->Waste

Figure 2: Immediate response workflow for minor laboratory spills.

Remediation Steps:

  • Isolate: Mark the area. Do not walk through the spill.

  • Absorb: Use vermiculite or polypropylene pads. Do not use paper towels for large liquid spills as they increase surface area for evaporation.

  • Decontaminate: After removing bulk material, scrub the surface with a detergent solution. Aniline residues can be stubborn; a second wipe with ethanol may be necessary (dispose of this wipe as halogenated waste).

  • Verification: Use a UV lamp (if available and applicable to the specific isomer's fluorescence) or simply wipe with white filter paper to check for visible residue.

Regulatory & Compliance (RCRA/EPA)[2]

Compliance relies on accurate "Cradle-to-Grave" tracking.[1][2]

  • EPA Waste Codes: While 4-Chloro-2-phenylaniline is not explicitly P-listed, it falls under Process Waste rules if used in specific industries, or more commonly as Characteristic Waste due to toxicity.[1][2]

  • Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons for hazardous waste, but much less for acute toxins).

  • Transport: Department of Transportation (DOT) classification for shipping waste:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-Chloro-2-phenylaniline)[1][2]

    • Class: 6.1

    • Packing Group: III (typically)[2]

References

  • Carl Roth. Safety Data Sheet: 4-Chloroaniline (Structural Analog).[3][8] Retrieved from [2]

  • Sigma-Aldrich. Safety Data Sheet: 2-Aminobiphenyl (Structural Analog). Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Retrieved from [2]

  • University of Wisconsin-Madison. Chemical Disposal Procedures: Halogenated vs Non-Halogenated. Retrieved from [2]

  • PubChem. Compound Summary: 5-Chloro-2-biphenylamine (CAS 6265-37-8).[1][2] Retrieved from [2]

Sources

Personal protective equipment for handling 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced safety and operational protocols for handling 4-Chloro-2-phenylaniline (also known as 4'-Chloro-[1,1'-biphenyl]-2-amine; CAS: 1204-44-0).[1][2]

This substance combines the acute toxicity risks of anilines (methemoglobinemia) with the chronic carcinogenic potential of aminobiphenyls. Standard laboratory safety practices are insufficient; this protocol utilizes a "Barrier & Containment" strategy designed for high-potency aromatic amines.

Hazard Profile & Risk Assessment

The Silent Threat: Unlike simple acids or bases, this compound poses a dual threat:[1][2]

  • Immediate Systemic Toxicity: As an aniline derivative, it can rapidly absorb through intact skin, oxidizing hemoglobin to methemoglobin, leading to cyanosis (oxygen deprivation) without immediate pain or burning sensation.

  • Delayed Carcinogenicity: Structural similarities to 4-aminobiphenyl (a known human carcinogen) necessitate treating this compound as a suspect carcinogen and mutagen.

PropertyDataOperational Implication
Physical State Solid (Crystalline)High risk of electrostatic dust generation during weighing.[1][2]
Lipophilicity High (Biphenyl core)Rapidly penetrates standard nitrile gloves and skin oils.
Reactivity Incompatible with oxidizers/acidsexothermic decomposition releases toxic chloride/nitrous fumes.
Routes of Entry Inhalation, Dermal, IngestionDermal is the most overlooked high-risk route.

The Barrier Strategy: PPE Selection

Standard nitrile gloves provide insufficient protection against aromatic amines. The lipophilic nature of the biphenyl ring allows the molecule to permeate nitrile rubber at the molecular level, often without visible degradation.

Hand Protection: The "Laminate-Liner" Protocol

Do not rely on single or double thin nitrile gloves for prolonged handling.

  • Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These multi-layer laminates are chemically impervious to aromatic amines for >4 hours.

    • Drawback: Poor dexterity.

  • Secondary Barrier (Outer): 5 mil Nitrile (Disposable) .

    • Why: Protects the inner laminate glove from physical tears and provides grip.

    • Protocol: Change the outer glove immediately upon splash contact.

Respiratory & Body Protection[1][3][4][5][6][7][8][9]
  • Engineering Control (Primary): Handle exclusively in a certified chemical fume hood.

  • Respiratory (Secondary): If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[2]

  • Body: Disposable Tyvek® Lab Coat (or similar polyethylene-coated fabric).[1] Cotton coats absorb the chemical and hold it against the skin.

  • Eyes: Chemical Splash Goggles (indirect vent). Face shield required during synthesis/heating steps.

Visualizing the PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Type Is the solid/liquid contained? Start->Type Contained Yes (Closed Vessel) Type->Contained Storage/Transport Open No (Weighing/Transfer) Type->Open Active Handling Gloves_Low Double Nitrile (Change <15m) Contained->Gloves_Low Resp_Low Fume Hood (Sash <18") Contained->Resp_Low Gloves_High Laminate Liner + Nitrile Outer Open->Gloves_High Resp_High Hood + N95/P100 Backup Open->Resp_High

Caption: PPE escalation logic based on containment status. Red nodes indicate high-risk operational states requiring laminate barriers.[1][2]

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (Highest Risk Step)

Static electricity can cause the light powder to "jump" or disperse.

  • Anti-Static Setup: Use an anti-static gun or wipe on the spatula and weigh boat before starting.

  • The "Coffin" Method:

    • Place the balance inside the fume hood.

    • If the balance is external, place the weigh boat inside a larger secondary container (e.g., a plastic tupperware) before adding the chemical.

    • Close the secondary container immediately after weighing and before removing it from the hood.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.

Phase B: Reaction & Synthesis
  • Temperature Control: 4-Chloro-2-phenylaniline can degrade exothermically.[1][2] Always add reagents to the amine solution slowly, monitoring internal temperature.

  • Closed Systems: Use septum-sealed glassware for liquid transfers to prevent vapor release.

Phase C: Spills & Emergency Response

Do not use water immediately. Water can spread the hydrophobic powder/oil.

Spill_Response Spill Spill Detected State Solid or Liquid? Spill->State Solid Solid Powder State->Solid Liquid Liquid/Solution State->Liquid Action_S Cover with wet paper towel (Prevent Dust) Solid->Action_S Action_L Absorb with Vermiculite/Sand Liquid->Action_L Scoop Scoop into HazWaste Jar Action_S->Scoop Action_L->Scoop Wash Double Wash: 1. Methanol (Solubilize) 2. Soap/Water Scoop->Wash

Caption: Emergency response workflow emphasizing dust suppression for solids and solubility-based cleaning.

Disposal & Decontamination

This compound is a Halogenated Organic . It must never be mixed with general organic waste if your facility separates halogenated/non-halogenated streams (due to incineration requirements).

  • Waste Segregation: Label waste container explicitly: "Contains Halogenated Aromatic Amines - TOXIC."

  • Glassware Cleaning:

    • Step 1: Rinse with Methanol or Acetone (collect as halogenated waste). The compound is poorly soluble in water; water alone will not clean the glass.

    • Step 2: Wash with Alconox/Soap and water.[3][4]

    • Step 3: Acid rinse (1M HCl) can help protonate residual amine to a water-soluble salt, aiding final removal.[2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-phenylaniline (DL-4-Chlorophenylalanine analogs and read-across data).[1][2] Retrieved from [1][2]

  • Centers for Disease Control and Prevention (CDC). (2024). Aromatic Amine Permeation through Protective Gloves. NIOSH Publications. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 4-Chloro-2-aminobiphenyl.[1][2] Retrieved from [1][2]

  • University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Reference.[5] Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.